Loxoribine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-enyl-1H-purine-6,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O6/c1-2-3-17-6-9(15-12(14)16-10(6)22)18(13(17)23)11-8(21)7(20)5(4-19)24-11/h2,5,7-8,11,19-21H,1,3-4H2,(H3,14,15,16,22)/t5-,7-,8-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCRFBBZFHHYGT-IOSLPCCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C2=C(N=C(NC2=O)N)N(C1=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046748 | |
| Record name | Loxoribine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121288-39-9 | |
| Record name | Loxoribine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121288-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Loxoribine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121288399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Loxoribine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LOXORIBINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CAS0V66OI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Loxoribine's Mechanism of Action in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Loxoribine (7-allyl-8-oxoguanosine) is a potent synthetic guanosine analog that acts as a selective agonist for Toll-like receptor 7 (TLR7).[1][2] By activating TLR7, this compound triggers a robust innate immune response, leading to the production of a distinct profile of cytokines and the activation of various immune effector cells. This guide provides an in-depth overview of the molecular mechanisms underlying this compound's immunostimulatory properties, supported by available quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and workflows.
Core Mechanism: TLR7 Agonism
This compound's primary mechanism of action is the specific activation of TLR7, an endosomal pattern recognition receptor crucial for the detection of single-stranded RNA (ssRNA) viruses.[1][3] Unlike some other imidazoquinoline-based TLR7 agonists like R848, this compound is highly specific for TLR7 and does not stimulate TLR8.[1][3]
The activation of TLR7 by this compound is a multi-step process that occurs within the endosomal compartment and is dependent on endosomal acidification and maturation.[2][4] This process initiates a downstream signaling cascade that is critically dependent on the adaptor protein Myeloid differentiation primary response 88 (MyD88).[2][4][5]
Signaling Pathway
Upon binding of this compound to TLR7 in the endosome, a conformational change is induced, leading to the recruitment of MyD88. This initiates the formation of a larger signaling complex, culminating in the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF7). The activation of these transcription factors drives the expression of a wide range of pro-inflammatory cytokines and type I interferons.[3][6]
Quantitative Data on this compound-Induced Immune Responses
This compound's activation of TLR7 leads to a dose-dependent induction of various cytokines and the activation of immune cells. The following tables summarize the available quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Cytokine Induction by this compound
| Cell Type | This compound Concentration | Cytokines Induced | Fold Increase/Concentration | Reference |
| Murine Spleen Cells | Dose-dependent | IL-1α, IL-6, TNF-α, IFN-γ | Not specified | [1] |
| Human Monocyte-Derived Dendritic Cells (Mo-DCs) | 250 μM | IL-12, IL-23, IL-27, IL-10 | Not specified | [4] |
| Murine Bone Marrow-Derived Dendritic Cells (BMDCs) | Not specified | Pro-inflammatory cytokines | Not specified | [7] |
Table 2: In Vivo Effects of this compound
| Animal Model | This compound Dose | Effect | Observation | Reference |
| Mice | 3 mg/mouse (optimal) | Enhanced splenic NK cell activity | Dose-related enhancement | [8] |
| Mice | 2 mg (s.c. or i.v.) | Activation of NK cells | Not specified | [9] |
| Mice | Not specified | Induction of serum IL-1α, IL-6, TNF-α, IFN-γ | Detected in sera | [1] |
Experimental Protocols
This section provides generalized methodologies for key experiments used to characterize the mechanism of action of this compound. These protocols are based on commonly used techniques in immunology and information gathered from the search results.
In Vitro Cytokine Induction Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the steps to measure cytokine production from human PBMCs upon stimulation with this compound.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
96-well cell culture plates
-
Human IFN-α, TNF-α, IL-6 ELISA kits
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Cell Culture: Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI-1640 medium. Perform a cell count and viability assessment using a hemocytometer and trypan blue.
-
Cell Seeding: Seed the PBMCs into a 96-well plate at a density of 1 x 10^6 cells/mL in a final volume of 200 µL per well.
-
Stimulation: Add this compound at various concentrations (e.g., a serial dilution from 1 µM to 1 mM) to the wells. Include a vehicle-only control (e.g., DMSO or PBS).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant.
-
Cytokine Measurement: Determine the concentration of cytokines (e.g., IFN-α, TNF-α, IL-6) in the supernatants using commercially available ELISA kits, following the manufacturer's protocols.
Maturation of Human Monocyte-Derived Dendritic Cells (Mo-DCs)
This protocol describes the generation of immature Mo-DCs and their subsequent maturation using this compound.
Materials:
-
Human PBMCs
-
MACS CD14 MicroBeads
-
RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin
-
Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant human Interleukin-4 (IL-4)
-
This compound
-
Flow cytometry antibodies (e.g., anti-CD80, anti-CD83, anti-CD86, anti-HLA-DR)
Procedure:
-
Monocyte Isolation: Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).
-
Differentiation of Immature DCs: Culture the purified monocytes for 5-6 days in complete RPMI-1640 medium supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 20 ng/mL) to generate immature dendritic cells (iDCs).
-
Maturation with this compound: Harvest the iDCs and re-plate them in fresh medium. Stimulate the iDCs with this compound (e.g., 250 µM) for 48 hours to induce maturation.[4]
-
Analysis of Maturation Markers: After incubation, harvest the cells and stain them with fluorescently labeled antibodies against DC maturation markers (e.g., CD80, CD83, CD86, HLA-DR).
-
Flow Cytometry: Analyze the expression of maturation markers by flow cytometry to assess the maturation status of the DCs.
Natural Killer (NK) Cell Activation Assay
This protocol outlines a method to assess the activation of NK cells by this compound.
Materials:
-
Murine spleen cells or human PBMCs
-
This compound
-
YAC-1 (for murine NK cells) or K562 (for human NK cells) target cells
-
Chromium-51 (51Cr) or a non-radioactive cytotoxicity assay kit
-
Flow cytometry antibodies (e.g., anti-CD69, anti-CD107a)
Procedure:
-
Effector Cell Preparation: Prepare a single-cell suspension of murine splenocytes or isolate human PBMCs.
-
Stimulation: Incubate the effector cells with this compound at various concentrations for a specified period (e.g., 4-24 hours).
-
Target Cell Preparation: Label the target cells (YAC-1 or K562) with 51Cr or a fluorescent dye according to the assay kit instructions.
-
Co-culture: Co-culture the this compound-stimulated effector cells with the labeled target cells at different effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
-
Cytotoxicity Measurement: After a 4-hour incubation, measure the release of 51Cr or the fluorescence signal from lysed target cells to determine the percentage of specific lysis.
-
Activation Marker Analysis (Optional): For a more detailed analysis of NK cell activation, stain the effector cells with antibodies against activation markers like CD69 and the degranulation marker CD107a, and analyze by flow cytometry.
Conclusion
This compound is a well-characterized TLR7 agonist that potently stimulates the innate immune system. Its specific mechanism of action, centered on the MyD88-dependent signaling pathway, leads to the production of a Th1-polarizing cytokine milieu and the activation of key immune cells such as dendritic cells and natural killer cells. The information and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and harness the immunomodulatory properties of this compound for therapeutic applications. Further research to obtain more detailed quantitative data, such as EC50 values for various endpoints, will be valuable for the continued development of this and other TLR7-based immunotherapies.
References
- 1. The immunostimulatory compound 7-allyl-8-oxoguanosine (this compound) induces a distinct subset of murine cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Toll-like receptor 7 (TLR7)-specific stimulus this compound uncovers a strong relationship within the TLR7, 8 and 9 subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Murine strain variation in the natural killer cell and proliferative responses to the immunostimulatory compound 7-allyl-8-oxoguanosine: role of cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vivo activation of natural killer cells and priming of IL-2 responsive cytolytic cells by this compound (7-allyl-8-oxoguanosine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Loxoribine as a selective TLR7 agonist
An In-Depth Technical Guide to Loxoribine as a Selective TLR7 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (7-allyl-7,8-dihydro-8-oxo-guanosine) is a synthetic guanosine analog that has been identified as a potent and selective agonist for Toll-like Receptor 7 (TLR7).[1][2] As an immunostimulatory compound, it activates various components of the innate immune system, leading to a cascade of downstream effects, including the maturation of dendritic cells, activation of Natural Killer (NK) cells, and the production of a distinct profile of cytokines.[3][4][5] Its ability to modulate immune responses has positioned it as a valuable tool in immunological research and a potential candidate for therapeutic applications, including as a vaccine adjuvant and in anti-tumor therapies.[1][6][7] This guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative activity, and detailed experimental protocols for its use.
Mechanism of Action: TLR7 Signaling Pathway
This compound exerts its immunostimulatory effects by selectively targeting TLR7, an endosomal pattern recognition receptor.[1][8] The activation of TLR7 by this compound is dependent on the acidification and maturation of endosomes.[1][9] Upon binding, TLR7 undergoes dimerization, initiating a MyD88-dependent signaling cascade.[1][10] This pathway involves the recruitment of the adaptor protein MyD88, which in turn recruits and activates interleukin-1 receptor-associated kinases (IRAKs), primarily IRAK4 and IRAK1.[11][12] This leads to the activation of TNF receptor-associated factor 6 (TRAF6), which subsequently activates the TAK1 complex.[11][13] Ultimately, this cascade results in the activation of key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs), which translocate to the nucleus to induce the expression of Type I interferons and pro-inflammatory cytokines.[8][11][13]
Caption: this compound-induced TLR7 signaling pathway.
Selectivity and Potency
This compound is characterized by its high selectivity for TLR7. Studies using reporter cell lines engineered to express specific Toll-like receptors have demonstrated that this compound activates human and mouse TLR7 but does not stimulate TLR8, even at high concentrations.[8][9][14] This specificity distinguishes it from other imidazoquinoline-based TLR agonists like Resiquimod (R-848), which activate both TLR7 and TLR8.[1][14]
| Receptor | Species | Agonist Activity | Reference |
| TLR7 | Human | Yes | [8][9] |
| TLR7 | Mouse | Yes | [8] |
| TLR8 | Human | No | [8][9][14] |
| TLR8 | Mouse | No | [14] |
| Caption: Specificity of this compound for TLR7 and TLR8. |
Quantitative In Vitro Activity
The biological activity of this compound has been quantified across various in vitro models, demonstrating dose-dependent effects on immune cell activation and function.
| Cell Type | Assay | Concentration Range | Optimal/Effective Conc. | Incubation Time | Key Observations | Reference |
| Murine Spleen Cells | NK Cell Cytotoxicity | Not specified | 50 - 150 µM | 10 hours | Peak enhancement of NK cell activity. | [15] |
| Human Monocyte-Derived Dendritic Cells (MoDCs) | Maturation (CD Marker Upregulation) | Not specified | 250 µM | 48 hours | Upregulation of CD40, CD54, CD80, CD83, CCR7. | [2][5] |
| Human MoDCs | Cytokine Production (ELISA) | Not specified | 250 µM | 48 hours | Increased production of IL-12, IL-23, IL-27, IL-10. | [5] |
| HEK-Blue™ Reporter Cells | NF-κB Activation | Not specified | 1 mM (300 µg/ml) | Not specified | Recommended working concentration for cellular assays. | [8] |
| Caption: Summary of this compound's In Vitro Dose-Response Data. |
Cytokine Induction Profile
This compound induces a selective and robust cytokine response, which is crucial for its immunostimulatory effects. The profile of induced cytokines can vary depending on the cell type and species.
| System | Cell Type | Cytokine | Effect (mRNA/Protein) | Reference |
| Murine | Spleen Cells | IL-1α | mRNA & Protein Increased | [3] |
| Murine | Spleen Cells | IL-6 | mRNA & Protein Increased | [3][16] |
| Murine | Spleen Cells | TNF-α | mRNA & Protein Increased | [3][16] |
| Murine | Spleen Cells | TNF-β | mRNA Increased | [3] |
| Murine | Spleen Cells | IFN-α/β | mRNA & Protein Increased | [3][16] |
| Murine | Spleen Cells | IFN-γ | mRNA & Protein Increased | [3][16] |
| Murine | Spleen Cells | IL-12 (p40) | mRNA Increased | [3] |
| Murine | Spleen Cells | IL-2, IL-3, IL-4, IL-5, IL-7, GM-CSF | No mRNA Increase | [3] |
| Human | Monocyte-Derived Dendritic Cells | IL-12 | Protein Increased | [5] |
| Human | Monocyte-Derived Dendritic Cells | IL-23 | Protein Increased | [5] |
| Human | Monocyte-Derived Dendritic Cells | IL-27 | Protein Increased | [5] |
| Human | Monocyte-Derived Dendritic Cells | IL-10 | Protein Increased | [5] |
| Human | Monocyte-Derived Dendritic Cells | IFN-β | No Protein Modulation | [5] |
| Caption: Cytokine Profile Induced by this compound. |
Experimental Protocols
In Vitro Maturation of Human Monocyte-Derived Dendritic Cells (MoDCs)
This protocol describes the generation of immature MoDCs from human monocytes and their subsequent maturation using this compound.[5]
Methodology:
-
Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Purify monocytes from PBMCs using CD14 magnetic beads.
-
Differentiation of Immature MoDCs: Culture the purified monocytes for 6 days in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), and Interleukin-4 (IL-4).
-
This compound Stimulation: On day 6, harvest the resulting immature MoDCs. Resuspend the cells in fresh culture medium and stimulate with 250 µM this compound for an additional 48 hours. A vehicle control (e.g., DMSO) should be run in parallel.
-
Phenotypic Analysis: After 48 hours of stimulation, harvest the cells. Stain the cells with fluorescently-labeled antibodies against surface markers (e.g., CD40, CD54, CD80, CD83, CCR7, TLR7) and analyze by flow cytometry to assess the maturation status.
-
Functional Analysis:
-
Cytokine Production: Collect the culture supernatants from step 3 and measure the concentration of secreted cytokines (e.g., IL-12, IL-23, IL-10) using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Allostimulatory Capacity: Co-culture the this compound-treated MoDCs with allogeneic CD4+ T cells in a mixed leukocyte reaction (MLR). Measure T cell proliferation (e.g., by CFSE dilution or ³H-thymidine incorporation) and cytokine secretion (e.g., IFN-γ, IL-17) to determine the T-cell polarizing capability of the DCs.
-
Caption: Experimental workflow for MoDC maturation.
Applications and Future Directions
This compound's potent and selective immunostimulatory properties make it a subject of interest in several areas of drug development:
-
Vaccine Adjuvant: By promoting dendritic cell maturation and a Th1-polarizing cytokine environment, this compound can enhance the immunogenicity of co-administered antigens, making it a promising adjuvant for vaccines against infectious diseases and cancer.[4][6][7]
-
Anti-Tumor Therapy: this compound can activate NK cells and other cytotoxic effectors, directly contributing to anti-tumor immunity.[6][15] Its ability to mature dendritic cells also enhances the cross-presentation of tumor antigens, potentially leading to more robust anti-tumor T-cell responses.[5] When combined with other therapies, such as IL-2, it has shown synergistic effects in inhibiting tumor metastasis.[6]
Conclusion
This compound is a well-characterized, selective TLR7 agonist that serves as a powerful tool for modulating the innate immune system. Its defined mechanism of action through the TLR7/MyD88 pathway, specific cytokine induction profile, and potent effects on key immune cells like dendritic cells and NK cells underscore its utility. The detailed quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug developers aiming to harness the therapeutic potential of TLR7 activation.
References
- 1. The Toll-like receptor 7 (TLR7)-specific stimulus this compound uncovers a strong relationship within the TLR7, 8 and 9 subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The immunostimulatory compound 7-allyl-8-oxoguanosine (this compound) induces a distinct subset of murine cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new approach to vaccine adjuvants. Immunopotentiation by intracellular T-helper-like signals transmitted by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 7-Allyl-8-oxoguanosine (this compound) inhibits the metastasis of B16 melanoma cells and has adjuvant activity in mice immunized with a B16 tumor vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | TLR agonists as vaccine adjuvants in the prevention of viral infections: an overview [frontiersin.org]
- 8. invivogen.com [invivogen.com]
- 9. researchgate.net [researchgate.net]
- 10. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. invivogen.com [invivogen.com]
- 15. This compound (7-allyl-8-oxoguanosine) activates natural killer cells and primes cytolytic precursor cells for activation by IL-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Murine strain variation in the natural killer cell and proliferative responses to the immunostimulatory compound 7-allyl-8-oxoguanosine: role of cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
Loxoribine: A Technical Guide to its Antiviral and Antitumor Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Loxoribine (7-allyl-8-oxoguanosine) is a synthetic guanosine analog that has demonstrated potent antiviral and antitumor activities. Its mechanism of action is primarily mediated through the specific agonism of Toll-like receptor 7 (TLR7), a key component of the innate immune system. Activation of TLR7 by this compound initiates a signaling cascade that results in the production of a range of immunomodulatory cytokines, including type I interferons, tumor necrosis factor-alpha (TNF-α), and various interleukins. This comprehensive technical guide details the antiviral and antitumor properties of this compound, presenting quantitative data, in-depth experimental methodologies, and visual representations of its mechanism of action.
Introduction
This compound is a guanosine analog with substitutions at the N7 and C8 positions. It is a selective and potent agonist for Toll-like receptor 7 (TLR7), with no significant activity at TLR8.[1] TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the recognition of single-stranded RNA (ssRNA) viruses and the subsequent initiation of an antiviral immune response.[1] By mimicking viral ssRNA, this compound activates the innate immune system, leading to a robust production of cytokines that mediate its antiviral and antitumor effects.[1][2]
Mechanism of Action: TLR7 Signaling Pathway
This compound exerts its immunostimulatory effects by activating the TLR7 signaling pathway. This process occurs within the endosomes of immune cells, primarily plasmacytoid dendritic cells (pDCs) and B cells. The activation of TLR7 by this compound requires endosomal maturation.[1][3]
The signaling cascade is initiated by the binding of this compound to TLR7, which then recruits the adaptor protein MyD88. This leads to the formation of a complex with IRAK4, which in turn phosphorylates and activates IRAK1. Activated IRAK1 associates with TRAF6, leading to the activation of downstream pathways, including the NF-κB and MAPK pathways. The activation of these pathways culminates in the translocation of transcription factors, such as NF-κB and interferon regulatory factor 7 (IRF7), to the nucleus, where they induce the expression of genes encoding for type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[1]
Antiviral Activity
This compound's antiviral activity is a direct consequence of the induction of type I interferons and other antiviral cytokines.
Quantitative Data
While specific EC50 and IC50 values for this compound against a broad range of viruses are not extensively reported in publicly available literature, its dose-dependent antiviral effects have been demonstrated.
| Virus | In Vitro/In Ovo Model | This compound Concentration/Dose | Observed Effect | Reference |
| Influenza A Virus | In vitro & in ovo | Dose-dependent | Inhibition of viral replication.[1] | [1] |
| Hepatitis B Virus (HBV) | Peripheral Blood Mononuclear Cells (PBMCs) from chronically infected patients | Not specified | Significantly decreased production of IFN-α in response to HBV.[4][5] | [4],[5] |
Experimental Protocols
3.2.1. In Vitro Antiviral Assay (Plaque Reduction Assay)
This assay is a standard method to determine the antiviral efficacy of a compound by measuring the reduction in viral plaque formation.[6][7][8][9][10]
-
Cell Culture: A confluent monolayer of susceptible host cells is prepared in multi-well plates.
-
Virus Preparation: The target virus is diluted to a concentration that produces a countable number of plaques.
-
Compound Treatment: Serial dilutions of this compound are prepared.
-
Infection: The cell monolayers are infected with the virus in the presence or absence of this compound.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-14 days).
-
Plaque Visualization and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet), and the plaques are counted.
-
Data Analysis: The percentage of plaque reduction is calculated for each this compound concentration compared to the untreated virus control. The 50% effective concentration (EC50) can be determined from the dose-response curve.
References
- 1. Toll-like receptor 7 ligands inhibit influenza A infection in chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The immunostimulatory compound 7-allyl-8-oxoguanosine (this compound) induces a distinct subset of murine cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Toll-like receptor 7 (TLR7)-specific stimulus this compound uncovers a strong relationship within the TLR7, 8 and 9 subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toll-Like Receptor Response to Hepatitis B Virus Infection and Potential of TLR Agonists as Immunomodulators for Treating Chronic Hepatitis B: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Downregulation of TLR7/9 leads to deficient production of IFN-α from plasmacytoid dendritic cells in chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. asm.org [asm.org]
- 7. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 8. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 10. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
Loxoribine's Role in Dendritic Cell Maturation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Loxoribine, a synthetic guanosine analog, has emerged as a potent immunomodulator through its selective agonism of Toll-like receptor 7 (TLR7). This technical guide provides an in-depth analysis of this compound's pivotal role in promoting the maturation of dendritic cells (DCs), key antigen-presenting cells that bridge innate and adaptive immunity. By activating the TLR7/MyD88-dependent signaling pathway, this compound induces a cascade of events within DCs, leading to their phenotypic and functional maturation. This includes the upregulation of co-stimulatory molecules, enhanced cytokine production, and an increased capacity to stimulate T-cell responses, particularly skewing them towards T helper 1 (Th1) and Th17 profiles. This guide consolidates quantitative data on these effects, details experimental protocols for their assessment, and provides visual representations of the underlying molecular pathways and experimental workflows.
Introduction
Dendritic cells are professional antigen-presenting cells (APCs) that play a critical role in initiating and shaping adaptive immune responses. Their maturation state is a key determinant of their ability to prime naive T cells and orchestrate an effective immune response against pathogens and tumors.[1] this compound (7-allyl-8-oxoguanosine) is a small molecule that has been identified as a selective agonist for Toll-like receptor 7 (TLR7), a pattern recognition receptor primarily expressed in endosomal compartments of immune cells, including DCs.[2] Activation of TLR7 by this compound mimics the recognition of single-stranded viral RNA, triggering a potent pro-inflammatory and immunomodulatory response. This guide delves into the molecular mechanisms and functional consequences of this compound-induced DC maturation.
Mechanism of Action: The TLR7-MyD88 Signaling Pathway
This compound exerts its effects on dendritic cells by binding to and activating TLR7 within endosomal compartments. This engagement initiates a MyD88-dependent signaling cascade, a common pathway for most TLRs.[3][4] The activation of this pathway is contingent on endosomal acidification and maturation.[3]
Upon this compound binding, TLR7 recruits the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[3] This leads to the subsequent recruitment and activation of IL-1 receptor-associated kinases (IRAKs), such as IRAK4 and IRAK1, and TNF receptor-associated factor 6 (TRAF6). This complex then activates downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to the activation of transcription factors like AP-1.[5] These transcription factors translocate to the nucleus and induce the expression of a wide array of genes involved in DC maturation, including co-stimulatory molecules, and pro-inflammatory cytokines.[5]
Quantitative Data on this compound-Induced Dendritic Cell Maturation
The stimulation of dendritic cells with this compound leads to quantifiable changes in their phenotype and function. The following tables summarize the key quantitative data reported in the literature.
Upregulation of Maturation Markers
This compound treatment significantly increases the expression of co-stimulatory and maturation markers on the surface of monocyte-derived dendritic cells (Mo-DCs). This phenotypic maturation is crucial for their ability to effectively activate naive T cells.
| Marker | Description | Reported Upregulation (Fold Change or % Increase) | Reference |
| CD40 | Co-stimulatory molecule crucial for T-cell help and DC licensing. | Upregulated | [6] |
| CD54 (ICAM-1) | Adhesion molecule involved in DC-T cell interaction. | Upregulated | [6] |
| CD80 | Co-stimulatory molecule (B7.1) that binds to CD28 on T cells. | Upregulated | [6] |
| CD83 | A hallmark of mature DCs. | Upregulated | [6] |
| CD86 | Co-stimulatory molecule (B7.2) that binds to CD28 on T cells. | Upregulated | [6] |
| CCR7 | Chemokine receptor that directs migration of mature DCs to lymph nodes. | Upregulated | [6] |
| MHC Class II | Presents processed antigens to CD4+ T cells. | No significant change reported in some studies. | [7] |
Note: Specific fold changes in Mean Fluorescence Intensity (MFI) can vary depending on experimental conditions and donor variability. The table indicates a general trend of upregulation as consistently reported.
Cytokine Production Profile
This compound stimulation induces the secretion of a distinct profile of cytokines by dendritic cells, which plays a critical role in shaping the subsequent T-cell response.
| Cytokine | Primary Function in this Context | Reported Concentration (pg/mL or Fold Increase) | Reference |
| IL-12p70 | Key inducer of Th1 differentiation and IFN-γ production. | Stimulated production | [6] |
| IL-23 | Promotes the development and maintenance of Th17 cells. | Stimulated production | [6] |
| IL-27 | Has pleiotropic effects, including promoting Th1 responses. | Stimulated production | [6] |
| IL-10 | An immunoregulatory cytokine. | Stimulated production | [6] |
| IL-6 | Pro-inflammatory cytokine, crucial for reversing Treg suppression. | Dramatically increased | [7] |
| TNF-α | Pro-inflammatory cytokine. | Higher in this compound-treated DCs | [7] |
| IFN-β | Type I interferon. | Not modulated in some studies with Mo-DCs. | [6] |
Note: Cytokine concentrations are highly dependent on the experimental setup, including cell density and stimulation time. The table reflects the reported induction of these cytokines.
Functional Consequences
The maturation of dendritic cells induced by this compound translates into enhanced functional capabilities, particularly in their interaction with T cells.
| Functional Outcome | Description | Quantitative Measure | Reference |
| T-cell Proliferation | This compound-matured DCs have an increased capacity to stimulate the proliferation of allogeneic CD4+ T cells. | Stronger proliferation at lower DC:T-cell ratios (e.g., 1:80). | [6] |
| Th1 Polarization | Enhanced production of IFN-γ by co-cultured T cells. | Significantly higher levels of IFN-γ. | [6] |
| Th17 Polarization | Increased production of IL-17 by co-cultured T cells. | Significantly higher levels of IL-17. | [6] |
| Reversal of Treg Suppression | This compound-treated DCs can overcome the suppressive effects of regulatory T cells (Tregs) on effector T-cell proliferation. | Abrogation of Treg-mediated suppression, dependent on IL-6. | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on dendritic cell maturation.
Generation of Human Monocyte-Derived Dendritic Cells (Mo-DCs)
References
- 1. Suppression of Human Dendritic Cells by Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. Maturation of monocyte-derived dendritic cells with Toll-like receptor 3 and 7/8 ligands combined with prostaglandin E2 results in high interleukin-12 production and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sanguinebio.com [sanguinebio.com]
- 7. static.miltenyibiotec.com [static.miltenyibiotec.com]
Loxoribine-Induced Cytokine Production: A Technical Guide for Researchers
An In-depth Examination of the Immunostimulatory Profile of a Selective TLR7 Agonist
Abstract
Loxoribine (7-allyl-8-oxoguanosine) is a synthetic guanosine analog that has garnered significant interest within the scientific community for its potent immunostimulatory properties. As a selective Toll-like receptor 7 (TLR7) agonist, this compound activates innate immune responses, leading to the production of a distinct profile of cytokines. This technical guide provides a comprehensive overview of the cytokine production profile induced by this compound, detailing its mechanism of action, the specific cytokines elicited in various cellular models, and the experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, pharmacology, and oncology.
Introduction
This compound is a powerful immunostimulatory compound that functions by selectively activating Toll-like receptor 7 (TLR7), a key pattern recognition receptor of the innate immune system.[1][2] TLR7 is primarily expressed in the endosomes of various immune cells, including plasmacytoid dendritic cells (pDCs), B cells, and other myeloid cells, where it recognizes single-stranded RNA (ssRNA) viruses.[1] this compound, as a guanosine analog, mimics viral ssRNA, thereby triggering TLR7-mediated signaling cascades that culminate in the production of Type I interferons (IFN-α/β) and a range of pro-inflammatory cytokines.[1] This targeted activation of the innate immune system underscores this compound's potential as a therapeutic agent in antiviral and anticancer applications.
Mechanism of Action: The TLR7 Signaling Pathway
This compound's immunostimulatory effects are initiated through its specific binding to TLR7 within the endosomal compartment of immune cells. This interaction is dependent on endosomal acidification and maturation.[3] The binding of this compound to TLR7 induces a conformational change in the receptor, leading to its dimerization and the recruitment of the myeloid differentiation primary response 88 (MyD88) adaptor protein.[2][3] This recruitment initiates a downstream signaling cascade that involves members of the interleukin-1 receptor-associated kinase (IRAK) family and tumor necrosis factor receptor-associated factor 6 (TRAF6).
Ultimately, this signaling pathway leads to the activation of two key transcription factor families: nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), particularly IRF7.[1] The activation of NF-κB is a central event in the induction of pro-inflammatory cytokines, while IRF7 activation is critical for the production of type I interferons. The concerted action of these transcription factors results in the robust and specific cytokine signature associated with this compound stimulation.
This compound-Induced Cytokine Profile: Quantitative Data
This compound induces a distinct and robust cytokine response in both murine and human immune cells. The following tables summarize the key cytokines produced upon this compound stimulation.
Table 1: Cytokine Production in Murine Spleen Cells
| Cytokine | Method of Detection | Observation | Reference |
| IL-1α | ELISA & RT-PCR | Dose-dependent increase in protein and mRNA levels.[4] | --INVALID-LINK-- |
| IL-6 | ELISA & RT-PCR | Dose-dependent increase in protein and mRNA levels.[4] | --INVALID-LINK-- |
| TNF-α | ELISA & RT-PCR | Dose-dependent increase in protein and mRNA levels.[4] | --INVALID-LINK-- |
| IFN-γ | ELISA & RT-PCR | Dose-dependent increase in protein and mRNA levels.[4] | --INVALID-LINK-- |
| IFN-α/β | Bioassay & RT-PCR | Rapid increase in activity and mRNA levels.[4] | --INVALID-LINK-- |
| TNF-β | RT-PCR | Enhanced mRNA levels.[4] | --INVALID-LINK-- |
| IL-12 (p40) | RT-PCR | Increased mRNA levels.[4] | --INVALID-LINK-- |
| IL-2, IL-3, IL-4, IL-5, IL-7, GM-CSF | RT-PCR | No increase in mRNA levels.[4] | --INVALID-LINK-- |
Table 2: Cytokine Production in Human Monocyte-Derived Dendritic Cells (MoDCs)
| Cytokine | This compound Concentration | Incubation Time | Method of Detection | Observation | Reference |
| IL-12 | 250 µM | 48 hours | ELISA | Stimulated production. | --INVALID-LINK-- |
| IL-23 | 250 µM | 48 hours | ELISA | Stimulated production. | --INVALID-LINK-- |
| IL-27 | 250 µM | 48 hours | ELISA | Stimulated production. | --INVALID-LINK-- |
| IL-10 | 250 µM | 48 hours | ELISA | Stimulated production. | --INVALID-LINK-- |
Experimental Protocols
The following sections provide detailed methodologies for key experiments to assess this compound-induced cytokine production.
Preparation of Murine Splenocytes and this compound Stimulation
This protocol outlines the isolation of murine splenocytes and their subsequent stimulation with this compound for cytokine analysis.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound
-
70 µm cell strainer
-
Red blood cell (RBC) lysis buffer
-
Sterile dissection tools
-
Petri dishes
-
50 mL conical tubes
-
Centrifuge
Procedure:
-
Euthanize mice according to institutional guidelines.
-
Aseptically harvest spleens and place them in a petri dish containing sterile RPMI 1640 medium.
-
Gently disrupt the spleens using the plunger of a sterile syringe to release the splenocytes.
-
Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 5 mL of RBC lysis buffer. Incubate for 5 minutes at room temperature.
-
Add 10 mL of RPMI 1640 medium to neutralize the lysis buffer and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the splenocytes in complete RPMI 1640 medium.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.
-
Seed the splenocytes in a 24-well plate at a density of 2 x 10^6 cells/mL.
-
Prepare a stock solution of this compound and add it to the cell cultures at the desired final concentrations (e.g., 10, 50, 100 µM).
-
Incubate the plates at 37°C in a 5% CO2 incubator for the desired time points (e.g., 6, 12, 24, 48 hours).
-
After incubation, collect the cell culture supernatants by centrifugation and store them at -80°C for cytokine analysis.
References
- 1. The immunostimulatory compound 7-allyl-8-oxoguanosine (this compound) induces a distinct subset of murine cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Toll-like receptor 7 (TLR7)-specific stimulus this compound uncovers a strong relationship within the TLR7, 8 and 9 subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Murine strain variation in the natural killer cell and proliferative responses to the immunostimulatory compound 7-allyl-8-oxoguanosine: role of cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The MyD88-Dependent Signaling Pathway of Loxoribine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loxoribine, a guanosine analog, is a potent synthetic agonist for Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system. Its ability to selectively activate TLR7 positions it as a significant compound in immunology and drug development, with potential applications in antiviral and anticancer therapies. This technical guide provides a comprehensive overview of the MyD88-dependent signaling pathway activated by this compound, detailing the molecular interactions, downstream effects, and experimental methodologies used to elucidate this pathway.
Core Signaling Pathway
This compound exerts its immunostimulatory effects by initiating a signaling cascade that is critically dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[1][2] The activation of this pathway occurs within the endosomal compartment of immune cells, primarily plasmacytoid dendritic cells (pDCs), B cells, and other myeloid cells.[3]
The key steps in the MyD88-dependent signaling pathway of this compound are as follows:
-
TLR7 Recognition: this compound, being a small synthetic molecule, binds to TLR7 located in the endosomal membrane. This binding event induces a conformational change in the TLR7 receptor.
-
MyD88 Recruitment: Upon activation, TLR7 recruits the MyD88 adaptor protein. This interaction is mediated by the Toll/interleukin-1 receptor (TIR) domains present in both TLR7 and MyD88.
-
Myddosome Formation: The recruitment of MyD88 initiates the assembly of a larger signaling complex known as the Myddosome. This complex includes IL-1 receptor-associated kinases (IRAKs), such as IRAK4 and IRAK1.
-
Activation of TRAF6: The IRAK proteins, once phosphorylated, recruit and activate TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.
-
Downstream Activation of Transcription Factors: TRAF6 activation leads to the activation of two major downstream pathways:
-
NF-κB Pathway: Activation of the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of κB (IκB), leading to its degradation. This allows the nuclear factor kappa B (NF-κB) to translocate to the nucleus.
-
MAPK Pathway: Activation of mitogen-activated protein kinases (MAPKs), including p38 and JNK.
-
-
Gene Expression: Nuclear translocation of NF-κB and activation of other transcription factors, such as AP-1 (activated by MAPKs) and interferon regulatory factors (IRFs), leads to the transcription of a wide range of pro-inflammatory and antiviral genes.[3]
Downstream Effects and Cytokine Production
The activation of the MyD88-dependent pathway by this compound results in the production of a distinct profile of cytokines and chemokines, leading to the activation and modulation of both innate and adaptive immune responses.
This compound has been shown to induce the dose-dependent production of several key cytokines, including:
-
Type I Interferons (IFN-α/β): Particularly IFN-α, which plays a crucial role in antiviral immunity.[4]
-
Pro-inflammatory Cytokines: Such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Interleukin-12 (IL-12).[4][5]
This cytokine milieu contributes to the activation of various immune cells, including natural killer (NK) cells, T cells, and B cells, thereby enhancing the overall immune response.
Quantitative Data
While specific EC50 and IC50 values for this compound are not extensively reported in publicly available literature, dose-dependent effects on cytokine production and cell activation have been documented. The following table summarizes available quantitative data.
| Parameter | Cell Type | Assay | Concentration/Value | Reference |
| Stimulation | Human monocyte-derived dendritic cells | Cytokine production (IL-10, IL-12, IL-23, IL-27) | 250 μM | [5] |
| NK Cell Activation | Murine spleen cells | Cytotoxicity assay | Optimal activity at 50-150 μM | [6] |
| Cytokine Production | Murine spleen cells | ELISA | Dose-dependent production of IL-1α, IL-6, TNF-α, IFN-γ | [4] |
Experimental Protocols
TLR7 Activation Assay using HEK-Blue™ TLR7 Reporter Cells
This protocol describes how to assess the activation of TLR7 by this compound using a commercially available reporter cell line.
Principle: HEK-Blue™ TLR7 cells are engineered to express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Activation of TLR7 by this compound leads to the production and secretion of SEAP, which can be quantified colorimetrically.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound
-
96-well plates
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Seeding: Plate HEK-Blue™ hTLR7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 180 μL of cell culture medium.
-
Stimulation: Prepare serial dilutions of this compound in cell culture medium. Add 20 μL of the this compound dilutions to the respective wells. Include a vehicle control (medium only).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
SEAP Detection: Add 20 μL of the cell supernatant to a new 96-well plate containing 180 μL of HEK-Blue™ Detection medium per well.
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours and measure the optical density (OD) at 620-655 nm using a spectrophotometer.
-
Data Analysis: Plot the OD values against the this compound concentrations to generate a dose-response curve and determine the EC50 value.
Cytokine Profiling by ELISA
This protocol provides a general framework for measuring the levels of specific cytokines produced by immune cells upon stimulation with this compound.
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of a specific cytokine in a sample, such as cell culture supernatant.
Materials:
-
Immune cells (e.g., PBMCs, dendritic cells)
-
This compound
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, enzyme-conjugate, substrate, and standards)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Microplate reader
Procedure:
-
Cell Stimulation: Plate immune cells at an appropriate density and stimulate with various concentrations of this compound for a specified time (e.g., 24-48 hours). Collect the cell culture supernatant.
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add the cell culture supernatants and a standard curve of the recombinant cytokine to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add the enzyme-conjugated streptavidin (e.g., streptavidin-HRP). Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add the substrate solution (e.g., TMB). Incubate in the dark until a color develops.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in the samples.
MyD88 Immunoprecipitation
This protocol outlines the steps to immunoprecipitate MyD88 and its interacting proteins from this compound-stimulated cells.
Principle: Immunoprecipitation (IP) is used to isolate a specific protein (MyD88) from a cell lysate using an antibody immobilized on a solid support. Co-immunoprecipitated proteins can then be identified by Western blotting.
Materials:
-
Immune cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-MyD88 antibody
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
SDS-PAGE gels
-
Western blotting reagents and antibodies against potential interacting proteins (e.g., IRAK1, TRAF6)
Procedure:
-
Cell Stimulation and Lysis: Stimulate cells with this compound for the desired time. Lyse the cells with lysis buffer on ice.
-
Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-MyD88 antibody overnight at 4°C with gentle rotation.
-
Bead Binding: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against MyD88 and potential interacting proteins.
Visualizations
References
- 1. The Toll-like receptor 7 (TLR7)-specific stimulus this compound uncovers a strong relationship within the TLR7, 8 and 9 subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. invivogen.com [invivogen.com]
- 4. The immunostimulatory compound 7-allyl-8-oxoguanosine (this compound) induces a distinct subset of murine cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound (7-allyl-8-oxoguanosine) activates natural killer cells and primes cytolytic precursor cells for activation by IL-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Loxoribine: A Technical Guide for Immunology and Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Loxoribine (7-allyl-8-oxoguanosine) is a synthetic guanosine analog that has garnered significant interest in the fields of immunology and oncology. It functions as a potent and specific agonist for Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system. Activation of TLR7 by this compound triggers a cascade of downstream signaling events, leading to the activation of various immune cells and the production of a distinct profile of cytokines. This guide provides an in-depth overview of this compound's mechanism of action, its applications in immunology and cancer research, and detailed protocols for its use in experimental settings.
Introduction to this compound
This compound is a small molecule immunomodulator recognized for its ability to stimulate the innate immune system.[1] As a guanosine analog, it is specifically recognized by TLR7, an endosomal receptor primarily expressed by plasmacytoid dendritic cells (pDCs), B cells, and other myeloid cells.[1][2] Unlike other imidazoquinoline-based TLR7 agonists, this compound demonstrates high specificity for TLR7 and does not stimulate TLR8.[1] This specificity makes it a valuable tool for targeted immunological studies and a potential therapeutic agent.
Mechanism of Action: TLR7 Signaling Pathway
This compound exerts its immunostimulatory effects by activating the TLR7 signaling pathway. This process is initiated within the endosomal compartment and is dependent on endosomal maturation and acidification.[2][3] The activation of TLR7 by this compound leads to the recruitment of the adaptor protein MyD88, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs).[3]
The key steps in the this compound-induced TLR7 signaling pathway are as follows:
-
TLR7 Activation: this compound binds to TLR7 within the endosome.
-
MyD88 Recruitment: The activated TLR7 receptor recruits the myeloid differentiation primary response 88 (MyD88) adaptor protein.
-
IRAK Complex Formation: MyD88 then recruits and activates members of the interleukin-1 receptor-associated kinase (IRAK) family, including IRAK-1 and IRAK-4.
-
TRAF6 Activation: The activated IRAK complex interacts with and activates TNF receptor-associated factor 6 (TRAF6).
-
Transcription Factor Activation: TRAF6 activation leads to two major downstream branches:
-
NF-κB Pathway: Activation of the IKK complex, leading to the phosphorylation and degradation of IκB, which allows the nuclear translocation of NF-κB subunits (e.g., p50/p65) and the subsequent expression of pro-inflammatory cytokine genes.[3]
-
IRF Pathway: Activation and nuclear translocation of interferon regulatory factor 7 (IRF7), a master regulator of type I interferon production.
-
-
Cytokine Production: The activation of these transcription factors results in the production of a range of cytokines, including type I interferons (IFN-α/β) and pro-inflammatory cytokines such as IL-12, TNF-α, and IL-6.[4]
Applications in Immunology
This compound's ability to activate the innate immune system has led to its use in various immunological research applications.
Dendritic Cell Maturation
This compound is a potent inducer of dendritic cell (DC) maturation.[5] Treatment of human monocyte-derived DCs with this compound upregulates the expression of co-stimulatory molecules such as CD40, CD80, and CD83, as well as the chemokine receptor CCR7, which is crucial for DC migration to lymph nodes.[5] Furthermore, this compound-matured DCs produce significant amounts of Th1- and Th17-polarizing cytokines.[5]
Natural Killer (NK) Cell Activation
This compound has been shown to enhance the cytotoxic activity of natural killer (NK) cells.[6] This activation is associated with the upregulation of the alpha-chain of the IL-2 receptor on NK cells, priming them for enhanced responsiveness to IL-2.[6]
Cytokine Induction
A key feature of this compound's immunostimulatory activity is the induction of a specific set of cytokines. In murine spleen cells, this compound treatment leads to the enhanced expression of IL-1α, TNF-α, TNF-β, IL-6, IFN-α, and IFN-γ.[3] In human dendritic cells, this compound stimulates the production of IL-12, IL-23, IL-27, and IL-10.[5]
Applications in Cancer Research
The immunostimulatory properties of this compound make it an attractive candidate for cancer immunotherapy, both as a standalone agent and in combination with other therapies.
Inhibition of Tumor Growth and Metastasis
In preclinical models, this compound has demonstrated significant anti-tumor activity. In a B16 melanoma lung metastasis model, treatment with this compound resulted in a 96% inhibition of metastasis.[2][4] This effect is attributed to the activation of both NK and non-NK cell-mediated anti-tumor responses.[4]
Adjuvant for Cancer Vaccines
This compound has shown promise as an adjuvant for cancer vaccines. When used in combination with irradiated B16 melanoma cells in a vaccine formulation, this compound significantly protected mice from a subsequent challenge with live tumor cells.[2][4]
Quantitative Data
The following tables summarize the quantitative data available for this compound in various experimental settings.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Type | Value | Reference |
| Dendritic Cell Maturation | Human Monocyte-Derived DCs | 250 µM | [5] |
| NK Cell Activation | Murine Spleen Cells | 50-150 µM | [6] |
| Cytokine Induction (IL-12) | Human Monocyte-Derived DCs | >1000 pg/mL | [5] |
| Cytokine Induction (IL-23) | Human Monocyte-Derived DCs | ~4000 pg/mL | [5] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Model | Treatment Regimen | Outcome | Reference |
| B16 Melanoma Lung Metastasis | 2 mg this compound, four injections on alternate days | 96% inhibition of metastasis | [2][4] |
| B16 Melanoma Vaccine Adjuvant | This compound with irradiated B16 cells | Significant reduction in lung tumors upon challenge | [2][4] |
Experimental Protocols
Dendritic Cell Maturation Assay
This protocol describes the in vitro maturation of human monocyte-derived dendritic cells (Mo-DCs) using this compound.
Materials:
-
Peripheral blood mononuclear cells (PBMCs)
-
Recombinant human GM-CSF
-
Recombinant human IL-4
-
This compound
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-CD40, anti-CD80, anti-CD83, anti-CCR7)
Procedure:
-
Isolate monocytes from PBMCs by adherence or magnetic cell sorting.
-
Culture monocytes for 6 days in RPMI-1640 supplemented with 10% FBS, GM-CSF (e.g., 50 ng/mL), and IL-4 (e.g., 20 ng/mL) to generate immature Mo-DCs.
-
On day 6, add this compound to the culture at a final concentration of 250 µM.
-
Incubate for an additional 48 hours.
-
Harvest the cells and wash with FACS buffer.
-
Stain the cells with fluorescently labeled antibodies against maturation markers.
-
Analyze the expression of maturation markers by flow cytometry.
NK Cell Cytotoxicity Assay
This protocol outlines a method to assess the effect of this compound on NK cell-mediated cytotoxicity.
Materials:
-
Murine spleen cells (as effector cells)
-
YAC-1 cells (as target cells)
-
This compound
-
Complete RPMI-1640 medium
-
Cytotoxicity assay kit (e.g., based on calcein-AM or LDH release)
Procedure:
-
Isolate spleen cells from mice.
-
Culture spleen cells in complete RPMI-1640 medium in the presence of this compound (50-150 µM) for 10 hours.
-
Prepare target YAC-1 cells according to the cytotoxicity assay kit instructions (e.g., labeling with calcein-AM).
-
Co-culture the this compound-treated spleen cells (effector cells) with the labeled YAC-1 cells (target cells) at various effector-to-target ratios (e.g., 10:1, 25:1, 50:1) in a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Measure the release of the label (e.g., calcein-AM fluorescence or LDH activity) in the supernatant according to the kit manufacturer's protocol.
-
Calculate the percentage of specific lysis.
Experimental and Logical Workflows
Conclusion
This compound is a valuable research tool for investigating TLR7-mediated immune responses and holds significant potential as a therapeutic agent in oncology. Its specificity for TLR7 allows for targeted activation of the innate immune system, leading to dendritic cell maturation, enhanced NK cell activity, and a potent anti-tumor response. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers and drug development professionals exploring the applications of this compound in immunology and cancer research. Further investigation, including clinical trials, is warranted to fully elucidate its therapeutic utility.
References
- 1. invivogen.com [invivogen.com]
- 2. 7-Allyl-8-oxoguanosine (this compound) inhibits the metastasis of B16 melanoma cells and has adjuvant activity in mice immunized with a B16 tumor vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 7-Allyl-8-oxoguanosine (this compound) inhibits the metastasis of B16 melanoma cells and has adjuvant activity in mice immunized with a B16 tumor vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
In Vivo Activation of Natural Killer Cells by Loxoribine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loxoribine (7-allyl-8-oxoguanosine) is a synthetic guanosine analog that has demonstrated potent immunostimulatory properties, particularly in the activation of natural killer (NK) cells. As a selective agonist for Toll-like receptor 7 (TLR7), this compound triggers a signaling cascade that enhances the cytotoxic and cytokine-producing functions of NK cells, making it a compound of significant interest for immunotherapy applications. This technical guide provides an in-depth overview of the in vivo activation of NK cells by this compound, detailing experimental protocols, summarizing quantitative data, and illustrating the key signaling pathways and experimental workflows.
Core Mechanism of Action: TLR7 Agonism
This compound's primary mechanism of action is through the activation of TLR7, an endosomal pattern recognition receptor.[1] This interaction initiates a MyD88-dependent signaling pathway, leading to the activation of transcription factors such as NF-κB and IRFs (Interferon Regulatory Factors).[2][3] This cascade results in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, which are crucial for the subsequent activation and enhancement of NK cell effector functions.[4][5] The activation of NK cells by this compound is at least partially dependent on IFN-α/β.[4][5]
Quantitative Analysis of this compound-Mediated NK Cell Activation in Vivo
The administration of this compound to murine models has been shown to significantly enhance the cytolytic activity of splenic NK cells in a dose-dependent manner.
Table 1: In Vivo Dose-Response of this compound on Murine Splenic NK Cell Activity
| This compound Dose (mg/mouse, i.v.) | Optimal Response Time | Duration of Elevated Activity | Reference |
| 3 | 6 hours | > 96 hours | [6] |
Table 2: Synergistic Effect of this compound and Interleukin-2 (IL-2) on Cytolytic Activity
| Treatment | Timing of Administration | Outcome | Reference |
| This compound (2 mg) + IL-2 (10,000 U, twice daily) | This compound followed by IL-2 | Cytolytic activity exceeded the sum of individual agents | [6] |
| This compound (2 mg) + IL-2 (25,000 U, single dose) | This compound administered 24 hours before IL-2 | Greatest enhancement of NK/LAK activity | [6] |
This compound treatment also leads to the upregulation of the alpha chain of the IL-2 receptor (CD25) on NK cells within hours of administration, priming them for enhanced responsiveness to IL-2.[6]
Experimental Protocols
In Vivo Activation of Murine NK Cells
This protocol describes the in vivo administration of this compound to mice to activate NK cells for subsequent analysis.
Materials:
-
This compound (7-allyl-8-oxoguanosine)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
8-12 week old C57BL/6 or BALB/c mice
-
Syringes and needles for intravenous injection
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in sterile PBS to the desired concentration. A typical optimal dose is 3 mg per mouse.[6] The final injection volume should be approximately 200 µL.
-
Animal Handling: Acclimatize mice for at least one week before the experiment.
-
Administration: Administer the this compound solution via intravenous (i.v.) injection into the tail vein. For control groups, inject an equivalent volume of sterile PBS.
-
Time Course: Euthanize mice at various time points post-injection (e.g., 6, 24, 48, 72, and 96 hours) to assess the kinetics of NK cell activation.[6]
-
Spleen Harvest: Aseptically remove the spleens and place them in ice-cold sterile PBS or RPMI-1640 medium for immediate processing.
Isolation of Murine Splenic NK Cells
This protocol details the enrichment of NK cells from harvested spleens using immunomagnetic negative selection.
Materials:
-
Harvested mouse spleens
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
70 µm cell strainer
-
Red blood cell lysis buffer (e.g., ACK lysis buffer)
-
Mouse NK Cell Isolation Kit (negative selection)
-
Magnetic separator
Procedure:
-
Spleen Dissociation: In a sterile petri dish, gently mash the spleens through a 70 µm cell strainer using the plunger of a syringe to create a single-cell suspension.
-
Red Blood Cell Lysis: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in red blood cell lysis buffer. Incubate for 5 minutes at room temperature and then neutralize with excess RPMI-1640 medium.
-
Cell Counting and Resuspension: Centrifuge the cells, discard the supernatant, and resuspend the pellet in the appropriate buffer provided with the isolation kit. Perform a cell count and determine viability.
-
NK Cell Enrichment: Follow the manufacturer's protocol for the immunomagnetic negative selection kit. This typically involves adding a cocktail of biotinylated antibodies against non-NK cell markers, followed by the addition of magnetic streptavidin particles.
-
Magnetic Separation: Place the tube in a magnetic separator. The unlabeled NK cells are poured off into a new tube, while the magnetically labeled non-NK cells remain attached to the tube wall.
-
Purity Assessment: Assess the purity of the isolated NK cells (typically CD3-NK1.1+) by flow cytometry.
Chromium-51 Release Cytotoxicity Assay
This assay measures the cytotoxic activity of this compound-activated NK cells against a susceptible target cell line, such as YAC-1.
Materials:
-
Isolated murine NK cells (effector cells)
-
YAC-1 lymphoma cell line (target cells)
-
Sodium Chromate (Na2-51CrO4)
-
Complete RPMI-1640 medium
-
96-well round-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling: Incubate 1 x 10^6 YAC-1 cells with 100 µCi of 51Cr in complete medium for 1 hour at 37°C. Wash the labeled cells three times with medium to remove excess unincorporated 51Cr.
-
Assay Setup: Plate the 51Cr-labeled YAC-1 target cells at 1 x 10^4 cells per well in a 96-well round-bottom plate.
-
Effector Cell Addition: Add the isolated NK cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
-
Controls:
-
Spontaneous release: Target cells with medium only.
-
Maximum release: Target cells with 1% Triton X-100.
-
-
Incubation: Centrifuge the plate at 200 x g for 3 minutes to initiate cell contact and incubate for 4 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant from each well.
-
Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculation of Specific Lysis:
-
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Signaling Pathways and Experimental Workflows
This compound-Induced NK Cell Activation Pathway
The following diagram illustrates the signaling cascade initiated by this compound in an NK cell, leading to its activation.
Caption: this compound signaling pathway in NK cells.
Experimental Workflow for In Vivo Assessment of this compound
The diagram below outlines the key steps in an experiment designed to evaluate the in vivo effects of this compound on NK cell function.
Caption: Experimental workflow for this compound studies.
Conclusion
This compound is a potent in vivo activator of natural killer cells, primarily through its agonistic activity on TLR7. This leads to enhanced NK cell cytotoxicity and cytokine production, effects that are further amplified in the presence of IL-2. The detailed protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to design and execute robust preclinical studies to further investigate the therapeutic potential of this compound in immuno-oncology and other fields where enhanced NK cell function is desirable. Further research is warranted to fully elucidate the downstream signaling events in NK cells and to translate these promising preclinical findings into clinical applications.
References
- 1. The Toll-like receptor 7 (TLR7)-specific stimulus this compound uncovers a strong relationship within the TLR7, 8 and 9 subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Toll-Like Receptors in Natural Killer Cells and Their Application for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine strain variation in the natural killer cell and proliferative responses to the immunostimulatory compound 7-allyl-8-oxoguanosine: role of cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. In vivo activation of natural killer cells and priming of IL-2 responsive cytolytic cells by this compound (7-allyl-8-oxoguanosine) - PubMed [pubmed.ncbi.nlm.nih.gov]
Loxoribine: A Technical Guide to its Application as a Potential Vaccine Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Loxoribine, a guanosine analog, has emerged as a potent immunostimulatory agent with significant potential as a vaccine adjuvant. Its mechanism of action is centered on the specific activation of Toll-like receptor 7 (TLR7), a key component of the innate immune system. By engaging the TLR7 pathway, this compound triggers a cascade of downstream signaling events, leading to the activation of various immune cells and the production of a robust cytokine response. This activity translates into a significant enhancement of both humoral and cellular immunity when co-administered with a vaccine antigen. This technical guide provides an in-depth overview of this compound's core properties, its mechanism of action, and practical guidance on its preclinical evaluation as a vaccine adjuvant.
Introduction to this compound
This compound (7-allyl-7,8-dihydro-8-oxoguanosine) is a synthetic small molecule that acts as a selective agonist for Toll-like receptor 7 (TLR7).[1][2] It is a potent stimulator of the immune system, upregulating the activity of a wide range of immune cells including B cells, T cells, natural killer (NK) cells, and macrophages.[3] This broad-spectrum immune activation makes it a promising candidate for use as an adjuvant in vaccines against a variety of pathogens.
Mechanism of Action: TLR7 Agonism and Downstream Signaling
This compound exerts its immunostimulatory effects by specifically binding to and activating TLR7, an endosomal pattern recognition receptor.[1][2] Unlike some other imidazoquinoline-based TLR7/8 agonists, this compound is highly specific for TLR7 and does not stimulate TLR8.[1]
The activation of TLR7 by this compound initiates a MyD88-dependent signaling pathway, which is a central cascade in the innate immune response.[4][5][6][7] This pathway culminates in the activation of key transcription factors, including NF-κB and interferon regulatory factors (IRFs), leading to the production of pro-inflammatory cytokines and type I interferons (IFN-α/β).[1][5][8]
Signaling Pathway Diagram
Immunological Effects as a Vaccine Adjuvant
The activation of the TLR7 pathway by this compound leads to a range of immunological effects that enhance the efficacy of co-administered antigens.
-
Enhanced Antibody Production: this compound has been shown to significantly augment antigen-specific antibody responses.[3] This includes increasing the titers of various immunoglobulin isotypes.
-
Induction of Cellular Immunity: this compound promotes the development of robust T-cell responses, including both CD4+ and CD8+ T cells.[3] This is critical for protection against intracellular pathogens and for long-term immunological memory.
-
Cytokine and Chemokine Production: this compound induces the secretion of a variety of cytokines and chemokines that are crucial for orchestrating an effective immune response. These include:
Quantitative Data on Adjuvant Efficacy
Table 1: Representative Enhancement of Antigen-Specific Antibody Titers
| Antigen | Adjuvant | Mouse Strain | Peak Antibody Titer (IgG) | Fold Increase vs. Antigen Alone | Reference |
| B16 Melanoma Cells (irradiated) | This compound (2 mg) | C57BL/6 | Significantly lower lung tumor count | N/A (protection data) | [10][11] |
| M. tuberculosis Fusion Protein | This compound-conjugate | C57BL/6 | 1.1 x 10⁴ | Not reported | |
| Ovalbumin | TLR7 Agonist (representative) | BALB/c | ~10⁵ - 10⁶ | 10-100 | Hypothetical |
Note: The data for Ovalbumin with a TLR7 agonist is a hypothetical representation based on typical results seen with this class of adjuvants, as specific data for this compound with ovalbumin was not found in the search results.
Table 2: Representative Enhancement of T-Cell Responses
| Antigen | Adjuvant | Mouse Strain | Assay | Readout | Result | Reference |
| M. tuberculosis Fusion Protein | This compound-conjugate | C57BL/6 | Flow Cytometry | Increased CD4+ & CD8+ T cells | Qualitative increase | |
| Ovalbumin | TLR7 Agonist (representative) | C57BL/6 | ELISPOT | IFN-γ secreting cells/10⁶ splenocytes | 500-1500 | Hypothetical |
| Ovalbumin | TLR7 Agonist (representative) | C57BL/6 | Flow Cytometry | % of CD8+ effector memory T cells | 15-25% | Hypothetical |
Note: The data for Ovalbumin with a TLR7 agonist is a hypothetical representation based on typical results seen with this class of adjuvants, as specific quantitative T-cell response data for this compound with ovalbumin was not found in the search results.
Experimental Protocols for Preclinical Evaluation
The following sections provide detailed, representative protocols for evaluating this compound as a vaccine adjuvant in a murine model using ovalbumin (OVA) as a model antigen.
Vaccine Formulation and Immunization
Objective: To immunize mice with a model antigen (ovalbumin) with and without this compound to assess its adjuvant effect.
Materials:
-
Ovalbumin (OVA), endotoxin-free
-
This compound
-
Sterile, endotoxin-free Phosphate-Buffered Saline (PBS)
-
8-10 week old female BALB/c or C57BL/6 mice
-
Syringes and needles (e.g., 27-30 gauge)
Protocol:
-
Preparation of Vaccine Formulations:
-
Antigen alone: Dissolve ovalbumin in sterile PBS to a final concentration of 1 mg/mL.
-
Antigen + this compound: Dissolve this compound in sterile PBS to a desired stock concentration (e.g., 10 mg/mL). On the day of immunization, mix the ovalbumin solution with the this compound solution to achieve the desired final concentrations (e.g., 100 µg OVA and 50 µg this compound per 100 µL dose). Ensure the final volume per injection is consistent across all groups.
-
-
Immunization Schedule:
-
Primary Immunization (Day 0): Inject each mouse subcutaneously (s.c.) at the base of the tail with 100 µL of the prepared vaccine formulation.
-
Booster Immunization (Day 14 and Day 28): Administer a booster injection of the same formulation as the primary immunization.
-
-
Blood and Spleen Collection:
-
Collect blood samples via tail bleed or retro-orbital sinus puncture on days -1 (pre-bleed), 21, and 35 for antibody analysis.
-
On day 42 (14 days after the final boost), euthanize the mice and aseptically harvest the spleens for T-cell analysis.
-
Experimental Workflow Diagram
Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG
Objective: To quantify the concentration of OVA-specific IgG antibodies in the serum of immunized mice.
Materials:
-
96-well high-binding ELISA plates
-
Ovalbumin
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Wash Buffer (PBS with 0.05% Tween-20, PBS-T)
-
Mouse serum samples
-
HRP-conjugated anti-mouse IgG detection antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with 100 µL of ovalbumin solution (10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with 200 µL of blocking buffer per well and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add 100 µL of serially diluted mouse serum (starting at 1:100 in blocking buffer) to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of HRP-conjugated anti-mouse IgG diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Reaction Stoppage: Stop the reaction by adding 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives an absorbance value above a predetermined cutoff (e.g., twice the background).
ELISPOT Assay for IFN-γ Secreting Cells
Objective: To enumerate the frequency of OVA-specific, IFN-γ-secreting splenocytes.
Materials:
-
96-well PVDF-membrane ELISPOT plates
-
Anti-mouse IFN-γ capture antibody
-
Biotinylated anti-mouse IFN-γ detection antibody
-
Streptavidin-HRP
-
AEC substrate kit
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
Ovalbumin protein or OVA-derived peptides
-
ELISPOT plate reader
Protocol:
-
Plate Coating: Pre-wet the ELISPOT plate with 35% ethanol, wash with sterile PBS, and then coat with anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with complete RPMI medium for at least 2 hours at 37°C.
-
Cell Plating and Stimulation: Prepare a single-cell suspension of splenocytes. Add 2.5 x 10⁵ to 5 x 10⁵ splenocytes per well. Stimulate the cells with OVA protein (10 µg/mL) or specific OVA peptides (e.g., SIINFEKL for CD8+ T cells). Include wells with media alone (negative control) and a mitogen like Concanavalin A (positive control). Incubate for 18-24 hours at 37°C in a CO₂ incubator.
-
Detection: Wash the plate to remove cells. Add biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Spot Development: Wash the plate and add AEC substrate. Monitor for the appearance of red-brown spots. Stop the reaction by washing with distilled water.
-
Analysis: Allow the plate to dry completely and count the spots using an ELISPOT reader. The results are expressed as the number of spot-forming units (SFU) per million splenocytes.
Flow Cytometry for T-Cell Phenotyping
Objective: To characterize the phenotype of OVA-specific T cells in the spleens of immunized mice.
Materials:
-
Single-cell suspension of splenocytes
-
Fluorescently conjugated antibodies against mouse surface markers (e.g., CD3, CD4, CD8, CD44, CD62L) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
-
Protein transport inhibitor (e.g., Brefeldin A)
-
Fixation and permeabilization buffers
-
Flow cytometer
Protocol:
-
Cell Stimulation: Stimulate splenocytes (1-2 x 10⁶ cells/well) with OVA protein or peptides for 6 hours in the presence of a protein transport inhibitor for the last 4 hours.
-
Surface Staining: Wash the cells and stain with a cocktail of fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8, CD44, CD62L) for 30 minutes on ice.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain the cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) for 30 minutes at room temperature.
-
Data Acquisition: Wash the cells and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using flow cytometry analysis software to identify and quantify different T-cell populations (e.g., naïve, effector memory, central memory) and cytokine-producing cells.
Conclusion
This compound's specific activation of the TLR7-MyD88 signaling pathway positions it as a highly promising vaccine adjuvant. Its ability to potently enhance both humoral and cellular immune responses suggests its broad applicability for a range of vaccine platforms, from subunit protein vaccines to nucleic acid-based vaccines. The detailed protocols and methodologies provided in this guide offer a framework for the preclinical evaluation of this compound, enabling researchers to systematically investigate its adjuvant properties and advance its development for future clinical applications. Further research focusing on dose-optimization, formulation strategies, and evaluation with a wider array of antigens will be crucial in fully realizing the potential of this compound as a next-generation vaccine adjuvant.
References
- 1. researchgate.net [researchgate.net]
- 2. Temporal-spatial analysis of the immune response in a murine model of ovalbumin-induced airways inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ELISPOT assay for interferon-γ (IFN- γ) secretion by splenocytes [bio-protocol.org]
- 4. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cellsciences.com [cellsciences.com]
- 7. nationaljewish.org [nationaljewish.org]
- 8. Frontiers | IRF7: role and regulation in immunity and autoimmunity [frontiersin.org]
- 9. Anti-T-cell humoral and cellular responses in healthy BALB/c mice following immunization with ovalbumin or ovalbumin-specific T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aelvis.net [aelvis.net]
- 11. Splenocyte isolation and IFN-γ ELISpot assay [bio-protocol.org]
Loxoribine: A Technical Guide to its Chemical Properties, Structure, and Immunomodulatory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loxoribine (7-allyl-8-oxoguanosine) is a synthetic guanosine analog that has garnered significant interest in the scientific community for its potent immunostimulatory properties.[1][2] As a selective agonist of Toll-like receptor 7 (TLR7), this compound activates the innate immune system, leading to a cascade of downstream signaling events that culminate in antiviral and antitumor responses.[2][3] This technical guide provides an in-depth overview of the chemical properties, structure, and mechanism of action of this compound, intended for researchers, scientists, and drug development professionals.
Chemical Properties and Structure
This compound is a guanosine derivative with an allyl group at the N7 position and an oxo group at the C8 position.[4] Its chemical structure and key identifiers are summarized below.
| Property | Value |
| IUPAC Name | 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-(prop-2-en-1-yl)-3H-purine-6,8-dione |
| CAS Number | 121288-39-9 |
| Molecular Formula | C₁₃H₁₇N₅O₆ |
| Molecular Weight | 339.31 g/mol |
| SMILES | C=CCN1C2=C(N=C(N)NC2=O)N(C1=O)[C@H]3--INVALID-LINK--CO)O">C@@HO |
| Appearance | White to off-white solid |
| Purity | ≥95% (UHPLC)[4] |
Mechanism of Action: TLR7 Agonism
This compound exerts its immunostimulatory effects by selectively activating Toll-like receptor 7 (TLR7), an endosomal pattern recognition receptor.[3][4] Unlike some other TLR agonists, this compound does not stimulate TLR8.[4] The activation of TLR7 by this compound initiates a signaling cascade that is dependent on the adaptor protein Myeloid differentiation primary response 88 (MyD88).[3]
This signaling pathway ultimately leads to the activation of transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), resulting in the production of a variety of pro-inflammatory cytokines and type I interferons.[4]
Immunomodulatory Effects
The activation of TLR7 by this compound leads to a broad range of immunomodulatory effects, including the maturation of dendritic cells and the polarization of T helper (Th) cells.
Dendritic Cell Maturation
This compound has been shown to induce the maturation of human monocyte-derived dendritic cells (Mo-DCs).[5] Treatment of immature Mo-DCs with this compound (e.g., at a concentration of 250 µM for 48 hours) leads to the upregulation of co-stimulatory molecules such as CD40, CD80, and CD83, as well as the maturation marker CCR7.[5] This maturation process is crucial for the initiation of adaptive immune responses.
Cytokine Production
This compound stimulation of immune cells, particularly dendritic cells, results in the production of a distinct profile of cytokines. These include:
-
Pro-inflammatory cytokines: Interleukin-1α (IL-1α), IL-6, and Tumor Necrosis Factor-α (TNF-α)
-
Th1-polarizing cytokines: IL-12 and Interferon-γ (IFN-γ)[5]
-
Th17-polarizing cytokines: IL-23 and IL-27[5]
-
Regulatory cytokines: IL-10[5]
T Helper Cell Polarization
The cytokine milieu induced by this compound, particularly the production of IL-12 and IL-23, promotes the differentiation of naive CD4+ T cells into Th1 and Th17 effector cells.[5] These T helper subsets play critical roles in cell-mediated immunity against intracellular pathogens and tumors.
Quantitative Pharmacological Data
While comprehensive pharmacokinetic data for this compound is not extensively published, in vitro and in vivo studies have provided some quantitative insights into its activity.
| Parameter | Value/Observation | Species/System |
| Working Concentration (in vitro) | 250 µM - 1 mM | Human monocyte-derived dendritic cells, HEK-Blue™ TLR7 reporter cells[4][5] |
| In vivo Dosage (mice) | 2-3 mg/mouse (intravenous) | Murine models for NK cell activation[6] |
| Oral Bioavailability | Described as "orally bioavailable"[1][2] | General observation |
Experimental Protocols
The following sections provide an overview of key experimental methodologies used to characterize the activity of this compound.
TLR7 Activation Assay using HEK-Blue™ Reporter Cells
This assay is used to quantify the activation of TLR7 by this compound in a controlled cellular system.
Methodology:
-
Cell Culture: HEK-Blue™ hTLR7 cells, which stably express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter, are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.[7][8]
-
Cell Plating: Cells are seeded into 96-well plates at a density of approximately 5 x 10⁴ cells/well and incubated overnight.[9]
-
This compound Treatment: A dilution series of this compound (e.g., 0.1 µM to 1 mM) is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
SEAP Detection: The activity of the secreted SEAP is measured by adding a SEAP detection reagent (e.g., QUANTI-Blue™) to the cell culture supernatant. The absorbance is read at 620-655 nm using a spectrophotometer.[7]
-
Data Analysis: The dose-response curve is plotted, and the EC₅₀ value is calculated.
Cytokine Profiling by ELISA
This method is used to quantify the production of specific cytokines by immune cells in response to this compound stimulation.
Methodology:
-
Cell Culture and Stimulation: Human monocyte-derived dendritic cells are generated by culturing monocytes with GM-CSF and IL-4 for 5-6 days.[5] The immature dendritic cells are then stimulated with this compound (e.g., 250 µM) for 48 hours.[5]
-
Supernatant Collection: The cell culture supernatants are collected and centrifuged to remove cellular debris.
-
ELISA: Commercially available ELISA kits for the cytokines of interest (e.g., IL-12, IL-23, TNF-α) are used according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the cell culture supernatants and standards.
-
Incubating and washing the plate.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a microplate reader.
-
-
Data Analysis: A standard curve is generated, and the concentration of the cytokine in the samples is determined.
T-Cell Polarization Assay by Flow Cytometry
This assay is used to determine the phenotype of T helper cells that are primed by this compound-matured dendritic cells.
Methodology:
-
Dendritic Cell Maturation: Immature monocyte-derived dendritic cells are matured with this compound as described above.
-
Co-culture: The this compound-matured dendritic cells are co-cultured with allogeneic naive CD4+ T cells for 5-7 days.
-
Restimulation: The T cells are restimulated with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of culture.
-
Staining: The cells are first stained for surface markers (e.g., CD4) and then fixed and permeabilized for intracellular staining of key cytokines (e.g., IFN-γ for Th1, IL-17 for Th17).
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer to determine the percentage of CD4+ T cells producing IFN-γ and IL-17.[10][11]
Conclusion
This compound is a potent and selective TLR7 agonist with well-defined chemical properties and a clear mechanism of action. Its ability to stimulate the innate immune system, leading to dendritic cell maturation, cytokine production, and the polarization of T helper cells, makes it a promising candidate for further investigation in the fields of immunotherapy, vaccine adjuvants, and antiviral therapies. The experimental protocols outlined in this guide provide a framework for researchers to further explore the immunomodulatory activities of this fascinating molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Toll-like receptor 7 (TLR7)-specific stimulus this compound uncovers a strong relationship within the TLR7, 8 and 9 subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. researchgate.net [researchgate.net]
- 6. In vivo activation of natural killer cells and priming of IL-2 responsive cytolytic cells by this compound (7-allyl-8-oxoguanosine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. invivogen.com [invivogen.com]
- 9. Detection of nanoparticles’ ability to stimulate toll-like receptors using HEK-Blue reporter cell lines - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. miltenyibiotec.com [miltenyibiotec.com]
The Dawn of a TLR7 Agonist: A Technical Guide to the Discovery and Initial Studies of Loxoribine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loxoribine, a guanosine analog, emerged from early research as a potent and selective agonist of Toll-like receptor 7 (TLR7).[1][2] Its discovery marked a significant step in the exploration of synthetic immunostimulatory molecules with potential therapeutic applications in oncology and virology. This technical guide provides an in-depth overview of the foundational preclinical and clinical investigations that characterized this compound, with a focus on its mechanism of action, quantitative in vitro and in vivo effects, and the experimental methodologies employed in these seminal studies.
Discovery and Mechanism of Action
This compound, chemically known as 7-allyl-8-oxoguanosine, was identified as a powerful stimulator of the innate immune system.[2][3] Initial studies revealed that its immunostimulatory properties were not mediated through conventional cell surface receptors but rather through an intracellular pathway.[4] Subsequent research definitively established this compound as a selective agonist for TLR7, an endosomal pattern recognition receptor.[1][5]
The activation of TLR7 by this compound initiates a signaling cascade dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[5][6] This process requires the maturation of endosomes, where TLR7 is located.[5] The binding of this compound to TLR7 triggers the recruitment of MyD88, leading to the activation of downstream transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs).[7][8] This signaling cascade culminates in the production of a range of pro-inflammatory cytokines and type I interferons, orchestrating a broad-based immune response.[5][7]
Signaling Pathway of this compound-Mediated TLR7 Activation
Caption: this compound-mediated TLR7 signaling pathway.
Quantitative Data from Initial Studies
The initial characterization of this compound involved a series of in vitro and in vivo experiments to quantify its immunostimulatory effects.
In Vitro Cytokine Induction in Murine Spleen Cells
This compound was shown to induce the production of several key cytokines in a dose-dependent manner in murine spleen cell cultures.
| Cytokine | This compound Concentration (µM) | Cytokine Level (pg/mL) - Approximate Fold Increase | Reference |
| TNF-α | 50 | ~5-fold | [5] |
| 100 | ~10-fold | [5] | |
| 200 | ~15-fold | [5] | |
| IL-1α | 50 | ~2-fold | [5] |
| 100 | ~4-fold | [5] | |
| 200 | ~6-fold | [5] | |
| IL-6 | 50 | ~3-fold | [5] |
| 100 | ~6-fold | [5] | |
| 200 | ~10-fold | [5] | |
| IFN-γ | 50 | ~2-fold | [5] |
| 100 | ~3-fold | [5] | |
| 200 | ~4-fold | [5] |
In Vitro and In Vivo Natural Killer (NK) Cell Activation
This compound demonstrated the ability to enhance the cytotoxic activity of natural killer (NK) cells.
| Study Type | Model System | This compound Dose/Concentration | Observed Effect | Reference |
| In Vitro | Murine Spleen Cells | 50-150 µM | Optimal enhancement of NK activity after 10 hours.[9] | [9] |
| In Vivo | CBA/J Mice | 2 mg/mouse (s.c. or i.v.) | Activation of murine NK cells.[3] | [3] |
| In Vivo | Mice | 3 mg/mouse (i.v.) | Optimal enhancement of splenic NK activity.[4] | [4] |
Phase I Clinical Trial in Advanced Cancer
A Phase I, randomized, double-blind, placebo-controlled study was conducted to evaluate the safety, pharmacokinetics, and immunologic effects of single ascending doses of this compound in patients with advanced cancer.[1]
| Dose Tiers (mg/kg) | Number of Patients | Key Safety Findings |
| 1 | 8 | Toxicity was mild and infrequent.[1] |
| 5 | 8 | Toxicity was mild and infrequent.[1] |
| 10 | 8 | Toxicity was mild and infrequent.[1] |
Detailed quantitative pharmacokinetic data (Cmax, Tmax, AUC, half-life) from this Phase I trial are not publicly available in the reviewed literature.
Experimental Protocols
Murine Spleen Cell Cytokine Production Assay
Objective: To quantify the production of cytokines by murine spleen cells in response to this compound stimulation.
Methodology:
-
Spleen Cell Preparation: Spleens were harvested from mice (e.g., CBA/J strain) and single-cell suspensions were prepared by mechanical disruption. Red blood cells were lysed using a lysis buffer.
-
Cell Culture: Splenocytes were cultured in 96-well plates at a density of 2 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
This compound Stimulation: this compound was dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations (e.g., 50, 100, 200 µM). Control wells received vehicle only.
-
Incubation: The plates were incubated for a specified period (e.g., 24-48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Supernatant Collection: After incubation, the plates were centrifuged, and the cell-free supernatants were collected for cytokine analysis.
-
Cytokine Quantification (ELISA): The concentrations of cytokines (e.g., TNF-α, IL-1α, IL-6, IFN-γ) in the supernatants were determined using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the absorbance.
Experimental Workflow for Cytokine Production Assay
Caption: Workflow for in vitro cytokine production assay.
Natural Killer (NK) Cell Cytotoxicity Assay (Chromium-51 Release Assay)
Objective: To assess the ability of this compound-activated NK cells to lyse target cells.
Methodology:
-
Effector Cell Preparation: Murine spleen cells were prepared as described above and incubated with this compound (e.g., 50-150 µM) for a specified time (e.g., 10 hours) to activate NK cells.
-
Target Cell Labeling: A susceptible target cell line (e.g., YAC-1 lymphoma cells) was labeled with radioactive Chromium-51 (51Cr) by incubating the cells with Na251CrO4.
-
Co-culture: The 51Cr-labeled target cells were co-cultured with the this compound-activated effector cells at various effector-to-target (E:T) ratios in a 96-well plate.
-
Incubation: The co-culture was incubated for a standard period (e.g., 4 hours) to allow for cell lysis.
-
Supernatant Harvesting: The plates were centrifuged, and the amount of 51Cr released into the supernatant from lysed target cells was measured using a gamma counter.
-
Calculation of Cytotoxicity: The percentage of specific lysis was calculated using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Experimental Release: 51Cr in the supernatant of co-culture wells.
-
Spontaneous Release: 51Cr in the supernatant of target cells incubated with media alone (represents background leakage).
-
Maximum Release: 51Cr in the supernatant of target cells lysed with a detergent.
-
Conclusion
The discovery and initial studies of this compound established it as a selective and potent TLR7 agonist with significant immunostimulatory properties. The preclinical data demonstrated its ability to induce a robust cytokine response and enhance NK cell activity, providing a strong rationale for its further development as a potential therapeutic agent. While the Phase I clinical trial indicated a favorable safety profile, the lack of publicly available detailed pharmacokinetic data limits a complete assessment of its clinical properties from these early studies. The foundational research on this compound has, nevertheless, contributed valuable insights into the therapeutic potential of targeting the TLR7 pathway and has paved the way for the development of other TLR7 agonists currently under investigation.
References
- 1. Phase 1, randomized, double-blind trial of 7-allyl-8-oxoguanosine (this compound) in advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of TLR7 MyD88-dependent signaling pathway in the pathogenesis of adult-onset Still's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jneurosci.org [jneurosci.org]
- 4. Flow cytometry-based ex vivo murine NK cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 7. 51Cr-release to monitor NK cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. researchgate.net [researchgate.net]
Loxoribine's Impact on B Cell Proliferation and Antibody Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loxoribine (7-allyl-8-oxoguanosine) is a synthetic guanosine analog that has garnered significant interest in the field of immunology for its potent immunostimulatory properties. As a selective agonist for Toll-like receptor 7 (TLR7), this compound activates innate immune cells, including B lymphocytes, leading to a cascade of downstream events that culminate in enhanced cellular proliferation and antibody production. This technical guide provides an in-depth overview of the core mechanisms by which this compound exerts its effects on B cells, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and workflows.
This compound-Induced B Cell Activation: The TLR7 Signaling Pathway
This compound's mechanism of action in B cells is initiated through its binding to TLR7, an endosomal pattern recognition receptor. This interaction triggers a MyD88-dependent signaling cascade, a central pathway in innate immunity. Upon ligand binding, TLR7 recruits the myeloid differentiation primary response 88 (MyD88) adaptor protein. This is followed by the recruitment and activation of IL-1 receptor-associated kinase 4 (IRAK4), which in turn phosphorylates and activates IRAK1. The activated IRAK1 associates with TNF receptor-associated factor 6 (TRAF6), leading to the activation of downstream signaling complexes that ultimately converge on the activation of key transcription factors, namely nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). These transcription factors translocate to the nucleus and induce the expression of a wide array of genes crucial for B cell proliferation, differentiation, and antibody synthesis.
Caption: this compound-induced TLR7 signaling cascade in B cells.
Quantitative Analysis of this compound's Effects
The stimulatory effects of this compound on B cell proliferation and antibody synthesis are dose-dependent. The following tables summarize the quantitative data from key studies.
Table 1: Dose-Dependent Effect of this compound on B-CLL Cell Proliferation
| This compound Concentration (µM) | Stimulation Index (Fold Increase in [³H]Thymidine Incorporation) |
| 0.1 | 1.5 |
| 1.0 | 5.2 |
| 10 | 15.8 |
| 100 | 25.3 |
| 1000 | 18.1 |
Data adapted from Goodman et al., Blood, 1994.[1][2] The study observed that this compound induces leukemic B cells from a majority of patients with chronic lymphocytic leukemia (CLL) to enter the cell cycle.[1][3] In the absence of added costimulants, a portion of these cells become activated and undergo DNA synthesis.[1]
Note: While the above data is derived from chronic lymphocytic leukemia (CLL) B cells, it provides a valuable indication of the proliferative potential induced by this compound. Further studies on normal B cell populations are warranted to establish a precise dose-response curve.
Experimental Protocols
This section details the methodologies for key experiments to assess the impact of this compound on B cell proliferation and antibody synthesis.
B Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
a. Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for B cells using magnetic-activated cell sorting (MACS) with CD19 microbeads.
-
Resuspend purified B cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine.
b. Cell Culture and Stimulation:
-
Seed B cells in a 96-well flat-bottom plate at a density of 1 x 10⁵ cells per well.
-
Add varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) to triplicate wells.
-
Include an unstimulated control (medium alone).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
c. [³H]-Thymidine Labeling and Harvesting:
-
During the final 18 hours of incubation, add 1 µCi of [³H]-thymidine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters extensively with phosphate-buffered saline (PBS) to remove unincorporated [³H]-thymidine.
d. Measurement and Analysis:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Express the results as counts per minute (CPM) or as a stimulation index (CPM of stimulated cells / CPM of unstimulated cells).
Antibody Synthesis Assay (ELISA)
This assay quantifies the amount of secreted immunoglobulins (e.g., IgM, IgG) in the culture supernatant.
a. Cell Culture and Supernatant Collection:
-
Culture purified B cells with varying concentrations of this compound as described in the proliferation assay (Section 1b).
-
After the incubation period (e.g., 7 days), centrifuge the culture plates and collect the supernatants.
b. ELISA Procedure (for IgG quantification):
-
Coat a 96-well ELISA plate with an anti-human IgG capture antibody overnight at 4°C.
-
Wash the plate with PBS containing 0.05% Tween 20 (PBST).
-
Block the plate with 1% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
-
Wash the plate with PBST.
-
Add diluted culture supernatants and a standard curve of known IgG concentrations to the plate and incubate for 2 hours at room temperature.
-
Wash the plate with PBST.
-
Add a horseradish peroxidase (HRP)-conjugated anti-human IgG detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate with PBST.
-
Add TMB (3,3',5,5'-tetramethylbenzidine) substrate and incubate in the dark until a color change is observed.
-
Stop the reaction with 2N H₂SO₄.
-
Read the absorbance at 450 nm using a microplate reader.
c. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known IgG concentrations.
-
Determine the concentration of IgG in the culture supernatants by interpolating their absorbance values on the standard curve.
Caption: General workflow for assessing this compound's effects.
Conclusion
This compound is a potent activator of B lymphocytes, driving their proliferation and enhancing antibody synthesis through the TLR7-MyD88 signaling pathway. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the immunomodulatory effects of this compound. Further research into the precise dose-response effects on normal human B cell subsets and the in vivo implications of these findings will be crucial for the potential therapeutic applications of this compound.
References
The Critical Role of Endosomal Maturation in the Immunostimulatory Activity of Loxoribine
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Loxoribine (7-allyl-8-oxoguanosine) is a synthetic guanosine analog recognized for its potent immunostimulatory properties, primarily driven by its function as a selective agonist for Toll-like Receptor 7 (TLR7).[1][2][3] This activity positions it as a compound of interest for antiviral and anti-tumor therapies.[1][2] A critical and indispensable aspect of this compound's mechanism of action is its reliance on the endosomal maturation pathway. TLR7 activation by this compound is not a cell surface event; rather, it occurs within the acidified environment of mature endosomes.[3][4] This guide delineates the intricate relationship between endosomal processing and this compound's bioactivity, providing a technical overview of the signaling pathways, experimental methodologies to probe this interaction, and quantitative data on its effects.
Introduction: this compound and TLR7 Agonism
This compound is a small molecule that selectively activates the innate immune system through the TLR7/MyD88-dependent signaling pathway.[2][4] TLR7 is an endosomal pattern recognition receptor that plays a pivotal role in the immune response to viral single-stranded RNA (ssRNA).[3] By mimicking this natural ligand, this compound initiates a powerful antiviral and immunomodulatory cascade, making the study of its activation mechanism essential for therapeutic development. Unlike other TLRs that recognize ligands on the cell surface, TLR7 is sequestered within endosomes, a feature that is central to its function and regulation.[5][6]
The Imperative of Endosomal Maturation for this compound's Function
The activation of TLR7 by this compound is intrinsically linked to the process of endosome maturation. This process involves the progression of early endosomes to late endosomes and their eventual fusion with lysosomes, a journey characterized by increasing luminal acidification.[7][8]
Several key factors underscore the necessity of this pathway for this compound's activity:
-
Receptor Localization and Ligand Access: TLR7 resides in the endoplasmic reticulum in its inactive state and is trafficked to endolysosomal compartments.[6] this compound, upon entering the cell, must also be transported into these same compartments to access the receptor.
-
Requirement for Acidification: Cellular activation by this compound is dependent on the acidification of endosomes.[4] This acidic pH is crucial for the proper conformational changes in the TLR7 receptor, enabling effective ligand binding and subsequent dimerization to initiate signaling.[5][9]
-
Prevention of Autoimmunity: The compartmentalization of TLR7 within endosomes is a critical mechanism to prevent the recognition of self-RNA, thereby avoiding autoimmune reactions.[5][6] Signaling is restricted to internalized molecules within a controlled environment.
Disruption of endosomal maturation or acidification, for instance through the use of pharmacological inhibitors like chloroquine or bafilomycin A1, abrogates the downstream signaling and cytokine production induced by this compound.[4]
This compound-Induced Signaling Pathway
Upon successful binding to TLR7 within a mature endosome, this compound triggers a well-defined signaling cascade. This process is exclusively dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[2][4][10]
The key steps are:
-
MyD88 Recruitment: Ligand-bound TLR7 recruits MyD88 to the endosomal membrane.
-
IRAK Complex Formation: MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family.
-
TRAF6 Activation: The activated IRAK complex interacts with TNF receptor-associated factor 6 (TRAF6).
-
Transcription Factor Activation: This leads to the activation of key transcription factors, including Interferon Regulatory Factor 7 (IRF7), which is responsible for the production of Type I interferons (IFN-α/β), and Nuclear Factor-kappa B (NF-κB), which drives the expression of pro-inflammatory cytokines.[2][5][10]
Caption: this compound-TLR7 MyD88-dependent signaling pathway.
Quantitative Data on this compound Activity
The biological effects of this compound are dose-dependent. Studies have quantified its impact on dendritic cell maturation and cytokine production.
| Parameter | Cell Type | Concentration | Effect | Reference |
| DC Maturation | Human Monocyte-derived Dendritic Cells (MoDCs) | 250 µM | Upregulation of CD40, CD54, CD80, CD83, CCR7 | [1][11] |
| Working Concentration | HEK-Blue™ reporter cells | 1 mM (300 µg/ml) | TLR7 activation | [3] |
| Cytokine Production (mRNA) | Murine Spleen Cells | In vivo injection | Enhancement of IL-1α, TNF-α, TNF-β, IL-6, IFN-α, IFN-γ mRNA | [12] |
| Cytokine Production (Protein) | Human MoDCs | 250 µM | Production of IL-12, IL-23, IL-27, IL-10 | [11] |
| Cytokine Production (Protein) | Murine Spleen Cells | Dose-dependent | Production of IL-1α, IL-6, TNF-α, IFN-γ, IFN-α/β | [12][13] |
Experimental Protocols
Investigating the role of endosomal maturation in this compound's activity requires specific cellular immunology and molecular biology techniques.
Assessment of Dendritic Cell Maturation
This protocol determines the effect of this compound on the maturation status of dendritic cells (DCs).
-
Cell Culture: Human monocytes are cultured for 6 days with GM-CSF and IL-4 to differentiate them into immature MoDCs.[11]
-
Stimulation: Immature MoDCs are stimulated with this compound (e.g., 250 µM) for 48 hours.[11] A vehicle control (e.g., DMSO) is run in parallel.
-
Phenotypic Analysis: Cells are harvested and stained with fluorescently-labeled antibodies against surface markers of maturation (e.g., CD40, CD80, CD83, CD86, CCR7).
-
Flow Cytometry: The expression levels of these markers are quantified using a flow cytometer to compare this compound-treated cells with control cells.[11]
Quantification of Cytokine Production
This protocol measures the cytokines produced by immune cells in response to this compound.
-
Cell Culture and Stimulation: Immune cells (e.g., murine spleen cells or human PBMCs) are cultured in the presence of various concentrations of this compound for a specified time (e.g., 8-48 hours).[12]
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
ELISA (Enzyme-Linked Immunosorbent Assay): The concentration of specific cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatant is measured using commercially available ELISA kits.[11]
-
Data Analysis: A standard curve is generated to calculate the cytokine concentrations in the experimental samples.
Assay for Endosomal Maturation Dependency
This protocol directly tests the hypothesis that endosomal acidification is required for this compound's activity.
-
Cell Culture and Pre-treatment: Immune cells (e.g., PBMCs) are cultured and pre-treated for 1-2 hours with an inhibitor of endosomal acidification, such as Chloroquine (e.g., 5 µM) or Bafilomycin A1 (e.g., 100 nM).
-
Stimulation: this compound is added to the pre-treated cells and to a set of cells without the inhibitor. The incubation proceeds for an appropriate time to allow for cytokine production (e.g., 24 hours).
-
Analysis: The downstream effects, such as cytokine production (measured by ELISA as in Protocol 5.2) or activation of signaling proteins (measured by Western Blot), are compared between the inhibitor-treated and untreated groups. A significant reduction in activity in the presence of the inhibitor confirms the dependency on endosomal acidification.[4]
Caption: General experimental workflow for this compound assessment.
Conclusion
The immunostimulatory activity of this compound is not merely a function of its ability to bind TLR7, but is critically governed by the complex cellular process of endosomal maturation. The requirement for an acidified endosomal compartment ensures that TLR7 activation is a highly regulated event, restricting its activity to internalized foreign or danger signals and preventing deleterious autoimmune responses to self-nucleic acids. This spatial and environmental control is a fundamental aspect of innate immune recognition. For researchers and drug developers, understanding and accounting for this dependency is paramount in the design of effective therapeutic strategies that leverage TLR7 agonism, ensuring that compounds like this compound are delivered and processed correctly to elicit their desired potent immunological effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. invivogen.com [invivogen.com]
- 4. The Toll-like receptor 7 (TLR7)-specific stimulus this compound uncovers a strong relationship within the TLR7, 8 and 9 subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Toll for Trafficking: Toll-Like Receptor 7 Delivery to the Endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | Trafficking and processing of endosomal TLR [reactome.org]
- 7. Endosome maturation, transport and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. Cell Surface Expression of Endosomal Toll-Like Receptors—A Necessity or a Superfluous Duplication? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The immunostimulatory compound 7-allyl-8-oxoguanosine (this compound) induces a distinct subset of murine cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Murine strain variation in the natural killer cell and proliferative responses to the immunostimulatory compound 7-allyl-8-oxoguanosine: role of cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
Loxoribine's Specificity for TLR7 Over TLR8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loxoribine, a guanosine analog, is a potent immunostimulatory compound that has been identified as a specific agonist for Toll-like receptor 7 (TLR7).[1][2][3] TLR7, along with the closely related TLR8, are endosomal pattern recognition receptors crucial for the innate immune response to single-stranded RNA (ssRNA), particularly from viral pathogens.[3] While both receptors recognize ssRNA, they exhibit distinct ligand specificities and cellular expression patterns, leading to different immunological outcomes. This technical guide provides an in-depth analysis of this compound's remarkable specificity for TLR7 over TLR8, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.
Quantitative Analysis of this compound's TLR7 and TLR8 Activity
The specificity of this compound for TLR7 has been demonstrated in multiple studies, primarily using cell-based reporter assays. These assays typically employ Human Embryonic Kidney (HEK) 293 cells engineered to express a specific TLR (e.g., TLR7 or TLR8) and a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP), under the control of an NF-κB-inducible promoter. Activation of the TLR by an agonist triggers a signaling cascade that results in the expression and secretion of SEAP, which can be readily quantified.
While a precise EC50 value for this compound on human TLR7 can vary slightly between experimental set-ups, it is consistently shown to be a potent agonist. In contrast, this compound exhibits no significant activation of TLR8, even at high concentrations.
| Compound | Target Receptor | Activity (EC50/Response) | Reference |
| This compound | Human TLR7 | Potent Agonist | [1][2][3] |
| This compound | Human TLR8 | No significant activation | [3] |
Note: Specific EC50 values for this compound are not consistently reported across publicly available literature, but its potent and specific agonistic activity on TLR7 is well-established.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the specificity of this compound.
HEK-Blue™ TLR7/TLR8 Reporter Gene Assay
This assay is a standard method for screening and validating TLR agonists and antagonists.
Objective: To quantify the activation of human TLR7 and TLR8 by this compound.
Materials:
-
HEK-Blue™ hTLR7 cells (InvivoGen)
-
HEK-Blue™ hTLR8 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
This compound
-
Positive control for TLR8 (e.g., R848)
-
96-well plates
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin, streptomycin)
-
CO2 incubator (37°C, 5% CO2)
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Preparation:
-
Culture HEK-Blue™ hTLR7 and hTLR8 cells according to the supplier's instructions.
-
On the day of the experiment, wash the cells with PBS and detach them using a cell scraper or non-enzymatic cell dissociation solution.
-
Resuspend the cells in fresh, pre-warmed cell culture medium and adjust the cell density.
-
-
Assay Plate Preparation:
-
Add 20 µL of this compound at various concentrations (e.g., serial dilutions) to the wells of a 96-well plate.
-
Include wells with a known TLR8 agonist as a positive control for the HEK-Blue™ hTLR8 cells.
-
Include wells with cell culture medium only as a negative control.
-
-
Cell Seeding:
-
Add 180 µL of the cell suspension (typically 2.5 x 10^5 cells/mL) to each well of the 96-well plate.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
SEAP Detection:
-
Add 180 µL of QUANTI-Blue™ Solution to a new 96-well plate.
-
Transfer 20 µL of the supernatant from the cell culture plate to the corresponding wells of the plate containing QUANTI-Blue™ Solution.
-
Incubate for 1-3 hours at 37°C.
-
Measure the absorbance at 620-655 nm using a spectrophotometer.
-
Data Analysis:
-
Calculate the mean and standard deviation for each condition.
-
Plot the absorbance values against the log of the this compound concentration to generate a dose-response curve for TLR7 activation.
-
Determine the EC50 value for TLR7 activation.
-
Confirm the lack of a dose-response for TLR8 activation by this compound.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the experimental workflow for determining this compound's specificity.
Caption: TLR7 Signaling Pathway Activated by this compound.
Caption: this compound does not significantly activate the TLR8 signaling pathway.
Caption: Experimental workflow for determining this compound's TLR7/TLR8 specificity.
Conclusion
The available data unequivocally demonstrate that this compound is a specific agonist of TLR7 and does not activate TLR8. This specificity is primarily attributed to the distinct ligand-binding domains of the two receptors. The use of robust and reproducible experimental methodologies, such as the HEK-Blue™ reporter gene assay, has been instrumental in characterizing this selective activity. For researchers and drug development professionals, this compound serves as a valuable tool for selectively probing TLR7-mediated immune responses and as a lead compound for the development of novel TLR7-targeted therapeutics.
References
Loxoribine's Dichotomous Influence on T Helper Cell Polarization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Loxoribine, a synthetic guanosine analog and a potent Toll-like receptor 7 (TLR7) agonist, has demonstrated significant immunomodulatory properties.[1][2] This technical guide provides an in-depth analysis of this compound's impact on the differentiation of T helper 1 (Th1) and T helper 17 (Th17) cells, critical players in orchestrating cellular and inflammatory immune responses. Through a comprehensive review of existing literature, this document outlines the dual nature of this compound's effects, detailing its capacity to both promote and inhibit Th17 polarization under different experimental contexts, while consistently augmenting Th1 responses. This guide offers detailed experimental protocols, quantitative data summaries, and visual representations of the underlying signaling pathways to serve as a valuable resource for researchers in immunology and drug development.
Introduction: this compound as a TLR7 Agonist
This compound (7-allyl-8-oxoguanosine) is a small molecule that selectively activates TLR7, an endosomal pattern recognition receptor primarily expressed by plasmacytoid dendritic cells (pDCs), B cells, and other myeloid cells.[2][3] Upon activation, TLR7 initiates a MyD88-dependent signaling cascade, leading to the production of pro-inflammatory cytokines and type I interferons.[2][4][5] This activation of the innate immune system forms the basis of this compound's potent immunostimulatory effects, which have been explored in the context of antiviral and antitumor therapies.[1][4] A key aspect of this compound's immunomodulatory function lies in its ability to influence the differentiation of naive CD4+ T cells into distinct effector lineages, namely Th1 and Th17 cells.
This compound's Impact on Th1 and Th17 Polarization: A Tale of Two Contexts
The influence of this compound on T helper cell differentiation is multifaceted and appears to be context-dependent, particularly concerning its effect on Th17 cells.
Promotion of Th1 and Th17 Polarization via Dendritic Cell Maturation
In vitro studies have demonstrated that this compound can indirectly promote both Th1 and Th17 differentiation by inducing the maturation of human monocyte-derived dendritic cells (MoDCs).[1] Treatment of MoDCs with this compound leads to the upregulation of co-stimulatory molecules and the secretion of key polarizing cytokines.
Table 1: Effect of this compound on Human Monocyte-Derived Dendritic Cell (MoDC) Phenotype and Cytokine Production
| Marker/Cytokine | Control MoDCs | This compound (250 μM) Treated MoDCs |
| Cell Surface Markers (% positive cells) | ||
| CD80 | Variable | Increased |
| CD83 | Variable | Increased |
| CD86 | Variable | Increased |
| Cytokine Production (pg/mL) | ||
| IL-12 | Undetectable | ~400 |
| IL-23 | Undetectable | ~600 |
Data summarized from Dzopalic et al. (2010).[1]
These this compound-matured MoDCs, when co-cultured with allogeneic naive CD4+ T cells, stimulate a robust proliferation of T cells and drive their differentiation towards Th1 and Th17 lineages. This is evidenced by the increased production of their signature cytokines, interferon-gamma (IFN-γ) and interleukin-17 (IL-17), respectively.
Table 2: Cytokine Production by CD4+ T cells Co-cultured with this compound-Treated MoDCs
| Cytokine | T cells + Control MoDCs (pg/mL) | T cells + this compound-Treated MoDCs (pg/mL) |
| IFN-γ | ~500 | ~1500 |
| IL-17 | ~200 | ~800 |
Data summarized from Dzopalic et al. (2010).[1]
This indirect mechanism highlights the central role of dendritic cells in mediating this compound's effect on T cell polarization.
Direct Inhibition of Th17 Differentiation
In contrast to the indirect pro-Th17 effect mediated by dendritic cells, other studies have shown that this compound can directly inhibit the differentiation of both human and mouse Th17 cells from naive CD4+ T cells.[3] This inhibitory effect is dependent on TLR7 signaling and the adaptor protein MyD88.[3] this compound treatment of naive T cells under Th17-polarizing conditions leads to a significant reduction in the expression of the master Th17 transcription factor, RORγt, and consequently, a decrease in IL-17 production.[3]
This finding suggests a direct, cell-intrinsic mechanism of this compound on T cells that counteracts Th17 polarization. The discrepancy between the pro- and anti-Th17 effects of this compound likely stems from the different experimental setups: one investigating the indirect effect through antigen-presenting cells (dendritic cells) and the other examining the direct effect on purified naive T cells.
Signaling Pathways
The dual effects of this compound on Th1 and Th17 polarization can be understood by examining the underlying signaling pathways.
This compound-Induced Dendritic Cell Maturation and Cytokine Production
dot
Caption: this compound-induced TLR7 signaling in dendritic cells.
T Helper Cell Differentiation Pathways
dot
Caption: Th1 and Th17 differentiation pathways and this compound's direct inhibitory effect.
Experimental Protocols
In Vitro Human Th1 Polarization
Objective: To differentiate naive human CD4+ T cells into Th1 effector cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naive CD4+ T Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant Human IL-12 (10 ng/mL)
-
Anti-Human IL-4 antibody (10 µg/mL)
-
Plate-bound anti-CD3 antibody (1-5 µg/mL)
-
Soluble anti-CD28 antibody (1-2 µg/mL)
Procedure:
-
Isolate naive CD4+ T cells from human PBMCs using a negative selection kit.
-
Coat a 24-well plate with anti-CD3 antibody in PBS and incubate for at least 2 hours at 37°C.
-
Wash the plate twice with sterile PBS.
-
Resuspend naive CD4+ T cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add soluble anti-CD28 antibody, recombinant human IL-12, and anti-human IL-4 antibody to the cell suspension.
-
Add the cell suspension to the anti-CD3 coated wells.
-
Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.
-
For analysis of IFN-γ production, restimulate the cells with PMA (50 ng/mL) and ionomycin (1 µg/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours before intracellular cytokine staining and flow cytometry.
In Vitro Human Th17 Polarization
Objective: To differentiate naive human CD4+ T cells into Th17 effector cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naive CD4+ T Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant Human IL-6 (20-50 ng/mL)
-
Recombinant Human TGF-β (1-5 ng/mL)
-
Recombinant Human IL-23 (20-50 ng/mL)
-
Recombinant Human IL-1β (10-20 ng/mL)
-
Anti-Human IFN-γ antibody (10 µg/mL)
-
Anti-Human IL-4 antibody (10 µg/mL)
-
Plate-bound anti-CD3 antibody (1-5 µg/mL)
-
Soluble anti-CD28 antibody (1-2 µg/mL)
Procedure:
-
Isolate naive CD4+ T cells from human PBMCs using a negative selection kit.
-
Coat a 24-well plate with anti-CD3 antibody in PBS and incubate for at least 2 hours at 37°C.
-
Wash the plate twice with sterile PBS.
-
Resuspend naive CD4+ T cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Add soluble anti-CD28 antibody and the Th17-polarizing cytokine cocktail (IL-6, TGF-β, IL-23, IL-1β) and neutralizing antibodies (anti-IFN-γ, anti-IL-4) to the cell suspension.
-
Add the cell suspension to the anti-CD3 coated wells.
-
Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.
-
For analysis of IL-17 production, restimulate the cells with PMA (50 ng/mL) and ionomycin (1 µg/mL) in the presence of a protein transport inhibitor for 4-6 hours before intracellular cytokine staining and flow cytometry.
Conclusion and Future Directions
This compound exhibits a complex and context-dependent influence on T helper cell polarization. Its ability to mature dendritic cells leads to an indirect promotion of both Th1 and Th17 responses, highlighting its potential as a vaccine adjuvant or immunotherapeutic agent. Conversely, its direct inhibitory effect on Th17 differentiation suggests a potential therapeutic application in Th17-mediated autoimmune diseases.
Future research should focus on elucidating the precise molecular mechanisms that govern the direct inhibitory effect of this compound on RORγt expression in T cells. Further investigation into the in vivo relevance of these dual effects is crucial for the clinical translation of this compound-based therapies. Understanding how to selectively harness either the adjuvant or the Th17-suppressive properties of this compound will be key to its successful application in a range of immunological disorders. This technical guide provides a foundational resource for researchers embarking on such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. The Toll-like receptor 7 (TLR7)-specific stimulus this compound uncovers a strong relationship within the TLR7, 8 and 9 subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diversity of IL-17-producing T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Loxoribine: In Vitro Application Notes and Protocols for Immunomodulatory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loxoribine (7-allyl-7,8-dihydro-8-oxo-guanosine) is a synthetic guanosine analog that has been identified as a potent and specific agonist for Toll-like receptor 7 (TLR7).[1][2][3] TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune response, primarily through the recognition of single-stranded RNA (ssRNA) viruses.[1] Activation of TLR7 by this compound triggers a signaling cascade that results in the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, leading to the activation of various immune cells, including natural killer (NK) cells, B lymphocytes, and dendritic cells (DCs).[1][2][4][5][6][7] This document provides detailed experimental protocols for in vitro studies involving this compound to investigate its immunomodulatory properties.
Mechanism of Action: TLR7 Signaling Pathway
This compound exerts its immunostimulatory effects by selectively activating the TLR7 signaling pathway.[2][3] This process is dependent on the acidification and maturation of endosomes where TLR7 is located.[2] Upon binding to TLR7, this compound induces a conformational change in the receptor, leading to the recruitment of the adaptor protein MyD88.[2][3] This initiates a downstream signaling cascade involving IRAK (IL-1 receptor-associated kinase) and TRAF (TNF receptor-associated factor) family members, ultimately leading to the activation of transcription factors such as NF-κB (nuclear factor-kappa B) and IRFs (interferon regulatory factors).[1] These transcription factors then translocate to the nucleus to induce the expression of genes encoding type I interferons and various pro-inflammatory cytokines.[1]
Quantitative Data Summary
The following tables summarize quantitative data for this compound from various in vitro studies.
Table 1: this compound Working Concentrations in Cellular Assays
| Cell Type/Assay | Effective Concentration | Reference |
| Murine Spleen Cells (NK Activity) | 50 - 150 µM | [4] |
| Human Monocyte-Derived Dendritic Cells | 250 µM | [5] |
| General Cellular Assays (Supplier Data) | 1 mM (300 µg/ml) | [1] |
| hCMVECs | 1 - 25 µg/mL | [8] |
Table 2: this compound-Induced Cytokine Production
| Cell Type | Cytokine Upregulated | Method | Reference |
| Murine Spleen Cells | IL-1α, TNF-α, TNF-β, IL-6, IFN-α, IFN-γ | mRNA (PCR), Protein (ELISA) | [6] |
| Human Monocyte-Derived DCs | IL-12, IL-23, IL-27, IL-10 | Protein (ELISA) | [5] |
Detailed Experimental Protocols
NF-κB Activation Assay
This protocol describes how to measure the activation of NF-κB in response to this compound using a reporter gene assay.
Materials:
-
HEK293 cells stably expressing a TLR7 and an NF-κB-inducible reporter gene (e.g., luciferase)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Vehicle control (DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293-TLR7 reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the desired concentrations of this compound or vehicle control to the cells. A typical concentration range to test is 0.1 µM to 100 µM.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-24 hours.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase signal to a control (e.g., a constitutively expressed reporter or total protein content) to account for variations in cell number.
Cytokine Production Assay (ELISA)
This protocol outlines the measurement of cytokine secretion from immune cells, such as Peripheral Blood Mononuclear Cells (PBMCs) or dendritic cells, following this compound stimulation.
Materials:
-
Isolated human PBMCs or cultured dendritic cells
-
Complete RPMI-1640 medium with 10% FBS
-
This compound stock solution
-
Vehicle control (DMSO)
-
24-well cell culture plates
-
ELISA kits for the cytokines of interest (e.g., IFN-α, TNF-α, IL-6, IL-12)
-
Microplate reader
Protocol:
-
Cell Seeding: Plate PBMCs or dendritic cells in a 24-well plate at a density of 1 x 10^6 cells/mL in 1 mL of complete medium.
-
Stimulation: Treat the cells with various concentrations of this compound (e.g., 1 µM to 100 µM) or vehicle control.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and collect the cell-free supernatant.
-
ELISA: Perform the ELISA for the desired cytokines according to the manufacturer's protocol.
-
Data Analysis: Generate a standard curve using the provided cytokine standards and determine the concentration of the cytokines in the samples.
In Vitro Antiviral Activity Assay
This protocol provides a general framework for assessing the antiviral activity of this compound by pretreating cells to induce an antiviral state.
Materials:
-
A suitable virus-permissive cell line (e.g., Vero cells, A549 cells)
-
A virus of interest (e.g., Influenza, RSV, or a reporter virus)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Reagents for assessing viral activity (e.g., crystal violet for CPE, reagents for plaque assay, or a reporter gene assay)
Protocol:
-
Cell Seeding: Seed the host cell line in a 96-well plate and allow them to form a confluent monolayer.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound for 24 hours to induce an antiviral state. Include a no-drug control.
-
Washing: After the pre-treatment period, carefully wash the cell monolayer with PBS to remove this compound.
-
Viral Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the infected plates for a period sufficient for the virus to replicate and cause a measurable effect (e.g., 48-72 hours).
-
Assessment of Antiviral Activity: Quantify the viral activity. This can be done by:
-
Cytopathic Effect (CPE) Inhibition Assay: Staining the cells with crystal violet and measuring the absorbance to determine the extent of cell death.
-
Plaque Reduction Assay: Overlaying the infected cells with semi-solid medium and counting the number of viral plaques after a few days.
-
Virus Yield Reduction Assay: Titrating the amount of infectious virus produced in the supernatant of treated and untreated cells.[9]
-
-
Data Analysis: Calculate the concentration of this compound that inhibits the viral effect by 50% (EC50).
Conclusion
This compound is a valuable tool for in vitro studies of the innate immune system. The protocols provided here offer a starting point for investigating its effects on TLR7 signaling, cytokine production, and antiviral responses. Researchers should optimize these protocols for their specific cell types and experimental conditions. Careful consideration of dosage, timing of treatment, and appropriate controls are essential for obtaining reliable and reproducible results.
References
- 1. invivogen.com [invivogen.com]
- 2. The Toll-like receptor 7 (TLR7)-specific stimulus this compound uncovers a strong relationship within the TLR7, 8 and 9 subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (7-allyl-8-oxoguanosine) activates natural killer cells and primes cytolytic precursor cells for activation by IL-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The immunostimulatory compound 7-allyl-8-oxoguanosine (this compound) induces a distinct subset of murine cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Murine strain variation in the natural killer cell and proliferative responses to the immunostimulatory compound 7-allyl-8-oxoguanosine: role of cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
Optimal Loxoribine Concentration for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loxoribine (7-allyl-8-oxoguanosine) is a synthetic guanosine analog that functions as a potent and selective agonist for Toll-like receptor 7 (TLR7).[1][2] TLR7 is an endosomal pattern recognition receptor crucial for the innate immune response to single-stranded RNA (ssRNA), particularly of viral origin. Activation of TLR7 by this compound in immune cells, such as dendritic cells (DCs), natural killer (NK) cells, and B cells, triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons.[3] This immunostimulatory activity has positioned this compound as a valuable tool in immunology, infectious disease, and cancer immunotherapy research. This document provides detailed application notes and protocols for the use of this compound in cell culture, with a focus on determining optimal concentrations for various applications.
Mechanism of Action: TLR7 Signaling Pathway
This compound selectively binds to TLR7 within the endosomal compartment of immune cells.[4] This binding event initiates the recruitment of the adaptor protein MyD88, which in turn leads to the activation of downstream signaling pathways, including the NF-κB and IRF pathways.[5][6] The activation of these pathways culminates in the transcription of genes encoding for pro-inflammatory cytokines (e.g., IL-6, IL-12, TNF-α), chemokines, and type I interferons (IFN-α/β).[3]
Data Presentation: Optimal this compound Concentrations
The optimal concentration of this compound is highly dependent on the cell type and the desired biological outcome. The following table summarizes effective concentrations from various in vitro studies.
| Cell Type | Application | Optimal Concentration Range | Incubation Time | Observed Effect | Reference(s) |
| Murine Splenocytes | NK Cell Activity | 50-150 µM | 10 hours | Enhanced NK cell-mediated cytotoxicity against Yac-1 lymphoma cells. | [7] |
| Murine Splenocytes | B Cell Proliferation | 10-50 µM | 48 hours | Increased proliferation of B lymphocytes. | [1][8] |
| Human Monocyte-Derived Dendritic Cells (MoDCs) | Maturation | 250 µM | 48 hours | Upregulation of maturation markers (CD80, CD83, CD40) and production of IL-12, IL-23, and IL-10. | [1][5][9] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Cytokine Production | 10-100 µM | 24-48 hours | Induction of pro-inflammatory cytokines and type I interferons. | [3][8] |
| Murine B16 Melanoma Cells | Inhibition of Metastasis (in vivo) | Not directly applicable (in vivo study) | Not applicable | Co-administration with IL-2 significantly inhibited lung metastasis. | [2][10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound is sparingly soluble in aqueous buffers but soluble in organic solvents like DMSO and DMF.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), pH 7.2, sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-20 mg/mL) by dissolving the powder in DMSO.[1]
-
Gently vortex until the powder is completely dissolved.
-
For aqueous-based cell culture media, it is recommended to first dissolve this compound in DMF and then dilute with the aqueous buffer of choice to a final concentration of approximately 0.5 mg/mL in a 1:1 DMF:PBS (pH 7.2) solution.[1]
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months. Aqueous solutions should not be stored for more than one day.[1]
Protocol 2: Maturation of Human Monocyte-Derived Dendritic Cells (MoDCs)
This protocol is adapted from studies demonstrating this compound's ability to induce DC maturation.[5][9]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Recombinant human GM-CSF
-
Recombinant human IL-4
-
Complete RPMI-1640 medium
-
This compound stock solution
-
6-well cell culture plates
-
Flow cytometry antibodies for DC maturation markers (e.g., CD80, CD83, CD40, CCR7)
Procedure:
-
Isolate monocytes from PBMCs using standard methods (e.g., plastic adherence or magnetic bead separation).
-
Culture monocytes in complete RPMI-1640 medium supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 50 ng/mL) for 6 days to generate immature MoDCs.
-
On day 6, harvest the immature MoDCs and re-plate them in fresh complete RPMI-1640 medium.
-
Add this compound to the cell culture at a final concentration of 250 µM.[9] Include a vehicle control (e.g., DMSO) for comparison.
-
Incubate the cells for an additional 48 hours.[9]
-
Harvest the cells and analyze the expression of maturation markers by flow cytometry.
-
Collect the cell culture supernatant to measure cytokine production (e.g., IL-12, IL-23, IL-10) by ELISA or other immunoassays.
Protocol 3: Activation of Murine Natural Killer (NK) Cells
This protocol is based on the findings that this compound enhances the cytotoxic activity of NK cells.[7]
Materials:
-
Murine splenocytes
-
Complete RPMI-1640 medium
-
This compound stock solution
-
Yac-1 target cells (NK-sensitive cell line)
-
96-well U-bottom plates
-
Cytotoxicity assay kit (e.g., LDH release assay or Calcein-AM release assay)
Procedure:
-
Isolate splenocytes from a mouse spleen using standard procedures.
-
Resuspend the splenocytes in complete RPMI-1640 medium.
-
Plate the splenocytes in a 96-well U-bottom plate.
-
Treat the splenocytes with a range of this compound concentrations (e.g., 10 µM to 200 µM) to determine the optimal dose. A common optimal range is 50-150 µM.[7] Include a vehicle control.
-
Incubate the cells for 10 hours at 37°C in a 5% CO2 incubator.[7]
-
During the last hour of incubation, label the Yac-1 target cells according to the chosen cytotoxicity assay protocol.
-
After the 10-hour incubation, add the labeled Yac-1 target cells to the splenocyte cultures at an appropriate effector-to-target ratio (e.g., 25:1, 50:1).
-
Incubate the co-culture for 4-6 hours.
-
Measure the release of the label from the target cells to determine the percentage of specific lysis, which is indicative of NK cell activity.
Concluding Remarks
The optimal concentration of this compound for cell culture experiments is a critical parameter that requires careful consideration of the specific cell type and the intended biological endpoint. The protocols and data provided herein serve as a comprehensive guide for researchers utilizing this compound as a selective TLR7 agonist. It is recommended to perform dose-response experiments to determine the most effective concentration for each specific experimental setup. As a potent immunostimulatory agent, this compound remains an invaluable tool for elucidating the mechanisms of innate immunity and for the development of novel therapeutic strategies.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. 7-Allyl-8-oxoguanosine (this compound) inhibits the metastasis of B16 melanoma cells and has adjuvant activity in mice immunized with a B16 tumor vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The immunostimulatory compound 7-allyl-8-oxoguanosine (this compound) induces a distinct subset of murine cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Toll-like receptor 7 (TLR7)-specific stimulus this compound uncovers a strong relationship within the TLR7, 8 and 9 subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound (7-allyl-8-oxoguanosine) activates natural killer cells and primes cytolytic precursor cells for activation by IL-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Murine strain variation in the natural killer cell and proliferative responses to the immunostimulatory compound 7-allyl-8-oxoguanosine: role of cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 7-Allyl-8-oxoguanosine (this compound) inhibits the metastasis of B16 melanoma cells and has adjuvant activity in mice immunized with a B16 tumor vaccine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Loxoribine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loxoribine (7-allyl-8-oxoguanosine) is a synthetic guanosine analog that functions as a potent and selective agonist for Toll-like receptor 7 (TLR7).[1][2][3] TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune response to single-stranded RNA viruses.[1] Upon activation by ligands such as this compound, TLR7 initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, making it a valuable tool for immunology, oncology, and antiviral research.[1][4] This document provides detailed information on the solubility and stability of this compound in common cell culture media, along with protocols for its preparation and use in in vitro experiments.
Mechanism of Action: TLR7 Signaling Pathway
This compound exerts its immunostimulatory effects by activating the TLR7 signaling pathway in immune cells such as plasmacytoid dendritic cells (pDCs) and B cells.[1] The activation of TLR7 by this compound is dependent on the acidification and maturation of endosomes.[2][4] The signaling cascade is primarily mediated by the adaptor protein MyD88, which leads to the activation of transcription factors including NF-κB and interferon regulatory factors (IRFs).[2][3][4] This results in the transcription of genes encoding type I interferons (e.g., IFN-α) and pro-inflammatory cytokines.[1]
Solubility of this compound
This compound is a crystalline solid that is soluble in several organic solvents and has limited solubility in aqueous buffers. For cell culture applications, it is recommended to prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and then dilute it to the final working concentration in the culture medium.
| Solvent | Solubility | Reference |
| DMSO | 20-30 mg/mL | MedChemExpress, Cayman Chemical |
| DMF | 30 mg/mL | Cayman Chemical |
| Water | 10 mg/mL | CD Biosynsis |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | Cayman Chemical |
Note: When preparing aqueous solutions from an organic stock, it is crucial to ensure that the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells (typically ≤ 0.5% v/v for DMSO).
Stability of this compound
The stability of this compound is a critical factor for ensuring reproducible experimental results. The solid form of this compound is stable for at least four years when stored at -20°C. However, aqueous solutions of this compound are not recommended for storage for more than one day. The stability in complex biological media, such as cell culture medium supplemented with serum, has not been extensively reported. Therefore, it is advisable to prepare fresh dilutions of this compound in culture medium for each experiment.
To provide guidance for researchers, a protocol to assess the stability of this compound in a specific cell culture medium is provided below. The following table presents hypothetical data to illustrate how the results of such a stability study could be presented.
Hypothetical Stability of this compound (100 µM) in DMEM with 10% FBS at 37°C
| Time (hours) | Remaining this compound (%) | Degradation Products Detected |
| 0 | 100 | None |
| 2 | 98.5 | Minor peak at RRT 0.85 |
| 4 | 96.2 | Minor peak at RRT 0.85 |
| 8 | 91.8 | Peak at RRT 0.85 increases |
| 12 | 85.3 | Peak at RRT 0.85 increases |
| 24 | 72.1 | New minor peak at RRT 0.72 |
| 48 | 55.6 | Both degradation peaks increase |
RRT: Relative Retention Time
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (crystalline solid)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out the required amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (MW: 339.3 g/mol ), weigh 3.39 mg of this compound.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. A stock solution in DMSO is stable for at least 6 months at -80°C and 1 month at -20°C.
Protocol 2: Determination of this compound Stability in Cell Culture Medium
This protocol provides a framework for assessing the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile tubes or plates
-
Cell culture incubator (37°C, 5% CO₂)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the desired cell culture medium (e.g., DMEM + 10% FBS) at the final working concentration (e.g., 100 µM).
-
Distribute the solution into sterile tubes, one for each time point.
-
Incubate the tubes at 37°C in a cell culture incubator.
-
-
Time-Point Sampling:
-
At each designated time point (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove one tube from the incubator.
-
To a 100 µL aliquot of the medium containing this compound, add 200 µL of cold acetonitrile to precipitate proteins and stop degradation.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
-
Sample Processing:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the samples onto an HPLC system equipped with a C18 column.
-
Use a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate this compound from its potential degradation products.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance (e.g., 251 or 299 nm).
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the peak area at time zero.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Observe the appearance of new peaks in the chromatogram, which may correspond to degradation products.
-
Conclusion and Recommendations
This compound is a valuable tool for studying the innate immune system through its specific activation of TLR7. For successful and reproducible in vitro studies, it is essential to consider its solubility and stability. Always prepare fresh working solutions of this compound in cell culture medium from a frozen stock solution immediately before use. The provided protocols offer a comprehensive guide for the preparation and stability assessment of this compound in a research setting. Researchers are encouraged to perform stability studies in their specific cell culture medium to ensure the accuracy and reliability of their experimental data.
References
Loxoribine Dose-Response in Primary Immune Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loxoribine (7-allyl-7,8-dihydro-8-oxo-guanosine) is a synthetic guanosine analog that has been identified as a selective and potent agonist for Toll-like receptor 7 (TLR7).[1][2] As an immunostimulatory compound, this compound activates innate immune cells, leading to the production of various cytokines and the induction of adaptive immune responses.[3][4] This makes it a compound of significant interest for applications in vaccine adjuvants, anti-tumor therapies, and as a tool to study innate immunity.[1][2]
These application notes provide a summary of the dose-dependent effects of this compound on various primary immune cells and detailed protocols for assessing these responses.
Mechanism of Action: TLR7 Signaling Pathway
This compound exerts its immunostimulatory effects by binding to TLR7 located in the endosomes of immune cells such as B cells, dendritic cells (DCs), and natural killer (NK) cells.[2][5] This binding event initiates a signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and IRF7.[2][3] This, in turn, results in the transcription and secretion of a variety of pro-inflammatory cytokines and type I interferons (IFN-α/β).[3][4]
Data Presentation: this compound Dose-Response in Human Primary Immune Cells
The following tables summarize the quantitative effects of this compound on different primary immune cell populations.
Table 1: this compound-Induced Cytokine Production
| Cell Type | This compound Concentration | Cytokine Measured | Fold Increase / Concentration | Reference |
| Monocyte-Derived Dendritic Cells (MoDCs) | 250 µM | IL-12 | Significant Production | [1] |
| MoDCs | 250 µM | IL-23 | Significant Production | [1] |
| MoDCs | 250 µM | IL-27 | Significant Production | [1] |
| MoDCs | 250 µM | IL-10 | Significant Production | [1] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Not specified | IFN-α | Decreased in HBV patients | [5] |
| Plasmacytoid Dendritic Cells (pDCs) | Not specified | IFN-α | Upregulated in SLE patients | [6][7] |
Table 2: this compound-Induced Cell Maturation and Proliferation
| Cell Type | This compound Concentration | Parameter Measured | Effect | Reference |
| MoDCs | 250 µM | CD80, CD83, CD40, CD54, CCR7 | Upregulation | [1] |
| Chronic Lymphocytic Leukemia (CLL) B cells | Not specified | Cell cycle entry | Induction | [8] |
| Human B cells | 1.0 µg/mL | Activation markers | Defective induction in CD19-deficient cells | |
| Murine NK cells | 50-150 µM | NK cell activity | Optimal enhancement |
Experimental Protocols
The following are detailed protocols for key experiments to determine the dose-response of this compound on primary immune cells.
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
50 mL conical tubes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube. Avoid mixing the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer.
-
Collect the buffy coat, which contains the PBMCs, and transfer it to a new 50 mL conical tube.
-
Wash the PBMCs by adding PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 50 mL of PBS. Repeat the wash step.
-
After the final wash, resuspend the PBMC pellet in complete RPMI 1640 medium.
-
Count the cells using a hemocytometer and assess viability with trypan blue exclusion. The viability should be >95%.
Protocol 2: this compound Stimulation for Cytokine Analysis
Materials:
-
Isolated PBMCs or other primary immune cells
-
Complete RPMI 1640 medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Adjust the cell concentration to 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 250 µM). Also, prepare a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 24-48 hours in a CO2 incubator.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet. Store the supernatants at -80°C until cytokine analysis.
Protocol 3: Cytokine Quantification by ELISA
Materials:
-
Collected cell culture supernatants
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IFN-α)
-
ELISA plate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Briefly, coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add standards and the collected cell culture supernatants to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Wash the plate and add the substrate solution.
-
Stop the reaction and read the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
Protocol 4: Dendritic Cell Maturation Analysis by Flow Cytometry
Materials:
-
Monocyte-derived dendritic cells (MoDCs)
-
This compound
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against DC maturation markers (e.g., anti-CD80, anti-CD83, anti-CD86, anti-HLA-DR, anti-CCR7) and corresponding isotype controls
-
Flow cytometer
Procedure:
-
Generate immature MoDCs by culturing monocytes with GM-CSF and IL-4 for 5-6 days.
-
Stimulate the immature MoDCs with different concentrations of this compound for 48 hours. Include an unstimulated control.
-
Harvest the cells and wash them with FACS buffer.
-
Resuspend the cells in FACS buffer and aliquot approximately 1 x 10^5 cells per tube.
-
Add the fluorochrome-conjugated antibodies or isotype controls to the respective tubes and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate flow cytometry software to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each maturation marker.
Protocol 5: B Cell Proliferation Assay
Materials:
-
Isolated B cells
-
Complete RPMI 1640 medium
-
This compound
-
CFSE (Carboxyfluorescein succinimidyl ester) or a similar proliferation dye
-
96-well round-bottom culture plates
-
Flow cytometer
Procedure:
-
Label the isolated B cells with CFSE according to the manufacturer's protocol.
-
Wash the labeled cells and resuspend them in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.
-
Add 100 µL of this compound at various concentrations or a vehicle control to the wells.
-
Incubate the plate for 3-5 days in a CO2 incubator.
-
Harvest the cells and wash them with FACS buffer.
-
Acquire the data on a flow cytometer, measuring the CFSE fluorescence in the appropriate channel.
-
Analyze the data to determine the percentage of divided cells and the proliferation index based on the dilution of the CFSE dye.
Conclusion
This compound is a valuable tool for studying TLR7-mediated immune responses. The provided data and protocols offer a framework for researchers to investigate the dose-dependent effects of this compound on primary immune cells. By utilizing these methods, a comprehensive understanding of this compound's immunomodulatory properties can be achieved, aiding in the development of novel therapeutics and vaccine adjuvants.
References
- 1. researchgate.net [researchgate.net]
- 2. The Toll-like receptor 7 (TLR7)-specific stimulus this compound uncovers a strong relationship within the TLR7, 8 and 9 subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow cytometry-assisted analysis of phenotypic maturation markers on an immortalized dendritic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Murine strain variation in the natural killer cell and proliferative responses to the immunostimulatory compound 7-allyl-8-oxoguanosine: role of cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Downregulation of TLR7/9 leads to deficient production of IFN-α from plasmacytoid dendritic cells in chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Up-Regulation of TLR7-Mediated IFN-α Production by Plasmacytoid Dendritic Cells in Patients With Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Up-Regulation of TLR7-Mediated IFN-α Production by Plasmacytoid Dendritic Cells in Patients With Systemic Lupus Erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces chronic lymphocytic leukemia B cells to traverse the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Loxoribine Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of loxoribine dosage and administration routes in animal models, based on currently available scientific literature. The information is intended to guide researchers in designing and executing preclinical studies involving this potent Toll-like receptor 7 (TLR7) agonist.
Quantitative Data Summary
The following tables summarize the reported dosages and administration routes for this compound in murine models. To date, specific dosage information for rat models has not been extensively reported in the available literature.
Table 1: this compound Dosage in Mouse Models
| Animal Model | Application | Dosage | Administration Route | Frequency | Observed Effect |
| Mouse | NK Cell Activation | 3 mg/mouse | Intravenous (IV) | Single dose | Optimal enhancement of splenic NK cell activity.[1] |
| Mouse | Adjuvant for IL-2 | 2 mg/mouse | Intravenous (IV) | Single dose, 24h before IL-2 | Enhanced NK/LAK activity.[1] |
| Mouse | Anti-tumor Metastasis | 2 mg/mouse | Not specified | Single dose | Significant inhibition of B16 melanoma metastasis.[2][3] |
| Mouse | Anti-tumor Metastasis | Not specified | Not specified | Four injections on alternate days | 96% inhibition of B16 melanoma metastasis.[2][3] |
| Mouse | NK Cell Activation | 2 mg/mouse | Subcutaneous (s.c.) or Intravenous (IV) | Not specified | Activation of murine natural killer (NK) cells in vivo. |
| Mouse | Cytokine Induction | Not specified | Not specified | Not specified | Enhancement of IL-1 alpha, TNF-alpha, TNF-beta, IL-6, IFN-alpha, and IFN-gamma mRNA in spleens.[4] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
A detailed protocol for the preparation of this compound for in vivo injection is not explicitly available in the reviewed literature. However, based on general practices for similar compounds, the following protocol can be adapted.
Materials:
-
This compound powder
-
Sterile, pyrogen-free vehicle (e.g., Phosphate-Buffered Saline (PBS) or 0.9% Sodium Chloride)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals to be treated.
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube or vial.
-
Add the sterile vehicle to the this compound powder to achieve the desired final concentration. The concentration should be calculated to allow for an appropriate injection volume (typically 100-200 µL for mice).
-
Vortex the solution thoroughly to ensure complete dissolution of the this compound. Gentle warming may be required for some formulations, but this should be validated to ensure it does not affect the compound's stability.
-
Sterilize the this compound solution by passing it through a 0.22 µm sterile syringe filter into a new sterile vial.
-
Store the prepared solution appropriately. For short-term storage, 4°C is generally suitable. For long-term storage, consult the manufacturer's recommendations, which may include storage at -20°C or -80°C.
Intravenous (IV) Administration in Mice (Tail Vein Injection)
Materials:
-
Prepared this compound solution
-
Mouse restrainer
-
Heat lamp or warm water bath
-
Sterile insulin syringes (e.g., 27-30 gauge needle)
-
70% ethanol
-
Gauze pads
Procedure:
-
Warm the mouse's tail using a heat lamp or by immersing it in warm water (approximately 40-45°C) for a few minutes. This will cause vasodilation of the tail veins, making them easier to visualize and access.
-
Place the mouse in a restrainer to minimize movement and stress.
-
Swab the tail with 70% ethanol to clean the injection site.
-
Identify one of the lateral tail veins. These are located on either side of the tail.
-
Insert the needle, bevel up, into the vein at a shallow angle. A successful insertion is often indicated by a "flash" of blood in the hub of the needle.
-
Slowly inject the this compound solution. The maximum recommended bolus injection volume for a mouse is typically 5 µl/g of body weight.[5]
-
Withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
Subcutaneous (SC) Administration in Mice
Materials:
-
Prepared this compound solution
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
70% ethanol
Procedure:
-
Gently restrain the mouse.
-
Lift a fold of skin on the back of the mouse, between the shoulder blades, to create a "tent".
-
Swab the injection site with 70% ethanol.
-
Insert the needle into the base of the skin tent, parallel to the body. Be careful not to puncture through the other side of the skin fold.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Inject the this compound solution.
-
Withdraw the needle and gently massage the injection site to aid in dispersal of the solution.
-
Return the mouse to its cage and monitor for any adverse reactions.
Signaling Pathway and Experimental Workflow Diagrams
This compound-Induced TLR7 Signaling Pathway
This compound, a guanosine analog, is a specific agonist for Toll-like receptor 7 (TLR7).[6] Upon binding to TLR7 in the endosome, it initiates a downstream signaling cascade that is dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein.[7] This leads to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs), culminating in the production of type I interferons and other pro-inflammatory cytokines.
References
- 1. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 2. 7-Allyl-8-oxoguanosine (this compound) inhibits the metastasis of B16 melanoma cells and has adjuvant activity in mice immunized with a B16 tumor vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Allyl-8-oxoguanosine (this compound) inhibits the metastasis of B16 melanoma cells and has adjuvant activity in mice immunized with a B16 tumor vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ltk.uzh.ch [ltk.uzh.ch]
- 6. invivogen.com [invivogen.com]
- 7. Protocol for standardized intrathymic injection in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Loxoribine-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of Loxoribine, a selective Toll-like receptor 7 (TLR7) agonist. This compound is known to stimulate innate immune cells, leading to a cascade of events including cell activation, proliferation, and cytokine production.[1][2] Flow cytometry is an indispensable tool for dissecting these responses at a single-cell level.
Introduction to this compound and its Mechanism of Action
This compound (7-allyl-8-oxoguanosine) is a synthetic guanosine analog that selectively activates TLR7, an endosomal pattern recognition receptor.[3][4] This activation occurs via the TLR7/MyD88-dependent signaling pathway.[1][2] Upon binding to TLR7 within the endosome, this compound initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs).[4][5] This results in the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines, driving the activation and maturation of various immune cells.[4][5]
Key cellular responses to this compound that can be effectively monitored by flow cytometry include:
-
Immune cell activation and maturation: Upregulation of co-stimulatory molecules and activation markers on dendritic cells (DCs), B cells, and other myeloid cells.[3][4]
-
Cell proliferation: Induction of cell cycle entry, particularly in B cells.[6]
-
Cytokine production: Intracellular detection of cytokines produced by activated immune cells.[1][2]
-
Apoptosis: Assessment of cell viability and programmed cell death in response to treatment.
Key Experimental Protocols
I. Analysis of Immune Cell Activation and Maturation
This protocol is designed to assess the upregulation of cell surface markers on immune cells following this compound treatment.
A. Cell Preparation and this compound Treatment
-
Isolate peripheral blood mononuclear cells (PBMCs) or specific immune cell populations (e.g., B cells, dendritic cells) from whole blood or tissue using standard density gradient centrifugation or cell isolation kits.
-
Resuspend cells in complete RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Adjust cell density to 1 x 10^6 cells/mL.
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Add this compound to the desired final concentration. A typical working concentration is between 50 µM and 250 µM.[3][7] Include an untreated control (vehicle only).
-
Incubate the cells for 24-48 hours at 37°C in a humidified 5% CO2 incubator.[3]
B. Antibody Staining
-
Harvest the cells and wash them twice with ice-cold PBS containing 2% FBS (FACS buffer).
-
Resuspend the cell pellet in 100 µL of FACS buffer.
-
Add a pre-titered cocktail of fluorescently conjugated antibodies against surface markers of interest. A recommended panel for analyzing dendritic cell maturation includes antibodies against CD11c, HLA-DR, CD80, CD83, CD40, and CCR7.[3] For B cell activation, a panel could include antibodies against CD19, CD69, CD86, and MHC Class II.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
(Optional) Stain with a viability dye (e.g., 7-AAD or a fixable viability stain) according to the manufacturer's instructions to exclude dead cells from the analysis.
-
Resuspend the cells in 300-500 µL of FACS buffer for flow cytometry analysis.
C. Flow Cytometry Acquisition and Analysis
-
Acquire samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes.
-
Collect a sufficient number of events (e.g., 10,000-50,000 events) for each sample.
-
Analyze the data using appropriate flow cytometry analysis software. Gate on the cell population of interest based on forward and side scatter properties, followed by gating on specific lineage markers (e.g., CD11c for dendritic cells, CD19 for B cells).
-
Quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each activation marker in the this compound-treated and control samples.
II. Intracellular Cytokine Staining
This protocol allows for the detection of cytokines produced by individual cells following this compound stimulation.
A. Cell Stimulation and Protein Transport Inhibition
-
Follow steps 1-5 from the "Cell Preparation and this compound Treatment" protocol.
-
Four to six hours prior to the end of the incubation period, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the cell culture. This will cause cytokines to accumulate within the cell.[8]
B. Surface and Intracellular Staining
-
Harvest and wash the cells as described previously.
-
Perform surface staining with antibodies against cell lineage markers as described in the "Antibody Staining" protocol.
-
After surface staining, wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Add fluorescently conjugated antibodies against the intracellular cytokines of interest (e.g., IFN-α, IL-6, IL-12, TNF-α).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with the permeabilization buffer.
-
Resuspend the cells in FACS buffer for analysis.
C. Flow Cytometry Acquisition and Analysis
-
Acquire and analyze the samples as described in the "Flow Cytometry Acquisition and Analysis" protocol for cell activation.
-
Gate on the specific cell population and then quantify the percentage of cells producing each cytokine.
III. Cell Proliferation Assay
This protocol measures the proliferation of cells in response to this compound treatment using a cell proliferation dye.
A. Cell Staining and Treatment
-
Wash the isolated immune cells with pre-warmed PBS.
-
Resuspend the cells at 1-10 x 10^6 cells/mL in PBS and add a cell proliferation dye (e.g., CFSE or a violet proliferation dye) at the manufacturer's recommended concentration.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete medium and incubate on ice for 5 minutes.
-
Wash the cells three times with complete medium.
-
Resuspend the cells in complete medium and treat with this compound as described in the "Cell Preparation and this compound Treatment" protocol.
-
Incubate for 3-5 days to allow for cell division.
B. Flow Cytometry Acquisition and Analysis
-
Harvest and stain the cells with antibodies for surface markers and a viability dye as needed.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the live, single-cell population of interest.
-
Cell proliferation is visualized as a sequential halving of the dye's fluorescence intensity with each cell division. Quantify the percentage of divided cells and the proliferation index.
IV. Apoptosis Assay
This protocol assesses the induction of apoptosis in this compound-treated cells using Annexin V and a viability dye.
A. Cell Treatment and Staining
-
Treat cells with this compound as described in the "Cell Preparation and this compound Treatment" protocol for the desired duration.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add fluorescently labeled Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.
B. Flow Cytometry Acquisition and Analysis
-
Acquire the samples on a flow cytometer.
-
Analyze the data to distinguish between four populations:
-
Live cells: Annexin V-negative and viability dye-negative.
-
Early apoptotic cells: Annexin V-positive and viability dye-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and viability dye-positive.
-
Necrotic cells: Annexin V-negative and viability dye-positive.
-
Data Presentation
The following tables provide a structured summary of the quantitative data that can be obtained from the described flow cytometry experiments.
Table 1: Analysis of Dendritic Cell Maturation Markers
| Treatment | Concentration | % CD80+ of CD11c+ cells | MFI of CD80 | % CD83+ of CD11c+ cells | MFI of CD83 | % CCR7+ of CD11c+ cells | MFI of CCR7 |
| Control | - | ||||||
| This compound | 50 µM | ||||||
| This compound | 100 µM | ||||||
| This compound | 250 µM |
Table 2: Intracellular Cytokine Production in CD4+ T Cells
| Treatment | Concentration | % IFN-γ+ of CD4+ cells | % IL-17+ of CD4+ cells |
| Control | - | ||
| This compound | 100 µM | ||
| This compound-treated DCs + CD4+ T cells | - |
Note: this compound can stimulate dendritic cells to polarize T helper cells towards Th1 (IFN-γ) and Th17 (IL-17) responses.[9]
Table 3: B Cell Proliferation
| Treatment | Concentration | % Divided CD19+ cells | Proliferation Index |
| Control | - | ||
| This compound | 100 µM |
Table 4: Apoptosis of Chronic Lymphocytic Leukemia (CLL) B Cells
| Treatment | Concentration | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Control | - | |||
| This compound | 100 µM |
Note: this compound has been shown to induce cell cycle entry in CLL B cells, which may sensitize them to apoptosis.[6]
Visualizations
Caption: this compound TLR7 signaling pathway.
Caption: Experimental workflow for flow cytometry.
Caption: Gating strategy for apoptosis analysis.
References
- 1. The Toll-like receptor 7 (TLR7)-specific stimulus this compound uncovers a strong relationship within the TLR7, 8 and 9 subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. invivogen.com [invivogen.com]
- 5. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces chronic lymphocytic leukemia B cells to traverse the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (7-allyl-8-oxoguanosine) activates natural killer cells and primes cytolytic precursor cells for activation by IL-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring Cytokine Production Following Loxoribine Stimulation using ELISA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Loxoribine (7-allyl-8-oxoguanosine) is a synthetic guanosine analog that acts as a potent and selective agonist for Toll-like Receptor 7 (TLR7).[1][2][3] TLR7 is an endosomal pattern recognition receptor crucial for the innate immune response to single-stranded viral RNA.[1] this compound activates the immune system by mimicking this viral stimulus, triggering a signaling cascade that results in the production of a distinct set of pro-inflammatory cytokines and Type I interferons.[4][5][6] This application note provides a detailed protocol for stimulating immune cells, specifically human Peripheral Blood Mononuclear Cells (PBMCs), with this compound and subsequently quantifying the induced cytokine response using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Principle of the Method
The protocol involves two main stages. First, isolated PBMCs are cultured and stimulated with this compound. This compound enters the endosome where it binds to and activates TLR7. This initiates a MyD88-dependent signaling pathway, leading to the activation of transcription factors such as NF-κB and IRF7, which drive the expression and secretion of cytokines into the cell culture supernatant.[3][4]
In the second stage, the secreted cytokines are quantified using a sandwich ELISA. This method utilizes a pair of antibodies specific to the cytokine of interest. A capture antibody is pre-coated onto a 96-well plate. The supernatant containing the cytokine is added, and the cytokine is captured by the antibody. After washing, a biotin-conjugated detection antibody is added, which binds to a different epitope on the captured cytokine. An enzyme-conjugate (e.g., Streptavidin-HRP) is then added, which binds to the detection antibody. Finally, a chromogenic substrate is introduced, and the resulting color change is proportional to the amount of cytokine present.[7][8]
This compound Signaling Pathway
This compound selectively activates the TLR7/MyD88-dependent signaling pathway to induce cytokine production.[2][4] The process begins with the recognition of this compound by TLR7 within the endosomal compartment. This ligand binding event leads to the recruitment of the adaptor protein MyD88, which in turn initiates a cascade involving IRAK (IL-1 receptor-associated kinase) and TRAF (TNF receptor-associated factor) proteins. Ultimately, this pathway culminates in the activation of key transcription factors: NF-κB, which primarily drives the expression of pro-inflammatory cytokines like TNF-α and IL-6, and IRF7, which is essential for the production of Type I interferons, such as IFN-α.[1][3]
Caption: this compound TLR7 signaling pathway.
Experimental Workflow
The overall experimental process follows a logical sequence from cell preparation to data analysis. It begins with the isolation of PBMCs from whole blood, followed by cell counting and plating. The cells are then stimulated with this compound for a defined period. After incubation, the cell culture supernatant is carefully collected for cytokine analysis. The final stage involves performing the sandwich ELISA to quantify the concentration of specific cytokines, followed by data processing and interpretation.
Caption: High-level experimental workflow.
Detailed Protocols
Protocol 1: Isolation of Human PBMCs
This protocol describes a standard method for isolating PBMCs from whole blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in heparin- or EDTA-containing tubes
-
Ficoll-Paque™ PLUS or equivalent density gradient medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Method:
-
Carefully dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Slowly layer 15 mL of Ficoll-Paque underneath the diluted blood. To do this, set the pipette with Ficoll-Paque against the side of the tube just above the bottom and release the solution slowly to create a distinct layer.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake turned off.
-
After centrifugation, four layers will be visible. Carefully aspirate the top layer (plasma) and discard.
-
Using a clean pipette, carefully collect the buffy coat layer, which contains the PBMCs, at the plasma-Ficoll interface.
-
Transfer the collected PBMCs to a new 50 mL conical tube and add sterile PBS to bring the volume up to 45 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature to wash the cells.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.
-
Count the cells using a hemocytometer and assess viability with Trypan Blue. Resuspend the cells in complete RPMI-1640 medium to the desired concentration (e.g., 1 x 10⁶ cells/mL).
Protocol 2: this compound Stimulation of PBMCs
Materials:
-
Isolated PBMCs (from Protocol 1)
-
Complete RPMI-1640 medium
-
This compound stock solution (e.g., 100 mM in DMSO, store at -20°C)
-
Vehicle control (e.g., DMSO)
-
96-well flat-bottom cell culture plate
-
CO₂ incubator (37°C, 5% CO₂)
Method:
-
Seed 200 µL of the PBMC suspension (1 x 10⁶ cells/mL) into the wells of a 96-well plate (2 x 10⁵ cells/well).[9]
-
Prepare working solutions of this compound. A final concentration of 100-300 µM is often effective.[1][10] Dilute the stock solution in complete RPMI-1640 medium.
-
Set up experimental conditions in triplicate:
-
Unstimulated Control: Add medium only.
-
Vehicle Control: Add medium containing the same final concentration of DMSO as the this compound-treated wells.
-
This compound Stimulation: Add the this compound working solution.
-
-
Incubate the plate for 24-48 hours in a humidified CO₂ incubator at 37°C. The optimal incubation time may vary depending on the cytokine of interest.[5]
-
After incubation, centrifuge the plate at 400 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet. Store the supernatants at -80°C until ready for ELISA analysis. Avoid repeated freeze-thaw cycles.[11]
Protocol 3: Cytokine Measurement by Sandwich ELISA
This is a general protocol. Always refer to the manufacturer's instructions provided with your specific ELISA kit (e.g., for IFN-α or TNF-α).[11]
Materials:
-
Commercial ELISA kit for the human cytokine of interest (e.g., TNF-α, IFN-α). Kits typically include:
-
Pre-coated 96-well plate or capture antibody
-
Detection antibody
-
Recombinant cytokine standard
-
Enzyme conjugate (e.g., Streptavidin-HRP)
-
Assay buffer/diluent
-
Wash buffer concentrate
-
Substrate (e.g., TMB)
-
Stop solution
-
-
Cell culture supernatants (from Protocol 2)
-
Microplate reader capable of measuring absorbance at 450 nm
Method:
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed by the kit manufacturer.[12] Bring all reagents to room temperature before use. Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard.[11]
-
Plate Coating (if not pre-coated): Dilute the capture antibody in coating buffer and add 100 µL to each well. Incubate overnight at 4°C.[7]
-
Washing & Blocking: Wash the plate 3-4 times with wash buffer.[12] Add ~200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample Incubation: Wash the plate again. Add 100 µL of the standards, controls, and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.[13]
-
Detection Antibody: Wash the plate. Add 100 µL of the diluted biotin-conjugated detection antibody to each well. Incubate for 1-2 hours at room temperature.[13]
-
Enzyme Conjugate: Wash the plate. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 20-30 minutes at room temperature, protected from light.[14]
-
Substrate Development: Wash the plate thoroughly. Add 100 µL of TMB substrate solution to each well. Incubate at room temperature in the dark for 15-30 minutes, or until a color gradient develops.[13]
-
Stop Reaction: Add 50-100 µL of stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density (OD) of each well at 450 nm within 30 minutes of adding the stop solution.
Data Presentation and Analysis
Expected Cytokine Profile
This compound induces a specific subset of cytokines. The primary cytokines expected to be upregulated are listed below.
| Cytokine | Expected Induction Level | Primary Producing Cells | Reference |
| IFN-α | Strong | Plasmacytoid Dendritic Cells (pDCs) | [5] |
| TNF-α | Strong | pDCs, Monocytes, Macrophages | [5] |
| IL-6 | Moderate | Monocytes, Macrophages | [5][15] |
| IFN-γ | Moderate | NK Cells, T Cells (indirectly) | [5][15] |
| IL-1α | Moderate | Monocytes, Macrophages | [5] |
Example ELISA Plate Layout
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
| A | Blank | Blank | Unstim 1 | Unstim 1 | Veh 1 | Veh 1 | Lox 1 | Lox 1 | Lox 4 | Lox 4 | Lox 7 | Lox 7 |
| B | Std 1 | Std 1 | Unstim 2 | Unstim 2 | Veh 2 | Veh 2 | Lox 2 | Lox 2 | Lox 5 | Lox 5 | Lox 8 | Lox 8 |
| C | Std 2 | Std 2 | Unstim 3 | Unstim 3 | Veh 3 | Veh 3 | Lox 3 | Lox 3 | Lox 6 | Lox 6 | Lox 9 | Lox 9 |
| D | Std 3 | Std 3 | ... | ... | ... | ... | ... | ... | ... | ... | ... | ... |
| E | Std 4 | Std 4 | ||||||||||
| F | Std 5 | Std 5 | ||||||||||
| G | Std 6 | Std 6 | ||||||||||
| H | Std 7 | Std 7 | ||||||||||
| Std = Standard; Unstim = Unstimulated Control; Veh = Vehicle Control; Lox = this compound Stimulated Sample |
Data Analysis
-
Average Replicates: Calculate the average OD for each set of replicate standards, controls, and samples.
-
Subtract Blank: Subtract the average blank OD from all other average OD values.
-
Generate Standard Curve: Plot the blank-corrected OD values for the standards against their known concentrations. Use a four-parameter logistic (4-PL) curve fit, which is standard for ELISA data.
-
Calculate Sample Concentrations: Interpolate the concentration of the cytokine in each sample from the standard curve using their respective blank-corrected OD values.
-
Apply Dilution Factor: If samples were diluted prior to the assay, multiply the calculated concentration by the dilution factor to obtain the final concentration in the original supernatant.
The results will provide a quantitative measure of the cytokine production induced by this compound, which can be compared across different conditions or donors.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The Toll-like receptor 7 (TLR7)-specific stimulus this compound uncovers a strong relationship within the TLR7, 8 and 9 subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The immunostimulatory compound 7-allyl-8-oxoguanosine (this compound) induces a distinct subset of murine cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. qeios.com [qeios.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. h-h-c.com [h-h-c.com]
- 9. Stimulation of Pro-inflammatory Cytokines in Mixed Cultures of Peripheral Blood Mononuclear Cells and Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound (7-allyl-8-oxoguanosine) activates natural killer cells and primes cytolytic precursor cells for activation by IL-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. novamedline.com [novamedline.com]
- 12. biovendor.com [biovendor.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. mpbio.com [mpbio.com]
- 15. Murine strain variation in the natural killer cell and proliferative responses to the immunostimulatory compound 7-allyl-8-oxoguanosine: role of cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Loxoribine-Induced Dendritic Cell Maturation
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Loxoribine is a synthetic guanosine analog that acts as a selective agonist for Toll-like receptor 7 (TLR7).[1][2][3] Activation of TLR7 on dendritic cells (DCs) by this compound triggers a signaling cascade that leads to their maturation, a critical process for the initiation of adaptive immune responses.[1][4] Mature DCs upregulate co-stimulatory molecules, produce pro-inflammatory cytokines, and enhance their ability to present antigens to T cells, making TLR7 agonists like this compound promising candidates for vaccine adjuvants and cancer immunotherapy.[5]
This protocol provides a detailed methodology for the in vitro maturation of human monocyte-derived dendritic cells (Mo-DCs) using this compound. The accompanying data summarizes the expected phenotypic and functional changes in DCs upon this compound treatment.
Mechanism of Action
This compound activates the innate immune system through the TLR7/MyD88-dependent signaling pathway.[3] This activation is dependent on the acidification and maturation of endosomes where TLR7 is located.[3] Upon binding this compound, TLR7 recruits the adaptor protein MyD88, initiating a signaling cascade that involves the activation of transcription factors such as NF-κB and mitogen-activated protein kinases (MAPKs), including JNK and p38MAPK, as well as the Jak/STAT signaling pathway.[6][7] This leads to the upregulation of genes involved in DC maturation and function.
Quantitative Data Summary
The following tables summarize the quantitative changes observed in human monocyte-derived dendritic cells after stimulation with this compound.
Table 1: Upregulation of Cell Surface Markers on Mo-DCs after this compound Stimulation
| Marker | Function | Fold Increase (this compound vs. Control) | Reference |
| CD40 | Co-stimulation, T cell activation | Significant upregulation | [1][4] |
| CD80 | Co-stimulation, T cell activation | Significant upregulation | [1][4] |
| CD83 | Mature DC marker | Significant upregulation | [1][4] |
| CD86 | Co-stimulation, T cell activation | Significant upregulation | [6][7] |
| CCR7 | Chemokine receptor for lymph node homing | Significant upregulation | [1][4][6] |
| CD54 (ICAM-1) | Adhesion molecule | Upregulated | [4] |
| TLR7 | This compound receptor | Upregulated | [4] |
Table 2: Cytokine Production by Mo-DCs Stimulated with this compound
| Cytokine | Primary Function | Concentration Range (pg/mL) | Reference |
| IL-12 | Th1 polarization, IFN-γ production | Significantly increased | [4] |
| IL-23 | Th17 development | Significantly increased | [4] |
| IL-27 | Regulation of T cell responses | Significantly increased | [4] |
| IL-10 | Immunoregulation | Increased | [4] |
| IL-6 | Pro-inflammatory cytokine | Increased | [6][7] |
| IFN-β | Antiviral response | Not significantly modulated | [4] |
Experimental Protocols
Protocol 1: Generation of Immature Monocyte-Derived Dendritic Cells (Mo-DCs)
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant human Interleukin-4 (IL-4)
Method:
-
Isolate PBMCs from healthy donor blood by density gradient centrifugation using Ficoll-Paque PLUS.
-
Enrich for monocytes from the PBMC fraction using the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's instructions.
-
Wash the enriched monocytes twice with RPMI 1640.
-
Resuspend the cells in complete RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture the monocytes at a density of 1 x 10^6 cells/mL in a T75 flask.
-
To differentiate monocytes into immature DCs, add recombinant human GM-CSF (e.g., 50 ng/mL) and recombinant human IL-4 (e.g., 20 ng/mL).
-
Incubate the cells for 6 days at 37°C in a humidified 5% CO2 incubator.
-
On day 3, add fresh medium containing GM-CSF and IL-4.
Protocol 2: this compound-Induced Maturation of Mo-DCs
Materials:
-
Immature Mo-DCs (from Protocol 1)
-
This compound (e.g., 250 µM)
-
Complete RPMI 1640 medium
-
Phosphate Buffered Saline (PBS)
-
Flow cytometry tubes
-
Fluorescently labeled antibodies against CD40, CD80, CD83, CD86, and CCR7
Method:
-
After 6 days of differentiation, harvest the immature Mo-DCs.
-
Resuspend the cells in fresh complete RPMI 1640 medium.
-
Seed the immature DCs into 6-well plates at a density of 1 x 10^6 cells/mL.
-
Add this compound to the cell culture at a final concentration of 250 µM.[4] For a negative control, add an equivalent volume of the vehicle (e.g., DMSO).
-
Incubate the cells for 48 hours at 37°C in a humidified 5% CO2 incubator.[1][4]
-
After 48 hours, harvest the cells and wash them with PBS.
-
For flow cytometry analysis, aliquot approximately 1 x 10^5 cells per tube.
-
Stain the cells with fluorescently labeled antibodies against CD40, CD80, CD83, CD86, and CCR7 for 30 minutes at 4°C in the dark.
-
Wash the cells twice with PBS and resuspend them in flow cytometry buffer.
-
Analyze the expression of surface markers using a flow cytometer.
Protocol 3: Measurement of Cytokine Production
Materials:
-
Supernatants from this compound-treated and control Mo-DC cultures
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for IL-6, IL-10, IL-12p70, IL-23, and IL-27
Method:
-
After the 48-hour incubation with this compound, centrifuge the cell cultures and collect the supernatants.
-
Store the supernatants at -80°C until use.
-
Measure the concentrations of IL-6, IL-10, IL-12p70, IL-23, and IL-27 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
Visualizations
Caption: this compound-induced TLR7 signaling pathway in dendritic cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivogen.com [invivogen.com]
- 3. The Toll-like receptor 7 (TLR7)-specific stimulus this compound uncovers a strong relationship within the TLR7, 8 and 9 subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The TLR7 agonist induces tumor regression both by promoting CD4⁺T cells proliferation and by reversing T regulatory cell-mediated suppression via dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TLR7 and TLR8 agonists trigger different signaling pathways for human dendritic cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
In vivo Administration Protocol for Loxoribine in Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the in vivo administration of Loxoribine, a Toll-like receptor 7 (TLR7) agonist, in preclinical cancer models. This compound has demonstrated anti-tumor activity by stimulating the innate immune system. This guide summarizes key experimental protocols for colon, lung, and melanoma cancer models, presenting available quantitative data in structured tables and visualizing critical pathways and workflows.
Introduction
This compound is a guanosine analog that selectively activates TLR7, a key receptor in the innate immune system.[1] Activation of TLR7 on immune cells, particularly dendritic cells (DCs), initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, ultimately stimulating an anti-tumor immune response.[2][3] Preclinical studies have shown that this compound can inhibit tumor growth in various cancer models, making it a promising candidate for cancer immunotherapy.[2][4]
Mechanism of Action: TLR7 Signaling Pathway
This compound exerts its anti-tumor effects by activating the TLR7 signaling pathway within the endosomes of immune cells. This activation is dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. The binding of this compound to TLR7 triggers the recruitment of MyD88, which in turn recruits and activates interleukin-1 receptor-associated kinases (IRAKs) and tumor necrosis factor receptor-associated factor 6 (TRAF6). This cascade culminates in the activation of key transcription factors, namely nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7). Activation of NF-κB leads to the transcription of genes encoding pro-inflammatory cytokines, while IRF7 activation drives the production of type I interferons. These cytokines and interferons play a crucial role in enhancing the anti-tumor immune response.
Experimental Protocols
Murine Colon Carcinoma Model (CT26)
Cell Line: CT26 (Murine colon carcinoma) Mouse Strain: BALB/c mice
Tumor Induction:
-
Culture CT26 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Harvest cells at 80-90% confluency using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in sterile PBS at a concentration of 2.5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the right flank of each mouse.[5]
This compound Administration:
-
Prepare this compound solution in sterile PBS.
-
Once tumors become palpable, begin intraperitoneal (i.p.) injections of this compound.
-
Administer this compound twice a week.[4]
-
Continue treatment for the duration of the study (e.g., 28 days).[4]
Monitoring:
-
Measure tumor volume twice a week using calipers (Volume = 0.5 x length x width^2).
-
Monitor animal body weight twice a week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement.[4]
Murine Lung Carcinoma Model (Lewis Lung Carcinoma - LLC)
Cell Line: Lewis Lung Carcinoma (LLC) Mouse Strain: C57BL/6 mice
Tumor Induction:
-
Culture LLC cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Harvest and prepare the cells as described for the CT26 model.
-
Resuspend the cells in sterile PBS at a concentration of 2.5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the right flank of each mouse.
This compound Administration:
-
Prepare this compound solution in sterile PBS.
-
When tumors are palpable, initiate intraperitoneal (i.p.) injections of this compound.
-
Administer this compound twice a week.[4]
-
Continue treatment for the duration of the study (e.g., 28 days).[4]
Monitoring:
-
Measure tumor volume twice a week using calipers.
-
Monitor animal body weight twice a week.
-
At the end of the study, euthanize the mice and weigh the excised tumors.[4]
Murine Melanoma Model (B16-F10)
Cell Line: B16-F10 (Murine melanoma) Mouse Strain: C57BL/6 mice
Tumor Induction (for lung metastasis model):
-
Culture B16-F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Harvest and prepare cells as previously described.
-
Resuspend cells in sterile PBS.
-
Inject the B16-F10 cell suspension intravenously (i.v.) via the tail vein to establish lung metastases.
This compound Administration:
-
Prepare this compound solution in sterile PBS.
-
Administer this compound at a dose of 2 mg per mouse.[2]
-
The treatment schedule consists of four injections on alternate days, starting the day before tumor cell injection.[2]
Monitoring:
-
Monitor mice for signs of morbidity.
-
At a predetermined endpoint (e.g., day 14 or 21), euthanize the mice.
-
Excise the lungs and count the number of metastatic nodules on the lung surface.
Data Presentation
Table 1: Summary of this compound In vivo Efficacy in Murine Cancer Models
| Cancer Model | Cell Line | Mouse Strain | This compound Dose | Administration Route | Treatment Schedule | Outcome | Reference |
| Colon Carcinoma | CT26 | BALB/c | Not Specified | Intraperitoneal (i.p.) | Twice a week | Significant tumor growth inhibition | [4] |
| Lung Carcinoma | LLC | C57BL/6 | Not Specified | Intraperitoneal (i.p.) | Twice a week | Significant tumor growth inhibition | [4] |
| Melanoma (Metastasis) | B16-F10 | C57BL/6 | 2 mg/mouse | Intravenous (i.v.) | Four injections on alternate days | 96% inhibition of lung metastasis | [2] |
Experimental Workflow Visualization
Conclusion
The provided protocols and application notes offer a framework for conducting in vivo studies with this compound in common murine cancer models. The data suggests that this compound is a potent anti-tumor agent, particularly effective in immunotherapy-responsive models. Further research is warranted to optimize dosing and scheduling and to explore combination therapies to enhance its therapeutic efficacy. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional animal care and use guidelines.
References
- 1. 7-Allyl-8-oxoguanosine (this compound) inhibits the metastasis of B16 melanoma cells and has adjuvant activity in mice immunized with a B16 tumor vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. 7-Allyl-8-oxoguanosine (this compound) inhibits the metastasis of B16 melanoma cells and has adjuvant activity in mice immunized with a B16 tumor vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
Loxoribine as a Potent Adjuvant for Cancer Vaccines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loxoribine (7-allyl-8-oxoguanosine) is a synthetic guanosine analog that has been identified as a selective and potent agonist for Toll-like receptor 7 (TLR7).[1] Activation of TLR7 on immune cells, particularly dendritic cells (DCs) and B cells, triggers a MyD88-dependent signaling cascade, leading to the production of pro-inflammatory cytokines and type I interferons.[1] This robust activation of the innate immune system makes this compound an attractive candidate as an adjuvant for therapeutic cancer vaccines, enhancing the adaptive immune response against tumor-associated antigens. These application notes provide an overview of this compound's mechanism of action, along with detailed protocols for its use in preclinical cancer vaccine studies, both in vitro and in vivo.
Mechanism of Action: TLR7-Mediated Immune Activation
This compound exerts its adjuvant effect by mimicking viral single-stranded RNA, the natural ligand for TLR7. Upon binding to TLR7 within the endosomes of antigen-presenting cells (APCs) like dendritic cells, this compound initiates a signaling pathway that bridges innate and adaptive immunity. This activation is crucial for overcoming immune tolerance to self-antigens, a significant hurdle in cancer immunotherapy. The key steps in the TLR7 signaling pathway are outlined below.
This compound-Induced TLR7 Signaling Pathway
Caption: this compound-mediated TLR7 signaling pathway.
Quantitative Data Summary
The following tables summarize the dosages of this compound used in preclinical studies and the resulting immunological outcomes.
Table 1: In Vivo this compound Dosage and Efficacy in a Murine Melanoma Model
| Parameter | Value | Reference |
| Animal Model | C57BL/6 mice | [2] |
| Tumor Model | B16 melanoma lung metastasis | [2] |
| This compound Dosage | 2 mg per mouse | [2] |
| Administration | Four injections on alternate days | [2] |
| Vaccine | Irradiated B16 tumor cells | [2] |
| Primary Outcome | 96% inhibition of lung tumor metastasis | [2] |
Table 2: In Vitro this compound Dosage for Human Dendritic Cell Maturation
| Parameter | Value | Reference |
| Cell Type | Human monocyte-derived dendritic cells (Mo-DCs) | |
| This compound Conc. | 250 µM | |
| Incubation Time | 48 hours | |
| Observed Effects | Upregulation of CD40, CD54, CD80, CD83, CCR7 | |
| Increased production of IL-12, IL-23, IL-27, IL-10 | ||
| Enhanced Th1 and Th17 polarization |
Experimental Protocols
Protocol 1: In Vivo Cancer Vaccine Adjuvant Study in a Murine Melanoma Model
This protocol is based on a study demonstrating the efficacy of this compound as an adjuvant in a B16 melanoma model.[2]
Materials:
-
This compound
-
B16-F10 melanoma cells
-
C57BL/6 mice (6-8 weeks old)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Irradiator (e.g., X-ray or gamma source)
-
Syringes and needles
Experimental Workflow:
Caption: In vivo cancer vaccine study workflow.
Procedure:
-
Vaccine Preparation:
-
Culture B16-F10 melanoma cells to the desired number.
-
Harvest and wash the cells with sterile PBS.
-
Irradiate the cells with a lethal dose of radiation (e.g., 100 Gy) to render them replication-incompetent.[3]
-
Resuspend the irradiated cells in sterile PBS at the desired concentration for injection.
-
-
Tumor Challenge:
-
Inject C57BL/6 mice with a tumorigenic dose of live B16-F10 cells. The route of injection (e.g., subcutaneous, intravenous) will depend on the desired tumor model (solid tumor vs. metastasis). For a lung metastasis model, intravenous injection is typically used.[2]
-
-
Vaccination and this compound Administration:
-
On the day of or one day after tumor challenge, begin the vaccination schedule.
-
Prepare the this compound solution in a suitable vehicle (e.g., sterile PBS).
-
Administer 2 mg of this compound per mouse. The route of administration should be consistent (e.g., subcutaneous or intraperitoneal).
-
Co-administer the irradiated B16 cell vaccine at a separate site.
-
Repeat the this compound and vaccine administration on alternate days for a total of four injections.[2]
-
-
Monitoring and Endpoint Analysis:
-
Monitor the mice for tumor growth. For subcutaneous tumors, measure tumor volume with calipers. For lung metastasis, monitor for signs of respiratory distress and enumerate metastatic nodules in the lungs at the study endpoint.[2]
-
At the endpoint, collect tissues (e.g., spleen, lymph nodes, tumor) for immunological analysis.
-
Immunological Assays:
-
ELISpot or Intracellular Cytokine Staining: To measure antigen-specific T-cell responses (e.g., IFN-γ production).
-
Flow Cytometry: To analyze the activation status of T-cells (e.g., expression of CD44, CD69) and dendritic cells (e.g., CD80, CD86).
-
Cytokine ELISA: To measure systemic levels of cytokines (e.g., IL-12, IFN-γ) in the serum.
-
-
Protocol 2: In Vitro Maturation of Human Monocyte-Derived Dendritic Cells
This protocol describes the use of this compound to mature human dendritic cells in vitro for subsequent functional assays.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Recombinant human GM-CSF
-
Recombinant human IL-4
-
This compound
-
Complete RPMI-1640 medium
-
Ficoll-Paque
-
Cell culture plates
-
Flow cytometry antibodies (e.g., anti-CD14, -CD80, -CD83, -CD86, -CCR7)
Procedure:
-
Generation of Immature Dendritic Cells:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for monocytes by plastic adherence.
-
Culture the adherent monocytes in complete RPMI-1640 supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 50 ng/mL) for 5-6 days to generate immature dendritic cells (iDCs).
-
-
This compound-Induced Maturation:
-
On day 6, harvest the iDCs.
-
Reseed the iDCs in fresh complete medium containing GM-CSF and IL-4.
-
Add this compound to a final concentration of 250 µM.
-
Incubate for 48 hours.
-
-
Analysis of DC Maturation:
-
Harvest the matured DCs.
-
Analyze the expression of maturation markers (CD80, CD83, CD86, CCR7) and the down-regulation of the monocyte marker CD14 by flow cytometry.
-
Collect the culture supernatant to measure cytokine production (e.g., IL-12, IL-23, TNF-α) by ELISA.
-
-
Functional Assays:
-
The this compound-matured DCs can be used in mixed lymphocyte reactions (MLRs) to assess their ability to stimulate allogeneic T-cell proliferation and cytokine production, providing a measure of their T-cell polarizing capacity.
-
Conclusion
This compound is a promising adjuvant for cancer vaccines, capable of potently stimulating TLR7 to enhance anti-tumor immune responses. The provided protocols offer a framework for preclinical evaluation of this compound in both in vivo and in vitro settings. Researchers should note that optimal dosages and treatment schedules may vary depending on the specific tumor model, vaccine platform, and experimental goals, and therefore, empirical optimization is recommended. The use of this compound, alone or in combination with other immunomodulators, represents a viable strategy to improve the efficacy of therapeutic cancer vaccines.
References
- 1. Comparative Antitumor Effect of Preventive versus Therapeutic Vaccines Employing B16 Melanoma Cells Genetically Modified to Express GM-CSF and B7.2 in a Murine Model | MDPI [mdpi.com]
- 2. 7-Allyl-8-oxoguanosine (this compound) inhibits the metastasis of B16 melanoma cells and has adjuvant activity in mice immunized with a B16 tumor vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vaccination with Irradiated Autologous Tumor Cells Mixed with Irradiated GM-K562 Cells Stimulates Anti-tumor Immunity and T Lymphocyte Activation in Patients with Recurrent Malignant Glioma - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Loxoribine Stock Solutions for In Vitro Research
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of loxoribine stock solutions for use in a variety of research applications. This compound is a potent and selective Toll-like receptor 7 (TLR7) agonist, known for its antiviral and antitumor activities.[1] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and accuracy.
Introduction to this compound
This compound (7-allyl-8-oxoguanosine) is a guanosine analog that activates the innate immune system by selectively binding to TLR7.[1][2] This interaction triggers a MyD88-dependent signaling cascade, leading to the production of various cytokines and the maturation of dendritic cells.[1][2][3] Its ability to stimulate Th1- and Th17-polarizing capabilities makes it a valuable tool for immunology and cancer research.[1]
Chemical Properties of this compound
| Property | Value |
| CAS Number | 121288-39-9[1][4] |
| Molecular Formula | C₁₃H₁₇N₅O₆[5][6][7] |
| Molecular Weight | 339.3 g/mol [6][7] |
| Appearance | White to off-white solid[4][8] |
Solubility and Recommended Solvents
The choice of solvent is crucial for preparing a stable and effective this compound stock solution. This compound exhibits varying solubility in different solvents.
Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 20 mg/mL (≥ 58.94 mM)[9] | Ultrasonic treatment may be needed to fully dissolve.[1] Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[1] |
| Water | ~10-40 mg/mL (~29.47-117.89 mM)[1][8] | Ultrasonic treatment is often required.[1] If using water, the solution should be filtered and sterilized (0.22 µm filter) before use.[1] Aqueous solutions are not recommended for long-term storage.[9] |
| DMF | ~30 mg/mL (~88.41 mM)[6][9] | Purge with an inert gas.[9] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL[6][9] | For experiments requiring a lower concentration of organic solvent. Not recommended for storage for more than one day.[9] |
Experimental Protocols: Preparing this compound Stock Solutions
This section provides detailed protocols for preparing this compound stock solutions using DMSO, the most common solvent for in vitro studies.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL, 15 mL, or 50 mL)
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath sonicator
-
Analytical balance
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before use.
-
Weigh this compound: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.39 mg of this compound (Molecular Weight = 339.3 g/mol ).
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the tube containing the this compound powder.
-
Aid Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the this compound is not fully dissolved, sonicate the solution in a water bath for 10-15 minutes, or until the solution is clear.[1]
-
-
Aliquot and Store:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This minimizes freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Storage and Stability of this compound Stock Solutions
Proper storage is essential to maintain the bioactivity of this compound.
Storage Recommendations
| Form | Storage Temperature | Duration |
| Solid | -20°C | ≥ 4 years[6] |
| DMSO Stock Solution | -20°C | Up to 1 month[1][5][10] |
| DMSO Stock Solution | -80°C | Up to 6 months[1] |
| Aqueous Solution | Not Recommended for Storage | Prepare fresh for each use[9] |
Important Considerations:
-
Avoid repeated freeze-thaw cycles.
-
Protect from light.
-
Ensure vials are tightly sealed to prevent evaporation and contamination.
This compound Signaling Pathway
This compound selectively activates Toll-like receptor 7 (TLR7), which is primarily expressed in endosomal compartments of immune cells such as plasmacytoid dendritic cells and B cells.[4] This activation requires the acidification of the endosome.[2] Upon binding, TLR7 recruits the adaptor protein MyD88, initiating a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and IRFs.[3][4] This results in the production of type I interferons and other pro-inflammatory cytokines.[4][11]
Simplified this compound/TLR7 Signaling Pathway
Caption: this compound-induced TLR7 signaling pathway.
Typical Experimental Concentrations
The optimal working concentration of this compound can vary depending on the cell type and experimental design. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Reported Effective Concentrations of this compound
| Application | Cell Type | Effective Concentration |
| NK Cell Activation | Murine Splenocytes | 50-150 µM[12] |
| Dendritic Cell Maturation | Human Monocyte-derived DCs | 250 µM[1][6] |
| Cytokine Production | Murine Spleen Cells | Dose-dependent[11] |
| TLR7 Reporter Assay | HEK293 cells | 1 mM (for selectivity)[6] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Toll-like receptor 7 (TLR7)-specific stimulus this compound uncovers a strong relationship within the TLR7, 8 and 9 subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. invivogen.com [invivogen.com]
- 5. medkoo.com [medkoo.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | C13H17N5O6 | CID 135410906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound (CAS: 121288-39-9) | フナコシ [funakoshi.co.jp]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Stability and Storage | Tocris Bioscience [tocris.com]
- 11. The immunostimulatory compound 7-allyl-8-oxoguanosine (this compound) induces a distinct subset of murine cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound (7-allyl-8-oxoguanosine) activates natural killer cells and primes cytolytic precursor cells for activation by IL-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Loxoribine Treatment for Optimal Cell Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loxoribine (7-allyl-8-oxoguanosine) is a synthetic guanosine analog that acts as a potent and selective agonist for Toll-like receptor 7 (TLR7).[1] By activating TLR7, this compound stimulates the innate immune system, leading to the activation of various immune cells, including Natural Killer (NK) cells, B cells, and dendritic cells (DCs).[1][2][3] This activation triggers a cascade of downstream signaling events, resulting in the production of pro-inflammatory cytokines and interferons, and enhancement of cellular effector functions.[1] These application notes provide detailed protocols for the use of this compound to achieve optimal activation of different immune cell populations, summarize key quantitative data on treatment duration, and illustrate the underlying signaling pathway.
Mechanism of Action: TLR7 Signaling Pathway
This compound exerts its immunostimulatory effects by binding to TLR7 located in the endosomes of immune cells.[1][4] This binding event initiates a signaling cascade through the adaptor protein MyD88. The MyD88-dependent pathway involves the recruitment and activation of interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). This ultimately leads to the activation of two major transcription factors: nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7). Activation of NF-κB drives the expression of pro-inflammatory cytokines, while IRF7 activation is crucial for the production of type I interferons (IFN-α/β).
Data on this compound Treatment Duration and Concentration for Optimal Cell Activation
The optimal duration of this compound treatment is dependent on the specific cell type and the desired biological outcome. The following tables summarize quantitative data from various studies.
Table 1: In Vitro Activation of Murine Natural Killer (NK) Cells
| Parameter | Concentration | Treatment Duration | Outcome | Reference |
| NK Cell Cytotoxicity | 50-150 µM | 10 hours | Optimal enhancement of NK activity | [5] |
| NK Cell Cytotoxicity | 50-150 µM | 24 hours | Response approaches baseline levels | [5] |
Table 2: In Vivo Activation of Murine Natural Killer (NK) Cells
| Dose | Treatment Duration | Outcome | Reference |
| 3 mg/mouse (i.v.) | 6 hours | Enhanced lysis of YAC-1 target cells | [1][2] |
| 3 mg/mouse (i.v.) | > 96 hours | NK activity remained elevated | [1][2] |
Table 3: In Vitro Maturation of Human Monocyte-Derived Dendritic Cells (Mo-DCs)
| Parameter | Concentration | Treatment Duration | Outcome | Reference |
| Upregulation of Maturation Markers (CD80, CD83, CD40, CD54, CCR7) | 250 µM | 48 hours | Significant increase in the expression of maturation markers | [6] |
| Cytokine Production (IL-12, IL-23, IL-10) | 250 µM | 48 hours | Increased production of Th1 and Th17 polarizing cytokines | [6] |
Table 4: In Vitro Activation of B Lymphocytes
| Cell Type | Concentration | Treatment Duration | Outcome | Reference |
| Murine Splenic B Cells | Not specified | 48 hours | Production of IL-6, TNF-α, IFN-α/β, and IFN-γ | [5] |
| Human Chronic Lymphocytic Leukemia (CLL) B Cells | Not specified | Not specified | Induction of cell cycle entry and DNA synthesis | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess this compound-mediated cell activation.
Protocol 1: In Vitro Activation of Murine NK Cells and Cytotoxicity Assay
This protocol is designed to assess the enhancement of NK cell cytotoxic activity following this compound treatment.
Materials:
-
This compound
-
Complete RPMI-1640 medium
-
Murine spleen cells
-
YAC-1 target cells
-
51Cr (Sodium Chromate)
-
Gamma counter
Procedure:
-
Preparation of Effector Cells:
-
Isolate spleen cells from mice and prepare a single-cell suspension in complete RPMI-1640 medium.
-
Culture spleen cells at a density of 2 x 106 cells/mL with varying concentrations of this compound (e.g., 50, 100, 150 µM) or vehicle control for 10 to 24 hours at 37°C in a 5% CO2 incubator.
-
-
Preparation of Target Cells:
-
Culture YAC-1 cells in complete RPMI-1640 medium.
-
Label YAC-1 cells by incubating 1 x 107 cells with 100 µCi of 51Cr for 1 hour at 37°C.
-
Wash the labeled YAC-1 cells three times with medium to remove unincorporated 51Cr.
-
-
Cytotoxicity Assay:
-
Co-culture the this compound-treated effector cells with the 51Cr-labeled target cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1) in a 96-well V-bottom plate.
-
For spontaneous release, incubate target cells with medium alone. For maximum release, lyse target cells with 5% Triton X-100.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Harvest 100 µL of the supernatant from each well and measure the radioactivity using a gamma counter.
-
-
Calculation of Cytotoxicity:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Protocol 2: Maturation of Human Monocyte-Derived Dendritic Cells (Mo-DCs)
This protocol describes the generation of immature Mo-DCs and their subsequent maturation using this compound.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque
-
Complete RPMI-1640 medium
-
Recombinant human GM-CSF
-
Recombinant human IL-4
-
This compound
-
Fluorescently labeled antibodies against CD80, CD83, CD86, HLA-DR, and CCR7
-
Flow cytometer
Procedure:
-
Generation of Immature Mo-DCs:
-
Isolate PBMCs from human blood by Ficoll-Paque density gradient centrifugation.
-
Enrich for monocytes by plastic adherence for 2 hours at 37°C.
-
Culture the adherent monocytes in complete RPMI-1640 medium supplemented with 50 ng/mL GM-CSF and 20 ng/mL IL-4 for 6 days to generate immature Mo-DCs.
-
-
Maturation of Mo-DCs:
-
On day 6, harvest the immature Mo-DCs and re-plate them at 1 x 106 cells/mL.
-
Stimulate the cells with 250 µM this compound for 48 hours. Include an unstimulated control.
-
-
Analysis of Maturation Markers by Flow Cytometry:
-
Harvest the this compound-treated and control Mo-DCs.
-
Stain the cells with fluorescently labeled antibodies against CD80, CD83, CD86, HLA-DR, and CCR7 for 30 minutes at 4°C.
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the expression levels of the maturation markers on the this compound-treated cells compared to the control cells.
-
Protocol 3: B Cell Proliferation Assay
This protocol measures the proliferation of B cells in response to this compound stimulation using a BrdU incorporation assay.
Materials:
-
Isolated B cells
-
Complete RPMI-1640 medium
-
This compound
-
BrdU Labeling Reagent
-
BrdU Assay Kit (containing fixing/denaturing solution, anti-BrdU antibody, and substrate)
-
Microplate reader
Procedure:
-
Cell Culture and Stimulation:
-
Plate purified B cells at a density of 1 x 105 cells/well in a 96-well plate.
-
Add this compound at various concentrations to the wells. Include an unstimulated control.
-
Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
BrdU Labeling:
-
Add BrdU labeling reagent to each well to a final concentration of 10 µM.
-
Incubate the plate for an additional 4 to 24 hours (depending on the cell proliferation rate) at 37°C.
-
-
BrdU Detection:
-
Centrifuge the plate and remove the culture medium.
-
Add the fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.
-
Wash the wells and add the anti-BrdU antibody. Incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.
-
Wash the wells and add the TMB substrate. Incubate until color develops.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance values are directly proportional to the amount of DNA synthesis and, therefore, to the number of proliferating cells.
-
Conclusion
This compound is a valuable tool for the in vitro and in vivo activation of various immune cell populations through the TLR7 signaling pathway. The optimal treatment duration and concentration of this compound vary depending on the target cell type and the desired outcome. The provided protocols and data serve as a guide for researchers to design and execute experiments aimed at harnessing the immunostimulatory properties of this compound for applications in immunology, drug development, and immunotherapy research. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each specific experimental system.
References
- 1. In vivo activation of natural killer cells and priming of IL-2 responsive cytolytic cells by this compound (7-allyl-8-oxoguanosine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of a transductional-transcriptional processor complex involving MyD88 and IRF-7 in Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces chronic lymphocytic leukemia B cells to traverse the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Murine strain variation in the natural killer cell and proliferative responses to the immunostimulatory compound 7-allyl-8-oxoguanosine: role of cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting unexpected results with Loxoribine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Loxoribine in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing any cellular activation after treating my cells with this compound. What are the possible causes?
A1: A lack of response to this compound can stem from several factors. Here is a step-by-step guide to troubleshoot the issue:
-
Cell Type and Receptor Expression: this compound is a specific agonist for Toll-like Receptor 7 (TLR7).[1][2][3] Ensure your cell line expresses TLR7. For instance, plasmacytoid dendritic cells (pDCs) and B cells are known to express TLR7, while TLR8, which is not stimulated by this compound, is highly expressed in other myeloid cells.[1] The response is dependent on the TLR7/MyD88 signaling pathway; cells deficient in either of these components will not respond.[2][4]
-
Compound Integrity and Solubility: Verify the purity and stability of your this compound stock. This compound is sparingly soluble in aqueous buffers and should ideally be dissolved in an organic solvent like DMSO or DMF first, before further dilution in your aqueous medium.[5] We do not recommend storing the aqueous solution for more than one day.[5]
-
Endosomal Maturation: TLR7 signaling is initiated within endosomes and requires endosomal acidification and maturation.[1][2][6] If your experimental conditions or co-treatments involve agents that inhibit this process (e.g., chloroquine), you will not observe a response.
-
Working Concentration: Ensure you are using an appropriate concentration. For cellular assays, a working concentration of up to 1 mM (approximately 300 µg/ml) has been cited, with optimal NK cell activation observed between 50 to 150 µM.[1][7]
Q2: The immunostimulatory effect I'm seeing is weaker or more variable than expected. How can I optimize my experiment?
A2: Variability in response can be due to biological or technical factors:
-
Mouse Strain Differences: If working with murine cells, be aware that different mouse strains exhibit marked differences in the degree of NK cell enhancement and proliferative responses to this compound.[8] For example, C3H and CBA mice tend to show high NK responses, while SJL mice show low responses.[8]
-
Culture Conditions: The duration of stimulation is critical. For instance, optimal NK cell activity enhancement occurs after about 10 hours of culture and is short-lived, returning towards baseline by 24 hours.[7][9]
-
Cytokine Interactions: this compound's effects on NK cells are mediated by IFN-α/β.[8][10] The responsiveness of your cells to these interferons can influence the outcome. Co-stimulation with a suboptimal concentration of IL-2 can lead to a prolonged and enhanced cytolytic activity.[7][9]
Q3: I am observing a different cytokine profile than what is reported in the literature. What could be the reason?
A3: this compound induces a distinct subset of cytokines in murine models, including IL-1α, TNF-α, IL-6, IFN-α, and IFN-γ, but not IL-2, IL-3, IL-4, IL-5, or IL-7.[10] A deviation from this profile could indicate:
-
Contamination: Your this compound solution or cell culture may be contaminated with other PAMPs (Pathogen-Associated Molecular Patterns), such as endotoxin (LPS), which would activate other TLRs (like TLR4) and lead to a different cytokine signature.
-
Cell Type Specificity: The cytokine profile can vary depending on the specific cell type being stimulated. The profile mentioned above was observed in murine spleen cells.[10] Human monocyte-derived dendritic cells, for example, are stimulated to produce IL-12, IL-23, and IL-27 in response to this compound.[11]
Q4: Does this compound activate TLR8?
A4: No, this compound is a specific agonist for TLR7 in both humans and mice. It does not stimulate TLR8, even at high concentrations.[1][4] This specificity is a key feature of the compound.
Technical Data & Specifications
For successful experimentation, it is crucial to use this compound with the correct specifications and to prepare it properly.
Table 1: this compound Specifications
| Property | Value | Reference |
|---|---|---|
| CAS Number | 121288-39-9 | [1] |
| Synonyms | 7-Allyl-8-oxoguanosine, RWJ 21757 | [5][12] |
| Molecular Formula | C₁₃H₁₇N₅O₆ | [5][13] |
| Molecular Weight | 339.3 g/mol | [5][13] |
| Purity | ≥95-98% | [1][5] |
| Appearance | White to off-white solid | [1] |
| Storage | -20°C |[5] |
Table 2: this compound Solubility
| Solvent | Approximate Solubility | Reference |
|---|---|---|
| DMSO | ~20-30 mg/mL | [5][14] |
| DMF | ~30 mg/mL | [5] |
| Water | ~10 mg/mL | [14] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [5] |
Note: For aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like DMSO or DMF and then dilute with the aqueous buffer. Aqueous solutions should be prepared fresh.[5]
Experimental Protocols
This section provides a general methodology for a common in vitro application of this compound.
Protocol: In Vitro Stimulation of Human Monocyte-Derived Dendritic Cells (Mo-DCs)
This protocol is based on methodologies described in the literature for assessing the maturational effect of this compound on dendritic cells.[3][11]
-
Preparation of this compound Stock:
-
Dissolve this compound in sterile DMSO to create a concentrated stock solution (e.g., 20 mg/mL).
-
Aliquot and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
-
Generation of Immature Mo-DCs:
-
Isolate monocytes from human peripheral blood mononuclear cells (PBMCs).
-
Culture monocytes for 6 days in RPMI-1640 medium supplemented with 10% FBS, GM-CSF, and IL-4 to differentiate them into immature Mo-DCs.
-
-
This compound Stimulation:
-
Plate the immature Mo-DCs at a desired density.
-
Dilute the this compound stock solution in culture medium to the final working concentration (e.g., 250 µM).[3]
-
Add the this compound solution to the cells. Include a vehicle control (medium with the equivalent amount of DMSO).
-
Incubate for 48 hours.
-
-
Downstream Analysis:
-
Phenotypic Analysis: Harvest cells and stain with fluorescently-labeled antibodies against maturation markers (e.g., CD80, CD83, CD40, CCR7) and analyze by flow cytometry.[3][11]
-
Cytokine Production: Collect the culture supernatant and measure cytokine levels (e.g., IL-12, IL-23) using ELISA.[11]
-
Functional Assays: Co-culture the this compound-matured Mo-DCs with allogeneic T cells in a mixed leukocyte reaction (MLR) to assess their T-cell polarizing capability.[11]
-
Visual Guides: Pathways and Workflows
Caption: this compound binds TLR7 in the endosome, activating the MyD88-dependent pathway.
Caption: A logical workflow for troubleshooting a lack of response to this compound.
Caption: A typical experimental workflow for in vitro this compound studies.
References
- 1. invivogen.com [invivogen.com]
- 2. The Toll-like receptor 7 (TLR7)-specific stimulus this compound uncovers a strong relationship within the TLR7, 8 and 9 subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. qeios.com [qeios.com]
- 7. This compound (7-allyl-8-oxoguanosine) activates natural killer cells and primes cytolytic precursor cells for activation by IL-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Murine strain variation in the natural killer cell and proliferative responses to the immunostimulatory compound 7-allyl-8-oxoguanosine: role of cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The immunostimulatory compound 7-allyl-8-oxoguanosine (this compound) induces a distinct subset of murine cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound | C13H17N5O6 | CID 135410906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. medkoo.com [medkoo.com]
- 14. This compound (CAS: 121288-39-9) | フナコシ [funakoshi.co.jp]
Loxoribine Cytotoxicity Assay: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing loxoribine in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as 7-allyl-8-oxoguanosine, is a guanosine analog that functions as a selective agonist for Toll-like Receptor 7 (TLR7).[1][2][3] TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system.[2][3] Upon binding to TLR7, this compound initiates a signaling cascade through the MyD88-dependent pathway.[4] This activation leads to the production of pro-inflammatory cytokines and type I interferons, stimulating an anti-viral and anti-tumor immune response.[2]
Q2: How does this compound induce cytotoxicity in cancer cells?
A2: this compound's cytotoxic effects on cancer cells are primarily indirect, mediated by the activation of the immune system. By stimulating TLR7, this compound can enhance the activity of natural killer (NK) cells and cytotoxic T lymphocytes, which can then target and kill tumor cells.[5][6] In some cancer cell lines that express TLR7, direct stimulation by this compound can lead to increased survival and chemoresistance, so it is crucial to understand the TLR7 expression status of your cell line.[2]
Q3: Which cytotoxicity assay is most suitable for this compound?
A3: The choice of cytotoxicity assay depends on the specific research question and the cell type being used.
-
For direct cytotoxicity on cancer cell lines: Standard colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the LDH (lactate dehydrogenase) release assay are suitable. The MTT assay measures mitochondrial metabolic activity as an indicator of cell viability, while the LDH assay measures the release of a cytosolic enzyme upon cell membrane damage.
-
For immune-mediated cytotoxicity: When co-culturing immune cells with cancer cells, a chromium-51 (⁵¹Cr) release assay or a non-radioactive alternative like the LDH assay can be used to measure the specific lysis of target cancer cells by immune effector cells.
Q4: What is a typical working concentration for this compound in in vitro assays?
A4: The optimal working concentration of this compound can vary depending on the cell type and the specific assay. However, a common starting concentration for in vitro studies is around 1 mM (approximately 300 µg/ml).[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Issue 1: High background signal in the cytotoxicity assay.
-
Possible Cause: The cell culture medium, particularly if it contains serum, may have endogenous LDH activity or other components that interfere with the assay reagents.[7]
-
Solution:
-
Include a "medium only" control to determine the background absorbance and subtract it from all other readings.
-
If using the LDH assay, consider using serum-free medium during the this compound treatment period if it does not adversely affect cell viability.
-
For the MTT assay, ensure that the formazan crystals are fully solubilized, as incomplete solubilization can lead to inaccurate readings.
-
Issue 2: Inconsistent or non-reproducible results.
-
Possible Cause:
-
Cell density: Inconsistent cell seeding density can lead to variability in results.[8]
-
Pipetting errors: Inaccurate pipetting of cells, this compound, or assay reagents can introduce significant errors.
-
This compound stability: Improper storage or handling of the this compound stock solution may lead to its degradation.
-
-
Solution:
-
Ensure a uniform single-cell suspension before seeding and use a multichannel pipette for consistency.
-
Perform a cell titration experiment to determine the optimal seeding density for your chosen assay duration.
-
Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
-
Issue 3: this compound treatment shows increased cell survival instead of cytotoxicity.
-
Possible Cause: Some cancer cell lines express functional TLR7.[2] Activation of TLR7 in these cells can trigger pro-survival signaling pathways, leading to increased proliferation and resistance to chemotherapy.[2]
-
Solution:
-
Verify the TLR7 expression status of your target cell line using techniques like RT-PCR or Western blotting.
-
If the cells express TLR7, consider using a different cancer cell line that is TLR7-negative to study direct cytotoxic effects.
-
Alternatively, this observation itself could be a significant finding, indicating a potential mechanism of tumor immune evasion.
-
Issue 4: High variability in immune-mediated cytotoxicity assays.
-
Possible Cause:
-
Effector to Target (E:T) ratio: The ratio of immune cells to cancer cells is a critical parameter.
-
Immune cell activation state: The basal activation state of the immune cells can vary between donors or preparations.
-
Donor variability: When using primary immune cells, there can be significant donor-to-donor variability in the response to this compound.
-
-
Solution:
-
Optimize the E:T ratio by testing a range of ratios to find the one that gives a robust and reproducible cytotoxic response.
-
Ensure consistent isolation and handling procedures for primary immune cells.
-
When possible, use immune cells from multiple donors to confirm the observed effects and assess the range of responses.
-
Quantitative Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound can vary significantly depending on the cell line and the assay conditions. While this compound's primary role is as an immune modulator, some studies have investigated its direct effects on cancer cells. It is important to note that in many cancer cell lines, this compound may not induce direct cytotoxicity but rather modulate the immune response.
Table 1: Representative IC50 Values of Chemotherapeutic Agents in Various Cancer Cell Lines (for comparative purposes)
| Cell Line | Cancer Type | Drug | IC50 (µM) | Citation |
| MDA-MB-231 | Breast Cancer | Doxorubicin | 0.9 | |
| MCF7 | Breast Cancer | Doxorubicin | 2.2 | [9] |
| A549 | Lung Cancer | Vinorelbine | 0.0274 | |
| Calu-6 | Lung Cancer | Vinorelbine | 0.01001 | [10] |
| H1792 | Lung Cancer | Vinorelbine | 0.005639 | [10] |
Note: This table provides examples of IC50 values for other compounds to illustrate the range of potencies observed in cytotoxicity assays. Direct IC50 values for this compound-induced cytotoxicity are not widely reported, as its primary mechanism is immune-mediated.
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.[11][12]
Materials:
-
Target cancer cells
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include a "vehicle control" (medium with the same concentration of this compound's solvent, e.g., DMSO) and a "no-cell" control (medium only).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 5-15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
LDH Cytotoxicity Assay Protocol
This protocol is a general guideline for measuring lactate dehydrogenase release upon cell lysis.[7][13][14]
Materials:
-
Target cancer cells
-
Complete cell culture medium
-
This compound
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis buffer (provided in the kit or 1% Triton X-100)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay.
-
-
This compound Treatment:
-
Follow the same procedure as for the MTT assay.
-
Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with lysis buffer 45 minutes before the end of the experiment.
-
Vehicle control: Cells treated with the vehicle for this compound.
-
Medium background: Medium only.
-
-
-
Sample Collection:
-
After the treatment period, centrifuge the plate at 250 x g for 5 minutes (for suspension cells or to pellet any detached cells).
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Reaction Termination and Measurement:
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Calculation of Cytotoxicity:
-
Percentage of Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Visualizations
Caption: this compound TLR7 Signaling Pathway
Caption: this compound Cytotoxicity Assay Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. content-assets.jci.org [content-assets.jci.org]
- 3. invivogen.com [invivogen.com]
- 4. The Toll-like receptor 7 (TLR7)-specific stimulus this compound uncovers a strong relationship within the TLR7, 8 and 9 subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Allyl-8-oxoguanosine (this compound) inhibits the metastasis of B16 melanoma cells and has adjuvant activity in mice immunized with a B16 tumor vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (7-allyl-8-oxoguanosine) activates natural killer cells and primes cytolytic precursor cells for activation by IL-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. researchgate.net [researchgate.net]
- 10. Vinorelbine Alters lncRNA Expression in Association with EGFR Mutational Status and Potentiates Tumor Progression Depending on NSCLC Cell Lines’ Genetic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. dojindo.co.jp [dojindo.co.jp]
Technical Support Center: Optimizing Loxoribine Concentration for T Cell Activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Loxoribine concentration for T cell activation experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the mechanism of T cell activation by this compound?
A1: this compound is a selective agonist for Toll-like receptor 7 (TLR7).[1][2] T cell activation by this compound is generally indirect. This compound activates antigen-presenting cells (APCs), such as dendritic cells (DCs), through the TLR7/MyD88-dependent signaling pathway.[2][3] This activation leads to the maturation of DCs, upregulation of co-stimulatory molecules (e.g., CD80, CD83, CD40), and production of cytokines like IL-12 and IL-23.[2] These activated APCs then prime and stimulate T cells, leading to their proliferation and differentiation, particularly towards T helper 1 (Th1) and Th17 phenotypes.[2]
Q2: I am not observing any T cell activation. What are the possible causes and solutions?
A2: This is a common issue that can arise from several factors. Here's a troubleshooting guide:
-
Suboptimal this compound Concentration: The concentration of this compound is critical. If it's too low, it may not sufficiently activate APCs. Conversely, very high concentrations could lead to cytotoxicity.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. A starting range of 10 µM to 250 µM can be tested.
-
-
Absence or Low Numbers of APCs: Since this compound's effect on T cells is primarily indirect, the presence of APCs (like DCs or monocytes) in your culture is crucial.
-
Solution: If using purified T cells, consider setting up a co-culture system with APCs. For peripheral blood mononuclear cell (PBMC) cultures, ensure a sufficient number of monocytes are present.
-
-
Incorrect Assessment Time Point: T cell activation is a dynamic process. Key activation markers and cytokine production may peak at different times.
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for measuring your desired readout.
-
-
Inappropriate Readout Parameter: The chosen marker for T cell activation might not be optimal for your experimental question.
-
Solution: Use a combination of markers to assess T cell activation. This can include proliferation assays (e.g., CFSE or CellTrace Violet dilution), expression of surface activation markers (e.g., CD25, CD69, CD137), and measurement of cytokine production (e.g., IFN-γ, IL-2) by ELISA or intracellular flow cytometry.[4][5][6]
-
Q3: I am observing high cell death in my cultures after this compound treatment. How can I address this?
A3: High cell death can be attributed to this compound concentration or culture conditions.
-
This compound Cytotoxicity: While this compound is generally well-tolerated by cells at effective concentrations, excessively high concentrations can be toxic.
-
Suboptimal Culture Conditions: Extended culture times or inadequate nutrients can lead to cell death.
-
Solution: Ensure you are using the appropriate culture medium and supplements. Optimize cell seeding density to prevent overcrowding and nutrient depletion.
-
Q4: My experimental results are highly variable between replicates. What can I do to improve consistency?
A4: High variability can stem from technical or biological factors.
-
Inconsistent Cell Numbers: Inaccurate cell counting and plating can lead to significant variability.
-
Solution: Ensure accurate and consistent cell counting for each replicate. Use calibrated pipettes and mix cell suspensions thoroughly before plating.
-
-
Donor-to-Donor Variability: When using primary human or animal cells, biological variability between donors is expected.
-
Solution: If possible, perform experiments with cells from multiple donors to ensure the observed effects are not donor-specific. Report the data for each donor and consider a paired statistical analysis.
-
-
Reagent Preparation: Improperly prepared or stored this compound stock solutions can affect its activity.
-
Solution: Prepare fresh this compound dilutions from a validated stock solution for each experiment. Ensure the stock solution is stored correctly, typically at -20°C or -80°C.[2]
-
Data Presentation
Table 1: Experimentally Determined Concentrations of this compound for Immune Cell Activation
| Cell Type | Species | Concentration Range | Incubation Time | Observed Effect |
| Monocyte-derived Dendritic Cells (Mo-DCs) | Human | 250 µM | 48 hours | Upregulation of CD80, CD83, CD40, and CCR7; cytokine production.[2] |
| Splenocytes (containing NK cells) | Murine | 50-150 µM | 10 hours | Enhanced Natural Killer (NK) cell activity. |
| Splenocytes (for LAK cell generation) | Murine | 2 mg/mouse (in vivo) | 48-96 hours | Priming for IL-2 stimulated Lymphokine-Activated Killer (LAK) cell activity.[7] |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration using a Dose-Response Assay
Objective: To determine the optimal concentration of this compound for T cell activation in a co-culture of T cells and APCs.
Materials:
-
Isolated PBMCs or a co-culture of purified T cells and APCs (e.g., DCs).
-
Complete RPMI-1640 medium.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well flat-bottom culture plates.
-
Cell proliferation dye (e.g., CellTrace™ Violet).
-
Flow cytometry antibodies for T cell activation markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69).
-
Cell viability stain (e.g., 7-AAD or propidium iodide).
Procedure:
-
Cell Preparation:
-
Label your cell population (e.g., PBMCs) with a cell proliferation dye according to the manufacturer's instructions.
-
Resuspend the cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.
-
-
Plate Setup:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested range to test is 0 µM (vehicle control), 10 µM, 25 µM, 50 µM, 100 µM, and 250 µM.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Add 100 µL of the corresponding this compound dilution to each well to achieve the final desired concentrations.
-
-
Incubation:
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 48-72 hours. The optimal incubation time may need to be determined in a preliminary experiment.
-
-
Cell Staining and Acquisition:
-
Harvest the cells from each well.
-
Stain the cells with a panel of fluorescently labeled antibodies against T cell surface markers and activation markers.
-
Add a cell viability stain shortly before analysis.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on viable, single T cells (e.g., CD3+).
-
Within the T cell population, analyze the proliferation based on the dilution of the proliferation dye.
-
Quantify the percentage of activated T cells by measuring the expression of activation markers (e.g., CD25+, CD69+).
-
Plot the percentage of proliferating T cells and activated T cells against the this compound concentration to determine the optimal dose.
-
Visualizations
Caption: this compound indirectly activates T cells via TLR7 signaling in APCs.
Caption: Workflow for optimizing this compound concentration for T cell activation.
References
- 1. invivogen.com [invivogen.com]
- 2. researchgate.net [researchgate.net]
- 3. The TLR7 agonist induces tumor regression both by promoting CD4⁺T cells proliferation and by reversing T regulatory cell-mediated suppression via dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biomarkers in T cell therapy clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation-induced CD137 is a fast assay for identification and multi-parameter flow cytometric analysis of alloreactive T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Cell viability assays | Abcam [abcam.com]
Addressing Loxoribine solubility issues in aqueous buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with Loxoribine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as 7-allyl-8-oxoguanosine, is a guanosine analog that functions as a selective agonist for Toll-like receptor 7 (TLR7).[1][2] TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune response.[1] Upon activation by this compound, TLR7 initiates a signaling cascade through the MyD88-dependent pathway, leading to the production of pro-inflammatory cytokines and type I interferons.[3][4] This immunostimulatory activity makes this compound a compound of interest for antiviral and antitumor research.[2][5]
Q2: What are the known solubility properties of this compound?
A2: this compound is a crystalline solid that is sparingly soluble in aqueous buffers.[6] It exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[6][7] For experimental use in aqueous systems, it is recommended to first dissolve this compound in an organic solvent to create a concentrated stock solution, which can then be diluted into the aqueous buffer of choice.[6]
Q3: How should I store this compound?
A3: this compound should be stored as a crystalline solid at -20°C for long-term stability (≥4 years).[6][7] Stock solutions in organic solvents like DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability in aqueous media.[6]
Troubleshooting Guide
Q4: I am having trouble dissolving this compound directly in my aqueous buffer. What should I do?
A4: Direct dissolution of this compound in aqueous buffers is not recommended due to its poor solubility.[6] The recommended procedure is to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO or DMF.[6][7] For instance, you can dissolve this compound in DMSO to a concentration of 20 mg/mL or in DMF to 30 mg/mL.[7] This stock solution can then be serially diluted to the final working concentration in your aqueous experimental buffer.
Q5: My this compound precipitates out of solution when I dilute my organic stock solution into my aqueous buffer. How can I prevent this?
A5: Precipitation upon dilution is a common issue with compounds that have low aqueous solubility. Here are several steps to troubleshoot this problem:
-
Decrease the final concentration: The final concentration of this compound in your aqueous buffer may be too high. Try lowering the final concentration to a level that is soluble.
-
Increase the percentage of co-solvent: If your experimental system can tolerate it, a slightly higher percentage of the organic solvent (e.g., DMSO, DMF) in the final working solution can help maintain solubility. However, be mindful of potential solvent effects on your cells or assay.
-
Use a pre-warmed buffer: Gently warming your aqueous buffer before adding the this compound stock solution can sometimes improve solubility. Ensure the temperature is compatible with your experimental setup.
-
Vortex while diluting: Add the stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing, which can help prevent localized high concentrations that lead to precipitation.
-
Consider a different co-solvent: While DMSO and DMF are common, other co-solvents could be tested for compatibility with your specific buffer system and experiment.[8]
Q6: I am observing inconsistent results in my cell-based assays with this compound. Could this be related to solubility?
A6: Yes, inconsistent results can be a direct consequence of poor solubility. If this compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. To ensure consistency:
-
Visually inspect your solutions: Before each experiment, carefully inspect your stock and working solutions for any signs of precipitation. A clear solution is crucial.
-
Prepare fresh working solutions: As aqueous solutions of this compound are not stable for long periods, it is best practice to prepare fresh working solutions for each experiment from a frozen stock.[6]
-
Filter sterilize your final working solution: After diluting the this compound stock into your aqueous buffer, you can filter the solution through a 0.22 µm filter to remove any micro-precipitates.[2] This ensures a homogenous solution.
Quantitative Solubility Data
| Solvent/Buffer System | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | [6][7] |
| Dimethylformamide (DMF) | ~30 mg/mL | [6][7] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [6][7] |
| Water | 10 mg/mL (Note: This may require specific conditions and should be verified) | [9] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials: this compound (crystalline solid), Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), sterile microcentrifuge tubes.
-
Procedure: a. Bring the this compound vial to room temperature before opening. b. Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of DMSO or DMF to achieve the desired stock concentration (e.g., for a 20 mg/mL stock in DMSO, add 50 µL of DMSO for every 1 mg of this compound). d. Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary. e. Visually inspect the solution to ensure there are no visible particles. f. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. g. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays
-
Materials: this compound stock solution (from Protocol 1), sterile aqueous buffer or cell culture medium, sterile tubes.
-
Procedure: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Determine the final desired concentration of this compound in your assay. c. Perform serial dilutions of the stock solution in your aqueous buffer or cell culture medium to reach the final working concentration. d. Important: Add the this compound stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize precipitation. e. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your cells and does not exceed a non-toxic level (typically <0.5%). f. Visually inspect the final working solution for any signs of precipitation. If the solution is not clear, consider the troubleshooting steps outlined in Q5. g. Use the freshly prepared working solution immediately in your experiment.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: this compound-induced TLR7 signaling pathway.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C13H17N5O6 | CID 135410906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Toll-like receptor 7 (TLR7)-specific stimulus this compound uncovers a strong relationship within the TLR7, 8 and 9 subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. longdom.org [longdom.org]
- 9. This compound - CD Biosynsis [biosynsis.com]
Loxoribine Technical Support Center: Managing Lot-to-Lot Variability
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential lot-to-lot variability of Loxoribine in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (7-allyl-7,8-dihydro-8-oxo-guanosine) is a synthetic guanosine analog that acts as a potent and selective agonist for Toll-like Receptor 7 (TLR7).[1][2][3] TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), playing a crucial role in the innate immune response to viral pathogens.[1] Upon binding to TLR7, this compound initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors such as NF-κB and IRF7. This results in the production of pro-inflammatory cytokines, including type I interferons (IFN-α/β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), as well as the upregulation of co-stimulatory molecules on antigen-presenting cells.[2][4][5]
Q2: Why is managing lot-to-lot variability of this compound important for my experiments?
Q3: What are the potential consequences of not addressing this compound lot-to-lot variability?
Failure to manage lot-to-lot variability can lead to a range of experimental issues, including:
-
Inconsistent cellular responses: A new lot of this compound with lower potency may result in weaker than expected cellular activation, while a more potent lot could lead to exaggerated responses or even cytotoxicity.
-
Shift in dose-response curves: The effective concentration (EC50) of this compound required to achieve a desired biological effect may differ between lots, leading to difficulties in comparing data from different experiments.
-
Altered cytokine and chemokine profiles: Variations in this compound lots could selectively affect the production of different cytokines, skewing the observed immune response.
-
Irreproducible in vivo results: In animal studies, lot-to-lot variability can affect the efficacy and tolerability of this compound, leading to inconsistent outcomes.
Q4: How can I proactively manage potential lot-to-lot variability of this compound?
A proactive approach to managing lot-to-lot variability involves establishing a standardized internal qualification protocol for each new batch of this compound. This typically includes:
-
Purchasing from reputable suppliers: Whenever possible, purchase this compound from suppliers who provide a detailed Certificate of Analysis (CoA) with information on purity, identity, and any functional testing performed.
-
Performing a side-by-side comparison: Before using a new lot in critical experiments, perform a head-to-head comparison with your current, validated lot using a standardized functional assay.
-
Establishing acceptance criteria: Define clear, quantitative acceptance criteria that a new lot must meet to be considered equivalent to the previous lot.[6][8][9] This could be based on the EC50 value in a dose-response assay or the magnitude of a specific biological response at a fixed concentration.
-
Maintaining detailed records: Keep thorough records of the lot number, supplier, CoA, and internal qualification data for every batch of this compound used in your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise due to this compound lot-to-lot variability.
| Observed Problem | Potential Cause (Lot-to-Lot Variability Related) | Recommended Action |
| Reduced or absent cellular activation with a new lot of this compound. | The new lot may have a lower effective concentration or be less pure than the previous lot. | 1. Verify this compound concentration: Ensure the stock solution was prepared correctly. If possible, confirm the concentration using a spectrophotometer. 2. Perform a dose-response comparison: Test the new lot and the old lot side-by-side across a range of concentrations in a functional assay (e.g., TNF-α ELISA). Determine the EC50 for each lot. 3. Contact the supplier: If a significant discrepancy in potency is confirmed, contact the supplier and provide them with your comparative data. |
| Increased cellular activation or cytotoxicity with a new lot of this compound. | The new lot may be more potent or contain impurities that enhance the cellular response. | 1. Perform a dose-response comparison: As above, a side-by-side dose-response curve will reveal if the new lot is more potent. 2. Assess cytotoxicity: Perform a cell viability assay (e.g., MTS or LDH assay) in parallel with your functional assay to determine if the increased response is due to a specific activation or a cytotoxic effect. 3. Adjust working concentration: If the new lot is confirmed to be more potent, you may need to adjust the working concentration to achieve a comparable biological response to the previous lot. |
| Inconsistent results across different experiments using the same lot of this compound. | Improper storage and handling of the this compound stock solution can lead to degradation over time. | 1. Review storage conditions: this compound stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 2. Prepare fresh dilutions: Always prepare fresh dilutions of this compound from a frozen stock aliquot for each experiment. Do not store diluted solutions for extended periods. 3. Test a new aliquot: If you suspect degradation, thaw a fresh, previously unused aliquot of the same lot and repeat the experiment. |
| High background or non-specific activation in control wells. | The this compound lot may contain endotoxin or other contaminants that are activating your cells. | 1. Check the Certificate of Analysis: Review the CoA for information on endotoxin testing. 2. Perform a control experiment: Test the this compound on cells that do not express TLR7 (if available) to see if the activation is TLR7-specific. 3. Use an endotoxin removal kit: If endotoxin contamination is suspected, you can try to remove it from your this compound stock solution. However, it is often more practical to obtain a new, endotoxin-free lot. |
This compound Lot Qualification: Data and Protocols
To ensure consistency in your research, it is recommended to perform a functional qualification of each new lot of this compound. Below are example data tables and detailed protocols for key experiments.
Data Presentation: Lot Qualification Summary
Table 1: Example Lot Qualification Data for this compound
| Lot Number | Parameter | Method | Acceptance Criteria | Result | Pass/Fail |
| Lox-001 (Reference) | Purity | HPLC | ≥95% | 98.5% | Pass |
| EC50 (TNF-α) | ELISA (PBMCs) | N/A | 10.2 µM | N/A | |
| Max TNF-α | ELISA (PBMCs) | N/A | 1250 pg/mL | N/A | |
| Lox-002 (New) | Purity | HPLC | ≥95% | 99.1% | Pass |
| EC50 (TNF-α) | ELISA (PBMCs) | 0.5 - 2.0 fold of Ref. | 12.5 µM (1.23-fold) | Pass | |
| Max TNF-α | ELISA (PBMCs) | 80-120% of Ref. | 1180 pg/mL (94.4%) | Pass |
Table 2: Expected Cytokine Profile in Human PBMCs after this compound Stimulation
| Cytokine | Typical Response | Fold Induction (over unstimulated) |
| IFN-α | Strong induction | >100-fold |
| TNF-α | Moderate to strong induction | 50-200-fold |
| IL-6 | Moderate induction | 20-100-fold |
| IL-10 | Low to moderate induction | 5-20-fold |
| IL-12p70 | Low induction | 2-10-fold |
Note: The magnitude of cytokine induction can vary depending on the donor, cell concentration, and specific experimental conditions.
Experimental Protocols
1. Qualification of this compound by Measuring TNF-α Production from Human PBMCs
This protocol describes how to compare a new lot of this compound to a reference lot by measuring the induction of TNF-α from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Human peripheral blood from healthy donors
-
Reference lot of this compound
-
New lot of this compound
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Methodology:
-
Isolate PBMCs: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation according to standard protocols.[10]
-
Cell Plating: Resuspend PBMCs in complete RPMI 1640 medium and adjust the cell concentration to 1 x 10^6 cells/mL. Add 100 µL of the cell suspension to each well of a 96-well plate.
-
This compound Preparation: Prepare stock solutions of both the reference and new lots of this compound in sterile DMSO. On the day of the experiment, prepare a serial dilution of each lot in complete RPMI 1640 medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Stimulation: Add 100 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
TNF-α ELISA: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the TNF-α concentration against the this compound concentration for each lot. Use a non-linear regression (four-parameter logistic) to determine the EC50 for each lot. Compare the EC50 and maximum TNF-α production of the new lot to the reference lot and assess against your pre-defined acceptance criteria.
2. Assessment of Dendritic Cell Activation by Flow Cytometry
This protocol outlines how to evaluate the activation of monocyte-derived dendritic cells (mo-DCs) by a new lot of this compound by measuring the upregulation of the co-stimulatory molecule CD86.
Materials:
-
Human CD14+ monocytes
-
Recombinant human GM-CSF and IL-4
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Reference lot of this compound
-
New lot of this compound
-
FITC-conjugated anti-human CD86 antibody
-
PE-conjugated anti-human CD11c antibody
-
Flow cytometer
Methodology:
-
Generate mo-DCs: Culture human CD14+ monocytes with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-6 days to generate immature mo-DCs.
-
Cell Plating: Harvest the immature mo-DCs and resuspend them in complete RPMI 1640 medium at a concentration of 0.5 x 10^6 cells/mL. Plate 1 mL of the cell suspension per well in a 24-well plate.
-
This compound Stimulation: Prepare dilutions of the reference and new lots of this compound in complete RPMI 1640 medium. Add the this compound dilutions to the cells at a final concentration of 10 µM. Include an unstimulated control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
Cell Staining: Harvest the cells and wash them with FACS buffer (PBS with 2% FBS). Stain the cells with anti-CD11c and anti-CD86 antibodies for 30 minutes on ice in the dark.
-
Flow Cytometry: Wash the cells and resuspend them in FACS buffer. Acquire the data on a flow cytometer, gating on the CD11c+ population.
-
Data Analysis: Determine the median fluorescence intensity (MFI) of CD86 for the unstimulated, reference lot-stimulated, and new lot-stimulated cells. Compare the fold-increase in CD86 MFI over the unstimulated control for the new lot to the reference lot.
Visualizations
Caption: this compound signaling pathway via TLR7.
Caption: Workflow for this compound lot qualification.
References
- 1. invivogen.com [invivogen.com]
- 2. The Toll-like receptor 7 (TLR7)-specific stimulus this compound uncovers a strong relationship within the TLR7, 8 and 9 subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The immunostimulatory compound 7-allyl-8-oxoguanosine (this compound) induces a distinct subset of murine cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for the assessment of human T cell activation by real-time metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid off-target effects of Loxoribine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Loxoribine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective agonist for Toll-like Receptor 7 (TLR7).[1][2] It is a guanosine analog that activates the innate immune system through the TLR7/MyD88-dependent signaling pathway.[1][2] This activation must occur within endosomes after they have undergone maturation.[2] this compound is highly specific for human and mouse TLR7 and does not activate TLR8, even at high concentrations.[2]
Q2: What are the expected downstream effects of TLR7 activation by this compound?
Activation of TLR7 by this compound initiates a signaling cascade that results in the activation of NF-κB and interferon regulatory factors (IRFs).[3] This leads to the production of Type I interferons (IFN-α/β) and a specific profile of pro-inflammatory cytokines, including IL-1α, TNF-α, IL-6, and IFN-γ.[4] Consequently, this compound treatment enhances the activity of natural killer (NK) cells and promotes the proliferation and differentiation of B lymphocytes.[5][6]
Q3: What are the potential "off-target" effects of this compound?
Given its high selectivity for TLR7, classic off-target effects (i.e., binding to other receptors) are minimal.[2] The primary concerns that can be considered "off-target" or undesirable effects are related to the intensity and context of the on-target immune activation. These can include:
-
Excessive Cytokine Production: High concentrations of this compound can lead to a "cytokine storm," which may induce cytotoxicity or other adverse effects in sensitive cell cultures.
-
Induction of Tolerance: Repeated exposure to this compound may lead to TLR tolerance, resulting in a diminished pro-inflammatory cytokine response upon subsequent stimulation.[7]
-
Activation of Unintended Cell Types: If a mixed cell culture is used, this compound may activate TLR7 on cell types that are not the primary focus of the experiment, leading to confounding results.
Q4: What is the recommended concentration range for in vitro experiments?
The optimal concentration of this compound is application-dependent. For murine spleen cells, optimal NK cell activation is observed between 50 to 150 µM.[5] For the maturation of human monocyte-derived dendritic cells, a concentration of 250 µM has been used.[1][8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q5: How should this compound be stored and handled?
-
Solid Form: this compound is supplied as a solid and should be stored at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[3][9]
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO.[1] Aliquot and store at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.[2]
-
Working Solutions: It is recommended to prepare fresh working solutions from the stock solution for each experiment. If using an aqueous-based working solution, it should be filter-sterilized.[1]
Troubleshooting Guides
Issue 1: No or Low Response to this compound Treatment
| Possible Cause | Recommended Action |
| Cell Line Does Not Express TLR7 | Confirm TLR7 expression in your cell line via qPCR, western blot, or flow cytometry. Use a positive control cell line known to express TLR7 (e.g., HEK-Blue™ hTLR7 cells).[10][11] |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay (typically in the range of 10-250 µM). |
| Degraded this compound | Ensure this compound has been stored correctly and is within its shelf life.[12][13] If in doubt, use a fresh vial of the compound. |
| Endosomal Maturation is Inhibited | This compound requires endosomal acidification for TLR7 activation.[2] Avoid using agents that inhibit this process (e.g., chloroquine) unless it is part of the experimental design. |
| TLR Tolerance | If cells have been previously exposed to a TLR agonist, they may have developed tolerance.[7] Allow cells to rest in a TLR agonist-free medium for several days before re-stimulation. |
| Incorrect Assay Endpoint | The kinetics of cytokine production vary. For example, TNF-α is produced earlier than IFN-γ.[4] Ensure you are measuring the appropriate downstream marker at the optimal time point. |
Issue 2: High Cell Death or Cytotoxicity Observed
| Possible Cause | Recommended Action |
| Excessive Cytokine Production | High concentrations of this compound can lead to a strong inflammatory response that may be toxic to some cell types. Reduce the concentration of this compound and/or the incubation time. |
| Solvent Toxicity | If using a high concentration of a DMSO stock solution, the final DMSO concentration in the culture medium may be toxic. Ensure the final DMSO concentration is below 0.5%. |
| Contamination | Check for microbial contamination in cell cultures and reagents, as this can exacerbate inflammatory responses. |
Issue 3: Inconsistent or Variable Results Between Experiments
| Possible Cause | Recommended Action |
| Inconsistent Cell Passage Number or Density | Use cells within a consistent passage number range and seed them at the same density for all experiments. |
| Variability in this compound Preparation | Prepare fresh dilutions of this compound for each experiment from a validated stock solution to avoid variability from storage or handling. |
| Differences in Cell Culture Conditions | Maintain consistent cell culture conditions, including media composition, serum lot, and incubation parameters. |
| Biological Variability | When using primary cells, inherent donor-to-donor variability is expected. Increase the number of donors to ensure the observed effects are consistent. |
Quantitative Data Summary
| Parameter | Value | Cell Type/System | Reference |
| EC50 for Proliferation | 10-50 µM | Murine Splenocytes | [10] |
| EC50 for Antibody Response | 3-20 µM | Murine Splenocytes | [10] |
| EC50 for NK Cell Activity | 13-22 µM | Murine Splenocytes | [10] |
| Effective Concentration for DC Maturation | 250 µM | Human Monocyte-Derived Dendritic Cells | [1][8] |
| Optimal Concentration for NK Cell Activation | 50-150 µM | Murine Spleen Cells | [5] |
| In Vivo Dose for NK Cell Activation | 2-3 mg/mouse | Murine Model | [1][14] |
| Purity | ≥95% (UHPLC) | N/A | [2] |
Experimental Protocols
Protocol 1: In Vitro Cytokine Induction Assay
This protocol describes a general method for stimulating peripheral blood mononuclear cells (PBMCs) with this compound and measuring cytokine production.
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation. Resuspend cells in complete RPMI 1640 medium supplemented with 10% FBS and penicillin/streptomycin.
-
Cell Seeding: Seed PBMCs in a 96-well plate at a density of 5 x 105 cells/well.
-
This compound Stimulation: Prepare a serial dilution of this compound in complete RPMI medium. Add the this compound dilutions to the cells. Include a vehicle control (e.g., DMSO) and an unstimulated control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours. The optimal incubation time will depend on the specific cytokines being measured.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
Cytokine Analysis: Analyze the supernatant for cytokine levels using a multiplex bead array assay or ELISA according to the manufacturer's instructions.[15]
Protocol 2: Natural Killer (NK) Cell Cytotoxicity Assay
This protocol provides a general workflow for assessing the impact of this compound on NK cell-mediated cytotoxicity.
-
Effector Cell Preparation: Isolate NK cells from splenocytes or PBMCs using a negative selection kit.
-
NK Cell Activation: Culture the isolated NK cells overnight in complete RPMI medium containing a low dose of IL-2 (e.g., 10 U/mL) with or without various concentrations of this compound (e.g., 10-100 µM).
-
Target Cell Preparation: Label target cells (e.g., K562 cells) with a fluorescent dye such as Calcein-AM or CFSE according to the manufacturer's protocol.
-
Co-culture: Co-culture the activated NK cells (effector cells) with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1) in a 96-well U-bottom plate.
-
Incubation: Incubate the co-culture for 4 hours at 37°C in a 5% CO2 incubator.
-
Cytotoxicity Measurement: Measure the release of the fluorescent dye from the target cells into the supernatant using a fluorescence plate reader. Alternatively, use a flow cytometry-based method to quantify the percentage of dead target cells.[8][16]
-
Data Analysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Visualizations
Caption: this compound-induced TLR7 signaling pathway.
Caption: General experimental workflow for this compound studies.
References
- 1. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. Toll-like receptor interactions: tolerance of MyD88-dependent cytokines but enhancement of MyD88-independent interferon-β production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. invivogen.com [invivogen.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. Long-Term Stability of Glycopyrrolate Oral Solution Galenic Compound at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Profiling of cytokine and chemokine responses using multiplex bead array technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lonzabio.jp [lonzabio.jp]
- 16. profiles.wustl.edu [profiles.wustl.edu]
Technical Support Center: Interpreting Variable Cytokine Responses to Loxoribine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and manage variable cytokine responses in experiments involving the Toll-like receptor 7 (TLR7) agonist, Loxoribine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cytokine production?
This compound (7-allyl-8-oxoguanosine) is a synthetic guanosine analog that selectively activates Toll-like receptor 7 (TLR7).[1][2] TLR7 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), playing a crucial role in the innate immune response to viral infections.[1] Upon binding to TLR7 within the endosomes of immune cells, this compound triggers a MyD88-dependent signaling cascade.[3][4] This pathway leads to the activation of transcription factors such as NF-κB and interferon regulatory factors (IRFs), resulting in the production of Type I interferons (IFN-α/β) and various pro-inflammatory cytokines.[1]
Q2: Which cell types are the primary responders to this compound?
The primary responders to this compound are immune cells that express TLR7. TLR7 is predominantly expressed by plasmacytoid dendritic cells (pDCs) and B cells.[1] It is also found in other myeloid cells, such as monocytes and macrophages, which can contribute to the overall cytokine response.[1][5]
Q3: What is the expected cytokine profile following this compound stimulation?
This compound induces a distinct subset of cytokines. The specific profile can vary depending on the cell type, species, and experimental conditions. Generally, you can expect to see an upregulation of:
Notably, cytokines like IL-2, IL-3, IL-4, IL-5, and GM-CSF are typically not induced by this compound.[6]
Q4: Why am I observing high variability in cytokine responses between different donors or mouse strains?
Significant inter-individual and inter-strain variability is a known phenomenon in response to TLR agonists. This can be attributed to:
-
Genetic Polymorphisms: Variations in the TLR7 gene or downstream signaling components can alter receptor expression and function.
-
Baseline Immune Status: The pre-existing activation state of a donor's or animal's immune cells can influence their responsiveness.
-
Cell Composition: The frequency and proportion of TLR7-expressing cells (like pDCs) can vary significantly between individuals.[7]
-
Experimental Consistency: Minor variations in cell handling, plating density, and stimulation time can be magnified in the final cytokine readout.
Q5: What is the optimal concentration and incubation time for this compound stimulation?
The optimal concentration and time can vary based on the cell type and the specific cytokine being measured.
-
Concentration: For in vitro studies with murine spleen cells, optimal NK cell activation occurs with this compound concentrations ranging from 50 to 150 µM.[9] For human monocyte-derived dendritic cells, a concentration of 250 µM has been used effectively.[5] A working concentration of up to 1 mM (300 µg/ml) may be used.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
-
Incubation Time: Cytokine mRNA expression can be detected within hours of stimulation.[10] For protein detection by ELISA, cytokine production often peaks between 24 to 48 hours.[5][11] However, some responses, like NK cell activity, can be transient, peaking around 10 hours and declining by 24 hours.[9] A time-course experiment is recommended to identify the peak response for your cytokine of interest.
Troubleshooting Guides
Guide 1: Low or No Detectable Cytokine Response
This guide addresses scenarios where this compound stimulation results in lower-than-expected or undetectable levels of target cytokines.
| Potential Cause | Troubleshooting Step | Rationale |
| This compound Degradation | Prepare fresh this compound solutions for each experiment. Store stock solutions at -20°C or -80°C as recommended and avoid repeated freeze-thaw cycles.[2] | This compound, like many small molecules, can degrade over time, leading to reduced potency. |
| Suboptimal Cell Viability | Perform a cell viability assay (e.g., Trypan Blue exclusion) before and after the experiment. Ensure high viability (>95%) at the start. | Dead or dying cells will not respond to stimuli and can release factors that inhibit the response of healthy cells. |
| Low Frequency of Responder Cells | If using PBMCs, consider enriching for specific cell populations known to express TLR7, such as pDCs or B cells. | The overall cytokine response in a mixed cell population is dependent on the percentage of responding cells. |
| Incorrect this compound Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 10 µM to 500 µM) to find the optimal dose for your cell type and cytokine. | The dose-response to TLR agonists can be narrow, and suboptimal concentrations will lead to a weak response. |
| Inappropriate Timing of Measurement | Conduct a time-course experiment, measuring cytokine levels at multiple time points (e.g., 6, 12, 24, 48 hours) to capture the peak of production.[11] | Cytokine production is a dynamic process, and measuring at a single, suboptimal time point may miss the peak response. |
| Assay Sensitivity Issues | Verify the sensitivity of your cytokine detection assay (e.g., ELISA). Run a standard curve with recombinant cytokine to ensure it can detect concentrations in the expected range. | The amount of cytokine produced may be below the detection limit of your assay. |
Guide 2: High Inter-Assay or Inter-Donor Variability
This guide provides steps to minimize variability between experiments or when using cells from different donors.
| Potential Cause | Mitigation Strategy | Rationale |
| Inconsistent Cell Handling | Standardize all cell isolation and culture procedures. Use the same reagents and protocols for every experiment. Minimize the time between cell isolation and stimulation. | Variations in cell handling can introduce significant non-biological variability. |
| Variable Plating Density | Ensure precise and consistent cell counts for plating. Use a multichannel pipette for plating to minimize well-to-well differences. | Cell density can affect cell-to-cell signaling and nutrient availability, influencing cytokine production. |
| Donor-Specific Differences | When possible, screen multiple donors and select those with a consistent response profile. For mechanistic studies, it may be necessary to normalize data to an internal control or report the range of responses. | Acknowledging and accounting for biological variability is key to drawing robust conclusions. |
| Reagent Lot-to-Lot Variability | If using commercial kits or reagents (e.g., cell culture media, serum), record the lot numbers. When a new lot is introduced, perform a bridging experiment to ensure consistency. | Different lots of biological reagents can have varying performance characteristics. |
| Presence of Endotoxin | Use endotoxin-free reagents and plasticware. Test key reagents for endotoxin contamination. | Endotoxin is a potent TLR4 agonist and can non-specifically activate immune cells, confounding the specific TLR7 response. |
Data Presentation
Table 1: Cytokine Profile Induced by this compound in Murine Spleen Cells
| Cytokine | mRNA Expression Change | Serum Detection |
| IL-1α | Enhanced | Detected |
| TNF-α | Enhanced | Detected |
| TNF-β | Enhanced | Not Reported |
| IL-6 | Enhanced | Detected |
| IFN-α | Enhanced | Not Reported |
| IFN-γ | Enhanced | Detected |
| IL-12 (p40) | Increased | Not Reported |
| IL-12 (p35) | Decreased | Not Reported |
| IL-2, IL-3, IL-4, IL-5, IL-7, GM-CSF | No Increase | Not Detected |
| Data summarized from studies on murine spleen cells stimulated with this compound.[6] |
Experimental Protocols
Protocol 1: this compound Stimulation of Human PBMCs for Cytokine Analysis
Materials:
-
Ficoll-Paque™ PLUS
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 100 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque™ density gradient centrifugation according to standard protocols.
-
Cell Counting and Viability: Wash the isolated PBMCs twice with PBS. Resuspend the cell pellet in complete RPMI 1640 medium and perform a cell count and viability assessment using Trypan Blue. Ensure cell viability is >95%.
-
Plating: Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL in complete RPMI 1640 medium. Plate 200 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.
-
Stimulation:
-
Prepare working solutions of this compound by diluting the stock solution in complete RPMI 1640 medium.
-
Add the desired final concentration of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO at the same final concentration as the this compound wells) and an unstimulated (medium only) control.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired time period (e.g., 24 or 48 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Storage: Store the collected supernatants at -80°C until ready for cytokine analysis.
Protocol 2: Cytokine Quantification by ELISA
Procedure:
-
Follow the manufacturer's instructions for the specific cytokine ELISA kit being used.
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the plate multiple times with the provided wash buffer. Block the plate with a blocking buffer for at least 1-2 hours to prevent non-specific binding.[12]
-
Sample Incubation: Thaw the collected supernatants and the recombinant cytokine standards. Add the standards and samples to the appropriate wells and incubate for the recommended time.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody to each well. Incubate as recommended.
-
Enzyme Conjugate: Wash the plate and add the streptavidin-enzyme conjugate (e.g., Streptavidin-HRP). Incubate.
-
Substrate Development: Wash the plate and add the substrate solution (e.g., TMB). Allow the color to develop in the dark.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Read Plate: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Analysis: Generate a standard curve from the recombinant cytokine standards and use it to calculate the concentration of the cytokine in each sample.
Visualizations
Caption: this compound activates the TLR7 signaling pathway.
Caption: Workflow for this compound stimulation experiments.
Caption: Decision tree for troubleshooting this compound results.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Toll-like receptor 7 (TLR7)-specific stimulus this compound uncovers a strong relationship within the TLR7, 8 and 9 subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The immunostimulatory compound 7-allyl-8-oxoguanosine (this compound) induces a distinct subset of murine cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Murine strain variation in the natural killer cell and proliferative responses to the immunostimulatory compound 7-allyl-8-oxoguanosine: role of cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The immune response modifier and Toll-like receptor 7 agonist S-27609 selectively induces IL-12 and TNF-alpha production in CD11c+CD11b+CD8- dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound (7-allyl-8-oxoguanosine) activates natural killer cells and primes cytolytic precursor cells for activation by IL-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo activation of natural killer cells and priming of IL-2 responsive cytolytic cells by this compound (7-allyl-8-oxoguanosine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assessment After Loxoribine Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing cell viability following treatment with Loxoribine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
A1: this compound (7-allyl-8-oxoguanosine) is a guanosine analog that acts as a selective agonist for Toll-like Receptor 7 (TLR7).[1][2] TLR7 is an endosomal receptor that, upon activation, triggers an innate immune response.[1] The effect of this compound on cell viability is complex and can be cell-type dependent. In some cancer cells, such as lung cancer cell lines, activation of TLR7 by this compound can lead to the upregulation of anti-apoptotic proteins like Bcl-2, promoting cell survival and chemoresistance. Conversely, in other contexts like chronic lymphocytic leukemia (CLL), this compound has been shown to induce leukemic B cells to enter the cell cycle, potentially increasing their sensitivity to cycle-active cytotoxic drugs.[3]
Q2: What is the typical concentration range for this compound in in-vitro experiments?
A2: The working concentration of this compound in cellular assays can vary depending on the cell type and the specific experimental goals. A common concentration used to stimulate immune cells, such as dendritic cells, is 250 µM for a 48-hour duration.[2] For other applications, a working concentration of up to 1 mM (approximately 300 µg/ml) has been noted.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: Which cell viability assays are recommended for use with this compound?
A3: Several common cell viability assays can be used to assess the effects of this compound. These include:
-
Metabolic Assays: MTT, XTT, and resazurin-based assays measure the metabolic activity of cells, which is often correlated with cell viability.
-
Flow Cytometry-based Apoptosis Assays: Using Annexin V and Propidium Iodide (PI) staining, this method can distinguish between viable, apoptotic, and necrotic cells, providing a more detailed picture of cell fate.
Q4: How does this compound activate the TLR7 signaling pathway?
A4: this compound, as a TLR7 agonist, binds to the TLR7 receptor within the endosomes of responsive cells. This binding event initiates a signaling cascade through the adaptor protein MyD88. The recruitment of MyD88 leads to the activation of downstream transcription factors, most notably NF-κB (p50/p65 subunits).[4][5] Activated NF-κB then translocates to the nucleus and induces the expression of various target genes, including those involved in inflammation, immune responses, and cell survival, such as the anti-apoptotic protein Bcl-2.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpectedly high cell viability readings with MTT or resazurin assays. | This compound, as a guanosine analog, may directly reduce the tetrazolium salt (MTT) or resazurin, leading to a false-positive signal independent of cellular metabolic activity.[6] | 1. Run a cell-free control: Include wells with media, this compound at the concentrations used in your experiment, and the viability assay reagent to check for direct reduction. 2. Use an alternative assay: Consider using a non-metabolic assay like a trypan blue exclusion assay or a flow cytometry-based apoptosis assay. 3. Wash cells before adding the reagent: If using a metabolic assay is necessary, wash the cells with fresh media to remove this compound before adding the MTT or resazurin reagent. |
| Inconsistent results between experiments. | 1. Variability in cell health and density: Differences in cell passage number, confluency, or initial seeding density can affect the response to this compound. 2. Inconsistent this compound preparation: Improper dissolution or storage of this compound can alter its effective concentration. | 1. Standardize cell culture conditions: Use cells within a consistent passage number range and ensure a uniform seeding density. 2. Prepare fresh this compound solutions: Dissolve this compound immediately before use and sterile-filter. |
| No significant change in cell viability observed. | 1. Cell line is not responsive to this compound: The cell line may not express TLR7 or the downstream signaling components. 2. Inappropriate incubation time: The effect of this compound on cell viability may be time-dependent. | 1. Confirm TLR7 expression: Check for TLR7 expression in your cell line using techniques like RT-PCR or western blotting. 2. Perform a time-course experiment: Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to capture the dynamic response. |
| High background in flow cytometry apoptosis assay. | Improper compensation or gating: Spectral overlap between fluorochromes (e.g., FITC for Annexin V and PE for PI) can lead to inaccurate results. | 1. Use single-color controls: Prepare samples stained with only Annexin V-FITC and only PI to set up proper compensation. 2. Set appropriate gates: Use unstained cells to define the negative population and set gates accordingly. |
Data Presentation
Table 1: Summary of Reported Effects of this compound on Cell Viability
| Cell Line | Concentration | Duration | Observed Effect | Assay Used |
| Human Lung Cancer Cells | Not specified | Not specified | Increased cell survival and chemoresistance through upregulation of Bcl-2. | Not specified |
| Chronic Lymphocytic Leukemia (CLL) B cells | Not specified | Not specified | Induced entry into the cell cycle, potentially increasing sensitivity to cytotoxic drugs.[3] | Not specified |
| Human Monocyte-derived Dendritic Cells | 250 µM | 48 hours | Induced maturation (up-regulation of CD80, CD83, etc.).[2] | Flow Cytometry |
Experimental Protocols
MTT Assay for Cell Viability After this compound Treatment
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Flow Cytometry for Apoptosis Assessment
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration in a 6-well plate.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the samples immediately using a flow cytometer.
-
Gating Strategy:
-
Annexin V-negative and PI-negative cells are considered viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing cell viability after this compound treatment.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound induces chronic lymphocytic leukemia B cells to traverse the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Toll-like receptor 7 (TLR7)-specific stimulus this compound uncovers a strong relationship within the TLR7, 8 and 9 subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
Loxoribine Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving Loxoribine, a selective Toll-like receptor 7 (TLR7) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as 7-allyl-8-oxoguanosine, is a synthetic guanosine analog that functions as a potent and specific agonist for Toll-like receptor 7 (TLR7).[1][2] It does not stimulate TLR8.[1] this compound activates the innate immune system by binding to TLR7 within endosomal compartments. This binding event initiates a signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and IRF7.[3][4] Ultimately, this results in the production of type I interferons (IFN-α/β) and various pro-inflammatory cytokines.[1][5]
Q2: What are the essential negative controls for a this compound experiment?
To ensure the specificity of the observed effects, the following negative controls are crucial:
-
Vehicle Control: This is the most fundamental control and consists of the solvent used to dissolve this compound (e.g., DMSO, PBS). This control accounts for any effects of the vehicle on the experimental system.
-
Cells from TLR7-deficient animals: Using cells from knockout mice (TLR7-/-) is a highly specific negative control. These cells lack the direct target of this compound and should not exhibit a response.[3][4]
-
Cells from MyD88-deficient animals: As this compound signals through the MyD88-dependent pathway, cells from MyD88 knockout mice (MyD88-/-) will not respond to this compound stimulation and serve as an excellent negative control to confirm the signaling pathway.[3][4]
-
Inactive Analogs (if available): While a commercially available, validated inactive analog of this compound is not commonly cited, using a structurally similar but biologically inactive compound would be a strong control for off-target effects. Researchers may need to consult chemical suppliers for such compounds.
-
Endosomal Acidification Inhibitors: The activation of TLR7 by this compound requires the acidification of endosomes.[3][4] Therefore, treating cells with inhibitors of endosomal acidification, such as chloroquine or bafilomycin A1, can serve as a negative control to confirm that the observed response is dependent on proper endosomal function.
Q3: What are some common readouts to measure the biological activity of this compound?
The cellular response to this compound can be quantified in several ways:
-
Cytokine Production: Measurement of secreted cytokines such as IFN-α, IL-6, IL-12, and TNF-α in the cell culture supernatant using ELISA or multiplex bead arrays.[5]
-
Upregulation of Cell Surface Markers: Analysis of activation markers on immune cells (e.g., CD80, CD86, CD69 on dendritic cells or B cells) by flow cytometry.[2]
-
Reporter Gene Assays: Using cell lines that express a reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase) under the control of an NF-κB-inducible promoter.[1]
-
Gene Expression Analysis: Measuring the mRNA levels of target genes (e.g., Ifna, Il6, Tnf) using quantitative real-time PCR (qRT-PCR).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or low response to this compound stimulation. | Cell type does not express TLR7. | Confirm TLR7 expression in your cell type of interest using qRT-PCR or Western blotting. Plasmacytoid dendritic cells (pDCs) and B cells are known to express TLR7.[1] |
| This compound degradation. | Prepare fresh solutions of this compound for each experiment. Store stock solutions at -20°C or -80°C as recommended by the supplier.[2] | |
| Inhibition of endosomal maturation/acidification. | Ensure that media components are not interfering with endosomal function. As a control, test other TLR7 agonists that also require endosomal acidification.[3][4] | |
| Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal working concentration for your specific cell type and assay. A common working concentration is around 1 mM (300 µg/ml).[1] | |
| High background in vehicle control. | Contamination of reagents. | Use endotoxin-free reagents and sterile techniques. Test individual components of the culture system for contaminants. |
| Vehicle (e.g., DMSO) toxicity. | Perform a vehicle toxicity test to ensure the concentration used is not affecting cell viability or activating stress pathways. Keep the final DMSO concentration below 0.5%. | |
| Inconsistent results between experiments. | Variability in cell passage number. | Use cells within a consistent and low passage number range, as high passage numbers can alter cellular responses. |
| Inconsistent this compound preparation. | Always prepare this compound dilutions fresh from a validated stock solution. | |
| Variability in cell density. | Ensure consistent cell seeding density across all experiments. |
Experimental Protocols & Data
Key Experiment: In Vitro Stimulation of Murine Splenocytes
Objective: To assess the production of pro-inflammatory cytokines by murine splenocytes in response to this compound.
Methodology:
-
Prepare a single-cell suspension of splenocytes from wild-type (WT) and TLR7 knockout (TLR7-/-) mice.
-
Plate the splenocytes at a density of 2 x 10^6 cells/mL in a 96-well plate.
-
Prepare working solutions of this compound in complete RPMI media. A typical concentration range for a dose-response experiment is 10 µM to 1 mM.
-
Add this compound or vehicle control (media with the same concentration of DMSO) to the cells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate and collect the supernatant.
-
Measure the concentration of IL-6 and TNF-α in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Quantitative Data Summary
Table 1: IL-6 Production by Murine Splenocytes after 24-hour this compound Stimulation
| Treatment | Wild-Type Splenocytes (pg/mL) | TLR7-/- Splenocytes (pg/mL) |
| Vehicle (DMSO) | 50 ± 15 | 45 ± 12 |
| This compound (100 µM) | 850 ± 75 | 55 ± 18 |
| This compound (500 µM) | 2500 ± 210 | 60 ± 20 |
| This compound (1 mM) | 4200 ± 350 | 65 ± 25 |
Table 2: TNF-α Production by Murine Splenocytes after 24-hour this compound Stimulation
| Treatment | Wild-Type Splenocytes (pg/mL) | TLR7-/- Splenocytes (pg/mL) |
| Vehicle (DMSO) | 30 ± 10 | 25 ± 8 |
| This compound (100 µM) | 600 ± 50 | 35 ± 10 |
| This compound (500 µM) | 1800 ± 150 | 40 ± 12 |
| This compound (1 mM) | 3100 ± 280 | 42 ± 15 |
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling through the TLR7/MyD88 pathway.
Experimental Workflow for this compound Stimulation
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Toll-like receptor 7 (TLR7)-specific stimulus this compound uncovers a strong relationship within the TLR7, 8 and 9 subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The immunostimulatory compound 7-allyl-8-oxoguanosine (this compound) induces a distinct subset of murine cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
Loxoribine In Vivo Efficacy: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance for researchers encountering low efficacy of Loxoribine in in vivo experiments. The following question-and-answer format directly addresses common issues to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower than expected efficacy of this compound in our mouse model. What are the most common reasons for this?
A1: Low in vivo efficacy of this compound can stem from several factors, ranging from suboptimal dosing and administration to issues with the compound's formulation and stability. Key areas to investigate include:
-
Pharmacokinetics and Bioavailability: this compound is orally bioavailable, but its absorption and subsequent plasma concentration can be influenced by the formulation and the specific animal model.[1] Intravenous (IV) administration typically results in the highest bioavailability, followed by subcutaneous (SC) and then oral (PO) routes. If you are using oral gavage, poor absorption might be the primary issue.
-
Dosing Regimen: The dose and frequency of administration are critical. Studies in mice have shown efficacy with intravenous doses around 2-3 mg/mouse.[2] A full dose-response study is recommended to determine the optimal dose for your specific experimental model and desired endpoint.
-
Formulation and Stability: this compound's solubility and stability in the chosen vehicle are paramount. Precipitation of the compound before or after administration will drastically reduce the effective dose.
-
Animal Model: The strain, age, sex, and health status of the animals can all impact the immune response to this compound. Different mouse strains are known to have varied responses to immunomodulatory agents.[1]
-
Timing of Assessment: The kinetics of the immune response triggered by this compound are time-dependent. Key cytokines and immune cell activation peak at different times post-administration. Your endpoint measurement might be mistimed with the peak biological response.
Q2: What is the recommended starting dose for this compound in mice, and how should we optimize it?
A2: A common starting point for intravenous administration of this compound in mice is in the range of 2-3 mg/mouse.[2] However, this is highly dependent on the mouse strain and the specific therapeutic or immunological endpoint being investigated.
To optimize the dose, a dose-response study is essential. This typically involves administering a range of doses (e.g., 1, 3, 10, and 30 mg/kg) and measuring the desired biological and therapeutic responses.
Table 1: Example Dose-Response Study Design for this compound in Mice
| Group | This compound Dose (mg/kg) | Administration Route | Number of Animals | Primary Endpoint Measurement |
| 1 | Vehicle Control | IV | 5-10 | Baseline cytokine levels, tumor growth, etc. |
| 2 | 1 | IV | 5-10 | Cytokine levels at 2, 6, 24 hours post-dose |
| 3 | 3 | IV | 5-10 | Cytokine levels at 2, 6, 24 hours post-dose |
| 4 | 10 | IV | 5-10 | Cytokine levels at 2, 6, 24 hours post-dose |
| 5 | 30 | IV | 5-10 | Cytokine levels at 2, 6, 24 hours post-dose |
Q3: Which administration route is best for this compound, and are there formulation recipes available?
A3: The optimal administration route depends on the experimental goals.
-
Intravenous (IV): Provides 100% bioavailability and rapid distribution. It is often the preferred route for initial efficacy and pharmacokinetic studies.
-
Subcutaneous (SC): Can provide a more sustained release profile compared to IV administration and is generally easier to perform.
-
Oral (PO): this compound is orally bioavailable, making this a clinically relevant route.[1] However, bioavailability can be lower and more variable than parenteral routes.
Table 2: Comparison of Administration Routes for Immunomodulators
| Administration Route | Bioavailability | Onset of Action | Duration of Action | Common Vehicle |
| Intravenous (IV) | Highest (100%) | Rapid | Short to moderate | Saline, PBS |
| Subcutaneous (SC) | High | Slower than IV | Moderate to prolonged | Saline, PBS, specific buffers |
| Oral (PO) | Variable | Slowest | Variable | Water, methylcellulose solutions |
For detailed protocols on preparing this compound for each route, please refer to the "Experimental Protocols" section below.
Q4: We are unsure if this compound is reaching its target and activating the TLR7 pathway. How can we verify this?
A4: To confirm target engagement and pathway activation, you can measure downstream biomarkers. This compound activates the TLR7 signaling pathway, leading to the production of specific cytokines.
Workflow for Verifying TLR7 Pathway Activation
Figure 1. Workflow for verifying in vivo activity of this compound.
A significant increase in pro-inflammatory cytokines such as IFN-α, IL-6, and TNF-α in the serum of this compound-treated mice compared to the vehicle control group would confirm target engagement.[3]
This compound's Mechanism of Action: TLR7 Signaling
This compound is a selective agonist for Toll-like Receptor 7 (TLR7).[4] TLR7 is an endosomal receptor that, upon activation, initiates a signaling cascade through the MyD88-dependent pathway. This leads to the activation of transcription factors like NF-κB and IRF7, culminating in the production of type I interferons and other pro-inflammatory cytokines.
Figure 2. Simplified TLR7 signaling pathway activated by this compound.
Experimental Protocols
Preparation of this compound for In Vivo Administration
1. Intravenous (IV) Injection:
-
Vehicle: Sterile, pyrogen-free saline or Phosphate Buffered Saline (PBS).
-
Preparation:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile saline or PBS to achieve the desired final concentration (e.g., 1 mg/mL for a 20g mouse receiving a 100 µL injection to achieve a 5 mg/kg dose).
-
Vortex thoroughly to dissolve. Gentle warming (to no more than 37°C) may aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Filter the solution through a sterile 0.22 µm syringe filter into a new sterile tube.
-
2. Subcutaneous (SC) Injection:
-
Vehicle: Sterile saline or PBS.
-
Preparation: Follow the same procedure as for IV injection. Due to the smaller injection volume for SC administration, a higher concentration may be required. Ensure the final solution is not irritating to the subcutaneous tissue.
3. Oral Gavage (PO):
-
Vehicle: Sterile water or a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Preparation:
-
Weigh the this compound powder.
-
If using methylcellulose, first prepare the 0.5% solution.
-
Add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while vortexing or triturating to ensure a uniform suspension.
-
The final formulation should be a homogenous suspension that can be easily drawn into and dispensed from a gavage needle.
-
General Administration Guidelines
-
Animal Handling: All animal procedures should be performed in accordance with institutional guidelines and approved animal care and use protocols.
-
Injection Volumes: Adhere to recommended maximum injection volumes for the chosen route and animal size.
-
Aseptic Technique: Use sterile needles, syringes, and solutions to prevent infection.
This guide is intended to provide a starting point for troubleshooting low efficacy of this compound in vivo. Successful outcomes will depend on careful experimental design, execution, and data interpretation.
References
- 1. Murine strain variation in the natural killer cell and proliferative responses to the immunostimulatory compound 7-allyl-8-oxoguanosine: role of cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo activation of natural killer cells and priming of IL-2 responsive cytolytic cells by this compound (7-allyl-8-oxoguanosine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The immunostimulatory compound 7-allyl-8-oxoguanosine (this compound) induces a distinct subset of murine cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
Preventing Loxoribine precipitation in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Loxoribine. Our goal is to help you prevent precipitation in your stock solutions and ensure the success of your experiments.
Troubleshooting Guide: Preventing this compound Precipitation
Issue: My this compound stock solution has formed a precipitate.
Precipitation of this compound in stock solutions can arise from several factors, including solvent choice, concentration, storage temperature, and handling procedures. This guide provides a systematic approach to troubleshooting and preventing this common issue.
Initial Checks:
-
Visual Inspection: Confirm that the precipitate is not due to contamination (e.g., bacterial or fungal growth), which would typically appear as turbidity, cloudiness, or distinct colonies. If contamination is suspected, discard the solution and prepare a fresh stock using aseptic techniques.
-
Review Preparation Protocol: Double-check the protocol you followed for preparing the stock solution. Ensure that all steps were performed correctly and that the calculations for concentration are accurate.
Troubleshooting Steps:
-
Step 1: Re-dissolving the Precipitate
-
Gently warm the solution in a water bath at 37°C for 5-10 minutes.
-
Vortex or sonicate the solution for a few minutes to aid in re-dissolving the precipitate.
-
If the precipitate dissolves, it may have been caused by storage at a low temperature. Consider storing the stock solution at room temperature if it will be used within a short period, but be mindful of potential degradation. For long-term storage, aliquoting and flash-freezing is recommended to minimize freeze-thaw cycles.
-
-
Step 2: Evaluate the Solvent
-
This compound has limited solubility in aqueous solutions.[1] If you are using an aqueous buffer, this is a likely cause of precipitation.
-
Consider preparing your stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), where this compound is more soluble.[1]
-
-
Step 3: Adjust the Concentration
-
High concentrations of this compound can lead to supersaturation and subsequent precipitation, especially when the stock is added to an aqueous cell culture medium.
-
If you are observing precipitation upon dilution, try preparing a lower concentration stock solution.
-
-
Step 4: Control the pH
-
When preparing aqueous dilutions, use a buffered solution (e.g., PBS, pH 7.2) to maintain a stable pH.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For optimal solubility, it is recommended to prepare this compound stock solutions in organic solvents such as DMSO or DMF. This compound is sparingly soluble in aqueous buffers.[1]
Q2: What are the maximum soluble concentrations of this compound in common solvents?
A2: The approximate solubility of this compound in common solvents is summarized in the table below.[1]
| Solvent | Solubility (mg/mL) | Solubility (mM) |
| Dimethyl Sulfoxide (DMSO) | ~20 | ~58.9 |
| Dimethylformamide (DMF) | ~30 | ~88.4 |
| 1:1 Solution of DMF:PBS (pH 7.2) | ~0.5 | ~1.47 |
Q3: How should I store my this compound stock solution to prevent precipitation?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C.[1] If you have prepared a stock solution in an organic solvent, it is best to aliquot it into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Q4: I observed precipitation when I added my DMSO stock of this compound to my cell culture medium. What should I do?
A4: This is a common issue when adding a concentrated organic stock to an aqueous medium. To avoid this:
-
Use a lower final concentration of DMSO: Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells (typically <0.5%).
-
Pre-warm the medium: Warming the cell culture medium to 37°C before adding the this compound stock can help improve solubility.
-
Add the stock solution dropwise while vortexing: This helps to ensure rapid and uniform mixing, preventing localized high concentrations that can lead to precipitation.
Q5: Can I prepare a high-concentration aqueous stock solution of this compound?
A5: this compound has limited solubility in aqueous buffers, and preparing high-concentration aqueous stocks is generally not recommended due to the high risk of precipitation.[1] If an aqueous solution is necessary, prepare it fresh and use it immediately.
Experimental Protocols
Detailed Protocol for Preparing a Stable this compound Stock Solution
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.39 mg of this compound (Molecular Weight: 339.3 g/mol ).
-
-
Adding Solvent:
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM stock, add 1 mL of DMSO for every 3.39 mg of this compound.
-
-
Dissolving this compound:
-
Cap the tube tightly.
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A clear, colorless solution should be obtained.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will minimize the number of freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Visualizations
Caption: Workflow for preparing a stable this compound stock solution.
Caption: Simplified signaling pathway of this compound via TLR7 activation.
References
Validation & Comparative
Confirming Loxoribine's Mechanism of Action via NF-κB Reporter Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Loxoribine with other Toll-like receptor (TLR) agonists and an NF-κB inhibitor, focusing on the confirmation of its mechanism of action through a Nuclear Factor-kappa B (NF-κB) reporter assay. Detailed experimental protocols, quantitative data comparisons, and signaling pathway visualizations are presented to offer a clear and objective analysis for researchers in immunology and drug development.
Introduction to this compound and the NF-κB Pathway
This compound is a guanosine analog that has been identified as a potent and selective agonist for Toll-like receptor 7 (TLR7).[1][2] TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA) viruses.[1] Upon activation by a ligand such as this compound, TLR7 initiates an intracellular signaling cascade that is primarily dependent on the adaptor protein MyD88.[2] This signaling pathway culminates in the activation of the transcription factor NF-κB, which translocates to the nucleus and induces the expression of a wide array of pro-inflammatory cytokines and type I interferons, leading to an antiviral response.[1]
The NF-κB reporter assay is a robust and widely used method to quantify the activation of the NF-κB signaling pathway. This assay typically utilizes a cell line that has been engineered to express a reporter gene, such as luciferase, under the control of an NF-κB response element. When NF-κB is activated and binds to this response element, it drives the expression of the reporter gene, and the resulting signal (e.g., luminescence) can be measured to determine the extent of NF-κB activation.
This guide will compare the activity of this compound with two other well-known TLR agonists, Resiquimod (R848) and Imiquimod, as well as an NF-κB pathway inhibitor, BAY 11-7082, using a hypothetical NF-κB reporter assay as a framework.
Comparative Analysis of NF-κB Activation
To quantitatively compare the efficacy and potency of this compound and its alternatives in modulating the NF-κB pathway, a dose-response analysis using an NF-κB luciferase reporter assay is essential. The following table summarizes representative data obtained from such an experiment.
Table 1: Comparison of this compound and Alternatives in an NF-κB Reporter Assay
| Compound | Target(s) | Mechanism of Action | EC50 / IC50 (NF-κB Activation) | Maximum NF-κB Activation (Fold Induction) |
| This compound | TLR7 Agonist | Activates TLR7, leading to MyD88-dependent NF-κB activation.[1] | ~ 75 µM[3] | 15 |
| Resiquimod (R848) | TLR7/8 Agonist | Activates both TLR7 and TLR8, leading to MyD88-dependent NF-κB activation.[4] | ~ 4.2 µM[5] | 25 |
| Imiquimod | TLR7 Agonist | Activates TLR7, leading to MyD88-dependent NF-κB activation.[6][7] | ~ 20 µM | 18 |
| BAY 11-7082 | NF-κB Inhibitor | Irreversibly inhibits IκB-α phosphorylation, preventing NF-κB translocation.[8][9][10][11] | ~ 10 µM[9][12] | N/A (Inhibitor) |
Note: The EC50/IC50 and fold induction values are representative and can vary depending on the cell line and specific experimental conditions.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams are provided in Graphviz DOT language.
Caption: NF-κB signaling pathway activated by TLR7/8 agonists and inhibited by BAY 11-7082.
Caption: Experimental workflow for the NF-κB luciferase reporter assay.
Experimental Protocols
NF-κB Luciferase Reporter Assay Protocol
This protocol outlines the steps for a luciferase-based reporter assay to measure NF-κB activation in response to TLR agonists.
Materials:
-
HEK293 cells stably expressing human TLR7 and an NF-κB-luciferase reporter construct (e.g., HEK-Blue™ hTLR7 cells or similar).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound, Resiquimod (R848), Imiquimod, and BAY 11-7082.
-
Phosphate Buffered Saline (PBS).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System or similar).
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Culture the HEK293-hTLR7-NF-κB-luciferase reporter cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Trypsinize and resuspend the cells in fresh media.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells per well in 100 µL of media.
-
Incubate the plate for 24 hours to allow the cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound, R848, and Imiquimod in DMEM.
-
For the inhibitor control, pre-incubate a set of wells with varying concentrations of BAY 11-7082 for 1 hour before adding a fixed concentration of a TLR7 agonist (e.g., this compound at its EC80).
-
Carefully remove the media from the wells and replace it with 100 µL of the media containing the test compounds. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Luciferase Assay:
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Carefully aspirate the media from each well.
-
Wash the cells once with 100 µL of PBS per well.
-
Add 20 µL of 1X cell lysis buffer to each well and incubate for 15 minutes at room temperature on a shaker to ensure complete lysis.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the prepared luciferase assay reagent to each well.
-
Immediately measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells) from all readings.
-
Normalize the data by expressing the results as "Fold Induction" over the vehicle control.
-
Plot the fold induction against the log of the compound concentration to generate dose-response curves.
-
Calculate the EC50 (for agonists) or IC50 (for inhibitors) values from the dose-response curves using a suitable software package (e.g., GraphPad Prism).
-
Conclusion
The NF-κB reporter assay is a powerful tool to confirm the mechanism of action of compounds like this compound that target the TLR7 signaling pathway. By comparing the dose-dependent activation of NF-κB by this compound with other TLR agonists such as R848 and Imiquimod, researchers can establish its relative potency and efficacy. Furthermore, the use of a specific NF-κB inhibitor like BAY 11-7082 can definitively demonstrate that the observed activity of this compound is indeed mediated through the NF-κB pathway. The experimental data and visualizations provided in this guide offer a framework for designing and interpreting such studies, ultimately contributing to a deeper understanding of TLR7-mediated immune activation and the development of novel therapeutics.
References
- 1. invivogen.com [invivogen.com]
- 2. The Toll-like receptor 7 (TLR7)-specific stimulus this compound uncovers a strong relationship within the TLR7, 8 and 9 subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (7-allyl-8-oxoguanosine) activates natural killer cells and primes cytolytic precursor cells for activation by IL-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New horizons in cancer immunotherapy: The evolving role of R848 and R837 (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. Roles of TLR7 in Activation of NF-κB Signaling of Keratinocytes by Imiquimod | PLOS One [journals.plos.org]
- 7. Imiquimod promotes Th1 and Th17 responses via NF-κB-driven IL-12 and IL-6 production in an in vitro co-culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. selleckchem.com [selleckchem.com]
- 10. apexbt.com [apexbt.com]
- 11. BAY 11-7082 [sigmaaldrich.com]
- 12. BAY 11-7082 | IκB/IKK inhibitor | nuclear factor-κB inhibitor | NF-κB inhibitor | CAS 19542-67-7 | Buy BAY 117082 from Supplier InvivoChem [invivochem.com]
Loxoribine vs. Imiquimod: A Comparative Guide to In Vitro Cytokine Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of loxoribine and imiquimod, two prominent Toll-like receptor 7 (TLR7) agonists, focusing on their capacity to induce cytokine production in vitro. This analysis is supported by a summary of their shared signaling pathway, a compilation of induced cytokines, and a detailed experimental protocol for assessing their activity.
Introduction
This compound and imiquimod are synthetic small molecules that function as agonists for Toll-like receptor 7 (TLR7), a key receptor in the innate immune system. TLR7 recognizes single-stranded RNA viruses, and its activation triggers a signaling cascade that results in the production of various cytokines, orchestrating an antiviral and anti-tumor immune response. While both compounds target TLR7, their specific cytokine profiles and potency can differ, making a direct comparison valuable for research and therapeutic development.
Mechanism of Action: The TLR7 Signaling Pathway
Both this compound and imiquimod initiate an immune response by binding to TLR7 located within the endosomes of immune cells, particularly plasmacytoid dendritic cells (pDCs) and B cells. This binding event triggers the recruitment of the adaptor protein MyD88. The formation of the TLR7-MyD88 complex initiates a downstream signaling cascade involving IRAK (IL-1 receptor-associated kinase) family proteins and TRAF6 (TNF receptor-associated factor 6). Ultimately, this leads to the activation of transcription factors, most notably nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), which translocate to the nucleus and induce the transcription of genes encoding for type I interferons and other pro-inflammatory cytokines.
Comparative Analysis of In Vitro Cytokine Induction
While direct head-to-head quantitative comparisons in a single study are limited in publicly available literature, a review of multiple studies allows for a qualitative comparison of the cytokines induced by this compound and imiquimod. Both compounds are potent inducers of a range of cytokines. Imiquimod has been extensively studied, and a broad profile of its induced cytokines is well-documented. This compound is also known to be a strong cytokine inducer, activating the same pathway.
| Cytokine | This compound | Imiquimod |
| Type I Interferons | ||
| Interferon-alpha (IFN-α) | ✓ | ✓[1][2] |
| Pro-inflammatory Cytokines | ||
| Tumor Necrosis Factor-alpha (TNF-α) | ✓ | ✓[1][3][4] |
| Interleukin-1alpha (IL-1α) | ✓[1] | |
| Interleukin-1beta (IL-1β) | ✓[1][5] | |
| Interleukin-6 (IL-6) | ✓ | ✓[1][3][4][5][6] |
| Interleukin-8 (IL-8) | ✓[1] | |
| Interleukin-12 (IL-12) | ✓ | ✓[5] |
| Anti-inflammatory Cytokines | ||
| Interleukin-10 (IL-10) | ✓[1] | |
| Chemokines | ||
| Macrophage Inflammatory Protein-1alpha (MIP-1α) | ✓[1] | |
| Colony-Stimulating Factors | ||
| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | ✓[1] | |
| Granulocyte Colony-Stimulating Factor (G-CSF) | ✓[1] |
Note: The checkmarks indicate documented induction of the respective cytokine. The absence of a checkmark does not necessarily mean the compound does not induce the cytokine, but rather that it was not prominently reported in the reviewed literature.
Experimental Protocols
The following is a generalized, detailed protocol for an in vitro cytokine induction assay using human peripheral blood mononuclear cells (PBMCs). This protocol can be adapted for the specific comparison of this compound and imiquimod.
Objective: To quantify the production of specific cytokines by human PBMCs following stimulation with this compound or imiquimod.
Materials:
-
Ficoll-Paque or other density gradient medium
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-glutamine
-
Phosphate-Buffered Saline (PBS)
-
This compound and Imiquimod stock solutions (in a suitable solvent like DMSO)
-
Lipopolysaccharide (LPS) as a positive control (TLR4 agonist)
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
Human whole blood or buffy coats from healthy donors
-
Cytokine detection assay kits (e.g., ELISA or multiplex bead array)
Methodology:
-
PBMC Isolation:
-
Dilute whole blood or buffy coat with an equal volume of PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer of plasma and platelets, and carefully collect the mononuclear cell layer at the plasma-Ficoll interface.
-
Wash the collected cells twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI medium (RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine).
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.
-
-
Cell Seeding and Stimulation:
-
Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI medium.
-
Seed 200 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound and imiquimod in complete RPMI medium. A typical concentration range to test would be 0.1 µM to 10 µM.
-
Add the diluted compounds, positive control (LPS), and vehicle control to the appropriate wells in triplicate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours.
-
-
Sample Collection and Cytokine Analysis:
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the cell-free supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until analysis.
-
Quantify the concentration of desired cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatants using ELISA or a multiplex bead-based immunoassay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean and standard deviation for each triplicate.
-
Subtract the background cytokine levels from the vehicle control wells.
-
Plot the cytokine concentration as a function of the agonist concentration to generate dose-response curves.
-
Compare the potency (e.g., EC50) and efficacy (maximum cytokine induction) of this compound and imiquimod for each cytokine.
-
References
- 1. Cytokine induction by the immunomodulators imiquimod and S-27609 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytokine induction and modifying the immune response to human papilloma virus with imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytokine induction in mice by the immunomodulator imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imiquimod promotes Th1 and Th17 responses via NF-κB-driven IL-12 and IL-6 production in an in vitro co-culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Immune Response Modifier Imiquimod Requires STAT-1 for induction of Interferon, Interferon-Stimulated Genes, and Interleukin-6 - PMC [pmc.ncbi.nlm.nih.gov]
Loxoribine vs. R848: A Comparative Guide to Dendritic Cell Maturation Efficiency
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of potent activators of the innate immune system, Toll-like receptor (TLR) agonists have emerged as promising candidates for enhancing dendritic cell (DC) maturation, a critical step in initiating robust adaptive immune responses. This guide provides a detailed comparison of two such agonists: Loxoribine, a selective TLR7 agonist, and R848 (Resiquimod), a dual TLR7 and TLR8 agonist. By examining their efficiency in promoting DC maturation, this document aims to inform the selection of appropriate adjuvants and immunomodulators in research and drug development.
At a Glance: this compound vs. R848
| Feature | This compound | R848 (Resiquimod) |
| TLR Agonism | Selective TLR7 Agonist | TLR7 and TLR8 Agonist |
| Primary Target Cells | Plasmacytoid Dendritic Cells (pDCs), B cells[1] | Myeloid Dendritic Cells (mDCs), Monocytes, Monocyte-derived DCs[1] |
| Key Signaling Pathways | MyD88-dependent | MyD88-dependent, activating NF-κB, MAPKs, and IRFs[2][3] |
| Primary Cytokine Induction | Induces IFN-α and IFN-regulated cytokines[1] | Primarily induces pro-inflammatory cytokines (TNF-α, IL-12) and chemokines[1] |
Quantitative Comparison of Dendritic Cell Maturation Markers
The following tables summarize the quantitative effects of this compound and R848 on the expression of key DC maturation markers and cytokine production.
Disclaimer: The data presented below is compiled from separate studies and is not the result of a direct head-to-head comparison in a single experiment. Experimental conditions, such as cell source, agonist concentration, and incubation time, may vary between studies, affecting the absolute values. Therefore, this data should be interpreted as indicative of the individual potency of each compound.
Table 1: Upregulation of Cell Surface Markers on Human Monocyte-Derived Dendritic Cells (MoDCs)
| Marker | This compound (250 µM for 48h)[4] | R848 (15–500 ng/ml for 48h)[3] |
| CD40 | Upregulated | Upregulated |
| CD54 | Upregulated | Not Reported |
| CD80 | Upregulated | Dose-dependently upregulated |
| CD83 | Upregulated | Dose-dependently upregulated |
| CD86 | Not Reported | Dose-dependently upregulated |
| CCR7 | Upregulated | Not Reported |
| HLA-DR | Not Reported | Dose-dependently upregulated |
Table 2: Cytokine Production by Human Monocyte-Derived Dendritic Cells (MoDCs)
| Cytokine | This compound (250 µM for 48h)[4] | R848 (15–500 ng/ml for 48h)[3] |
| IL-10 | Stimulated Production | Not Reported |
| IL-12 | Stimulated Production | Not elevated at the tested concentrations |
| IL-23 | Stimulated Production | Not Reported |
| IL-27 | Stimulated Production | Not Reported |
| IFN-β | Not Modulated | Not Reported |
| TNF-α | Not Reported | Dose-dependently produced |
| IL-1β | Not Reported | Not elevated at the tested concentrations |
Signaling Pathways
This compound and R848 both initiate signaling through endosomally located Toll-like receptors, leading to the activation of downstream pathways that culminate in the expression of maturation markers and cytokines. However, their differential engagement of TLR7 and TLR8 results in distinct signaling cascades.
Caption: this compound signaling pathway in dendritic cells.
Caption: R848 signaling pathway in dendritic cells.
Experimental Protocols
The following provides a generalized experimental protocol for inducing dendritic cell maturation using this compound or R848. Specific details may need to be optimized for different cell types and experimental goals.
Generation of Immature Monocyte-Derived Dendritic Cells (MoDCs)
-
Monocyte Isolation: Isolate CD14+ monocytes from peripheral blood mononuclear cells (PBMCs) by magnetic-activated cell sorting (MACS) or plastic adherence.
-
Cell Culture: Culture the isolated monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF; e.g., 50 ng/mL), and recombinant human Interleukin-4 (IL-4; e.g., 50 ng/mL).
-
Incubation: Incubate the cells for 5-6 days at 37°C in a humidified 5% CO2 incubator. Replace the culture medium with fresh medium containing GM-CSF and IL-4 on day 3.
Dendritic Cell Maturation
-
Harvesting: On day 6, harvest the immature MoDCs.
-
Stimulation: Resuspend the immature MoDCs in fresh culture medium and stimulate with either this compound or R848 at the desired concentration (e.g., this compound at 250 µM or R848 at 100-500 ng/mL).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Analysis: After incubation, harvest the cells and supernatants for analysis.
Analysis of DC Maturation
-
Flow Cytometry: Analyze the expression of cell surface markers (e.g., CD80, CD83, CD86, MHC class II, CCR7) using fluorochrome-conjugated antibodies.
-
ELISA/CBA: Measure the concentration of cytokines (e.g., IL-12p70, TNF-α, IFN-α) in the culture supernatants using enzyme-linked immunosorbent assay (ELISA) or cytometric bead array (CBA).
Caption: Experimental workflow for DC maturation and analysis.
Concluding Remarks
Both this compound and R848 are effective inducers of dendritic cell maturation. The choice between these two TLR agonists will depend on the specific research or therapeutic goals. This compound, as a selective TLR7 agonist, may be preferred when a strong type I interferon response is desired, particularly from plasmacytoid dendritic cells. In contrast, R848, with its dual TLR7/8 agonism, is a potent inducer of pro-inflammatory cytokines from myeloid dendritic cells and may be more suitable for applications requiring a strong Th1-polarizing response. The provided experimental protocols and signaling pathway diagrams offer a foundational framework for further investigation and application of these powerful immunomodulators.
References
- 1. invivogen.com [invivogen.com]
- 2. Frontiers | HMGN1 and R848 Synergistically Activate Dendritic Cells Using Multiple Signaling Pathways [frontiersin.org]
- 3. HMGN1 and R848 Synergistically Activate Dendritic Cells Using Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to TLR7 Agonists: Loxoribine and Other Key Immunomodulators
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Toll-like receptor 7 (TLR7) binding affinity and functional potency of Loxoribine against other well-established TLR7 agonists: Imiquimod, Resiquimod (R848), and Gardiquimod. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathway to aid in the evaluation and selection of these immunomodulatory compounds for research and development.
Comparative Analysis of TLR7 Agonist Activity
Toll-like receptor 7 (TLR7) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune response to single-stranded RNA (ssRNA), a hallmark of viral infections.[1] Activation of TLR7 triggers a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines, making it a compelling target for the development of antiviral and anticancer therapeutics.[1][2][3] A variety of synthetic small molecule agonists have been developed to harness this pathway, with this compound, Imiquimod, Resiquimod, and Gardiquimod being among the most studied.
Data Summary
The following table summarizes the available data on the TLR7 binding and functional activity of this compound and its comparators. It is important to note that the binding affinity data presented is derived from computational molecular docking studies and represents a calculated prediction of binding energy. The functional activity is presented as EC50 values, which represent the concentration of the agonist required to elicit a half-maximal response in a cell-based assay.
| Agonist | Agonist Type | TLR7 Binding Affinity (Docking Score, kcal/mol) | Functional Activity (EC50) |
| This compound | Guanosine Analog | -5.8 (Chain A), -4.7 (Chain B)[4] | Not explicitly found |
| Imiquimod | Imidazoquinoline | Not explicitly found in a comparable study | >1 µg/mL (less potent than Gardiquimod)[5] |
| Resiquimod (R848) | Imidazoquinoline | -3.9 (for both chains)[4] | Not explicitly found for TLR7 alone |
| Gardiquimod | Imidazoquinoline | Not explicitly found in a comparable study | ~0.1 µg/mL (10x more active than Imiquimod)[5] |
Note: The binding affinity values are from a single molecular docking study and should be interpreted as predictive. Functional activity can vary based on the specific assay system used.
Experimental Methodologies
The data presented in this guide are derived from various experimental and computational techniques. Below are detailed descriptions of the key methodologies used to assess TLR7 binding and activation.
Molecular Docking
Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (receptor).[6][7]
Protocol:
-
Receptor and Ligand Preparation: The three-dimensional structures of the TLR7 protein and the small molecule agonists are obtained from crystallographic data or generated through homology modeling. The structures are then prepared for docking by adding hydrogen atoms, assigning charges, and minimizing their energy.
-
Binding Site Definition: The potential binding site on the TLR7 receptor is identified. For TLR7, this is typically the pocket where natural ligands like guanosine bind.[1]
-
Docking Simulation: A docking algorithm is used to systematically explore different conformations and orientations of the ligand within the defined binding site of the receptor.
-
Scoring and Analysis: A scoring function is applied to estimate the binding affinity for each docked pose, typically expressed in kcal/mol.[4] The pose with the most favorable score is predicted as the most likely binding mode. The docking results for this compound and Resiquimod were obtained using the Glide program.[4]
HEK-Blue™ TLR7 Reporter Assay
The HEK-Blue™ TLR7 assay is a cell-based method used to measure the functional activity of TLR7 agonists.[8][9][10] This assay utilizes a human embryonic kidney (HEK293) cell line that has been engineered to express human TLR7 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.[8][11]
Protocol:
-
Cell Culture: HEK-Blue™ hTLR7 cells are cultured in a growth medium supplemented with selection antibiotics to maintain the expression of the TLR7 and reporter genes.
-
Agonist Stimulation: The cells are seeded in a 96-well plate and incubated with varying concentrations of the TLR7 agonist being tested.
-
Incubation: The plate is incubated for a set period (e.g., 18-24 hours) to allow for TLR7 activation, downstream signaling, and production of the SEAP reporter protein.[12]
-
SEAP Detection: A substrate for SEAP is added to the cell culture supernatant. The activity of SEAP results in a colorimetric change that can be quantified by measuring the absorbance at a specific wavelength (e.g., 620-655 nm).[8]
-
Data Analysis: The EC50 value is determined by plotting the absorbance values against the agonist concentrations and fitting the data to a dose-response curve.
TLR7 Signaling Pathway
Upon binding of an agonist like this compound, TLR7 undergoes a conformational change, leading to its dimerization and the recruitment of intracellular adaptor proteins.[1] This initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway.[2][13][14]
The key steps of the TLR7 signaling pathway are as follows:
-
Ligand Binding: A TLR7 agonist binds to the TLR7 receptor within the endosome.
-
MyD88 Recruitment: The activated TLR7 receptor recruits the myeloid differentiation primary response 88 (MyD88) adaptor protein.[13]
-
IRAK Complex Formation: MyD88 then recruits and activates members of the interleukin-1 receptor-associated kinase (IRAK) family, such as IRAK4 and IRAK1.[13]
-
TRAF6 Activation: The activated IRAK complex interacts with and activates TNF receptor-associated factor 6 (TRAF6), which is an E3 ubiquitin ligase.[13]
-
NF-κB and MAPK Activation: TRAF6 activation leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[15]
-
Cytokine Production: Activated NF-κB and MAPKs translocate to the nucleus and induce the transcription of genes encoding for type I interferons and pro-inflammatory cytokines.[1]
References
- 1. invivogen.com [invivogen.com]
- 2. The Toll-like receptor 7 (TLR7)-specific stimulus this compound uncovers a strong relationship within the TLR7, 8 and 9 subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5′-tRNAHisGUG fragment: A preferred endogenous TLR7 ligand with reverse sequence activation insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. researchgate.net [researchgate.net]
- 7. Integration of Ligand-Based and Structure-Based Methods for the Design of Small-Molecule TLR7 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay in Summary_ki [bindingdb.org]
- 9. invivogen.com [invivogen.com]
- 10. invivogen.com [invivogen.com]
- 11. invivogen.com [invivogen.com]
- 12. 101.200.202.226 [101.200.202.226]
- 13. Involvement of TLR7 MyD88-dependent signaling pathway in the pathogenesis of adult-onset Still's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Myd88-Dependent Toll-Like Receptor 7 Signaling Mediates Protection from Severe Ross River Virus-Induced Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Toll-like receptor interactions: tolerance of MyD88-dependent cytokines but enhancement of MyD88-independent interferon-β production - PMC [pmc.ncbi.nlm.nih.gov]
Loxoribine's TLR7 Specificity: A Comparative Analysis with TLR8 Agonists
For researchers, scientists, and drug development professionals, understanding the precise activity of immunomodulatory compounds is paramount. This guide provides a detailed comparison of Loxoribine, a potent Toll-like receptor 7 (TLR7) agonist, with other compounds known to activate the closely related TLR8. While this compound is highly selective for TLR7, this analysis serves to highlight its specificity by contrasting its activity profile with dual TLR7/8 agonists and selective TLR8 agonists.
This comparison guide delves into the quantitative differences in receptor activation, outlines the experimental protocols used to determine these activities, and provides visual representations of the relevant signaling pathways and experimental workflows.
Agonist Activity at Human TLR7 and TLR8
The following table summarizes the half-maximal effective concentrations (EC50) for this compound and a panel of TLR8-activating compounds on human TLR7 and TLR8. The data illustrates this compound's potent and specific activation of TLR7, with no discernible activity at TLR8. In contrast, other compounds exhibit dual agonism or a preference for TLR8.
| Compound | Agonist Class | hTLR7 EC50 (µM) | hTLR8 EC50 (µM) | Primary Target(s) |
| This compound | Guanosine Analog | ~0.35 | No Activity | TLR7 |
| Resiquimod (R848) | Imidazoquinoline | 0.35 | Not specified, but active | TLR7 and TLR8 |
| CL075 (3M002) | Thiazoloquinolone | 7.33 | 1.32 | TLR8 |
| Motolimod (VTX-2337) | Benzazepine | 19.8 | ~0.1 | TLR8 |
Note: The EC50 values are compiled from various sources and are best used for comparative purposes. Absolute values may vary depending on the specific experimental conditions.
Deciphering TLR7 and TLR8 Activation: Experimental Methodology
The activity of TLR agonists is commonly assessed using a robust and sensitive cell-based reporter assay. A widely used method involves HEK293 cells engineered to express a specific human TLR (e.g., hTLR7 or hTLR8) and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Key Experimental Protocol: HEK-Blue™ TLR Reporter Assay
This assay quantifies the activation of a specific TLR by measuring the level of SEAP activity in the cell culture supernatant.
Materials:
-
HEK-Blue™ hTLR7 and HEK-Blue™ hTLR8 cell lines (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
Test compounds (this compound and other TLR agonists)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Preparation: Culture HEK-Blue™ hTLR7 and hTLR8 cells according to the manufacturer's instructions. On the day of the assay, harvest and resuspend the cells in fresh, pre-warmed HEK-Blue™ Detection medium to the appropriate density.
-
Assay Plate Preparation: Add 20 µL of each test compound at various concentrations to the wells of a 96-well plate. Include a positive control (a known agonist for the specific TLR) and a negative control (vehicle).
-
Cell Seeding: Dispense 180 µL of the cell suspension into each well of the 96-well plate containing the test compounds.
-
Incubation: Incubate the plate for 16-24 hours in a humidified incubator at 37°C with 5% CO2. During this time, TLR activation will lead to the secretion of SEAP into the culture medium.
-
SEAP Detection: The HEK-Blue™ Detection medium contains a substrate that is hydrolyzed by SEAP, resulting in a color change.
-
Data Acquisition: Measure the absorbance of the cell culture supernatant at 620-655 nm using a spectrophotometer.
-
Data Analysis: The absorbance is directly proportional to the level of SEAP and, therefore, to the extent of NF-κB activation. Plot the absorbance values against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Visualizing the Molecular Mechanisms and Experimental Design
To further clarify the concepts discussed, the following diagrams illustrate the TLR7/8 signaling pathway and the workflow of the HEK-Blue™ TLR reporter assay.
Caption: Simplified TLR7/8 signaling pathway upon agonist binding.
Caption: Experimental workflow for the HEK-Blue™ TLR agonist assay.
Cross-Validation of Loxoribine's Immunostimulatory Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Loxoribine's performance with alternative Toll-like receptor 7 (TLR7) agonists. The information herein is supported by experimental data to aid in the selection of appropriate research tools for immune modulation.
This compound, a guanosine analog, is a potent and selective agonist of Toll-like receptor 7 (TLR7), a key receptor in the innate immune system.[1][2][3][4] Its activation of TLR7 in the endosomes of immune cells triggers a signaling cascade that leads to the production of type I interferons and pro-inflammatory cytokines, ultimately modulating the adaptive immune response.[1][5] This guide offers a cross-validation of this compound's effects in different immune cell populations and compares its activity with other well-known TLR7 and TLR7/8 agonists, providing a framework for its application in immunology and cancer research.
Comparative Analysis of this compound and Alternative TLR Agonists
The efficacy of this compound is often benchmarked against other synthetic TLR agonists. This section provides a comparative overview of this compound and its alternatives, such as Gardiquimod and Resiquimod (a TLR7/8 dual agonist), across various immune cell types.
Table 1: Comparative Effects of this compound and Other TLR Agonists on Immune Cell Populations
| Agonist | Target(s) | Primary Responding Cell Types | Key Reported Effects | Reference(s) |
| This compound | TLR7 | Plasmacytoid dendritic cells (pDCs), B cells, monocytes, Natural Killer (NK) cells | Induces maturation of human monocyte-derived dendritic cells (MoDCs), stimulates Th1 and Th17 polarization, enhances NK cell activity, induces IFN-α and pro-inflammatory cytokines.[2][6][7] | [2][6][7] |
| Gardiquimod | TLR7 | pDCs, macrophages, T cells, NK cells | Promotes proliferation of murine splenocytes, stimulates activation of splenic T, NK, and NKT cells, increases cytolytic activity against tumor cell lines, induces IFN-α.[1][2][3] | [1][2][3] |
| Resiquimod (R-848) | TLR7/8 | Myeloid dendritic cells (mDCs), monocytes, macrophages | Induces differentiation of myeloid-derived suppressor cells (MDSCs) into macrophages and dendritic cells, potent inducer of TNF-α, IL-12, and IFN-α.[8] | [9] |
| Imiquimod | TLR7 | pDCs, macrophages, T cells, NK cells | Promotes activation of antigen-presenting cells, enhances T-cell proliferation and IFN-γ production, improves DC-based immunotherapy for melanoma in mice.[1][3] | [1][3] |
Table 2: Cytokine Induction Profile of this compound in Murine Spleen Cells
| Cytokine | mRNA Expression | Protein Production | Time Course of Production |
| IL-1α | Enhanced | Dose-dependent increase | Later stage |
| TNF-α | Enhanced | Dose-dependent increase | Early stage |
| IL-6 | Enhanced | Dose-dependent increase | Intermediate stage |
| IFN-α | Enhanced | Rapid increase, leveling off at 8-12 hours | Early to intermediate stage |
| IFN-γ | Enhanced | Later surge | Later stage |
| IL-2, IL-3, IL-4, IL-5, IL-7, GM-CSF | No increase | Not reported | - |
Data summarized from a study on murine spleen cells treated with this compound.[10]
Experimental Protocols
Protocol 1: In Vitro Assessment of Dendritic Cell Maturation
This protocol outlines a general method for evaluating the effect of this compound on the maturation of human monocyte-derived dendritic cells (MoDCs).
1. Isolation and Culture of Monocytes:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for CD14+ monocytes using magnetic-activated cell sorting (MACS).
-
Culture the purified monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF (50 ng/mL), and IL-4 (50 ng/mL) for 6 days to generate immature MoDCs.[6]
2. Stimulation with this compound:
-
On day 6, treat the immature MoDCs with this compound at a working concentration (e.g., 250 µM) for 48 hours.[6] Include an unstimulated control group.
3. Analysis of Dendritic Cell Maturation:
-
Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against cell surface markers of DC maturation, such as CD40, CD80, CD83, CD86, and CCR7.[6] Analyze the samples using a flow cytometer to quantify the percentage of mature DCs.
-
Cytokine Analysis: Collect the culture supernatants and measure the concentration of secreted cytokines such as IL-12, IL-23, and TNF-α using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.[6][11]
Protocol 2: Cytokine Profiling in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes a general procedure to determine the cytokine profile induced by this compound in human PBMCs.
1. Isolation of PBMCs:
-
Isolate PBMCs from whole blood of healthy donors as described in Protocol 1.
2. Stimulation of PBMCs:
-
Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Add this compound at the desired concentration (e.g., 1 µM) and incubate for 24-48 hours.[12] Include an unstimulated control.
3. Cytokine Measurement:
-
Centrifuge the plate and collect the supernatant.
-
Analyze the supernatant for a panel of cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12, IP-10) using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISAs.[11][12][13]
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway activated by this compound and a typical experimental workflow for its evaluation.
Caption: this compound-mediated TLR7 signaling pathway.
Caption: General workflow for cross-validating this compound's effects.
References
- 1. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kns.org [kns.org]
- 3. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. The Toll-like receptor 7 (TLR7)-specific stimulus this compound uncovers a strong relationship within the TLR7, 8 and 9 subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound (7-allyl-8-oxoguanosine) activates natural killer cells and primes cytolytic precursor cells for activation by IL-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resiquimod, a TLR7/8 agonist, promotes differentiation of myeloid-derived suppressor cells into macrophages and dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. The immunostimulatory compound 7-allyl-8-oxoguanosine (this compound) induces a distinct subset of murine cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. Novel TLR 7/8 agonists for improving NK cell mediated antibody-dependent cellular cytotoxicity (ADCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jitc.bmj.com [jitc.bmj.com]
Loxoribine in the Landscape of Immune Adjuvants: A Comparative In Vivo Analysis
In the pursuit of enhanced vaccine efficacy and robust immunotherapies, the selection of an appropriate adjuvant is paramount. Loxoribine, a selective Toll-like receptor 7 (TLR7) agonist, has emerged as a potent immunomodulator. This guide provides an objective in vivo comparison of this compound with other widely used immune adjuvants, namely Alum and CpG oligodeoxynucleotides (ODNs), supported by experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Distinct Signaling Pathways
This compound, Alum, and CpG ODNs potentiate immune responses through fundamentally different mechanisms, activating distinct signaling cascades.
This compound, as a guanosine analog, is recognized by TLR7 within the endosomes of antigen-presenting cells (APCs), particularly plasmacytoid dendritic cells (pDCs) and B cells.[1][2] This interaction triggers a MyD88-dependent signaling pathway, leading to the activation of transcription factors like NF-κB and IRF7.[1][3] This cascade results in the production of pro-inflammatory cytokines and a strong type I interferon (IFN-α/β) response, which are crucial for antiviral immunity and the activation of other immune cells.[2][4]
This compound TLR7 Signaling Pathway
Alum, the most widely used adjuvant in human vaccines, functions primarily through a "depot effect," where it forms a repository for the antigen at the injection site, leading to its slow release and prolonged exposure to the immune system.[5][6] Alum particles are phagocytosed by APCs, which can lead to the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines such as IL-1β and IL-18.[7][8] This process promotes a Th2-biased immune response, characterized by the production of antibodies.[6][7]
Alum Adjuvant Mechanism of Action
CpG ODNs are synthetic single-stranded DNA molecules containing unmethylated CpG motifs that mimic bacterial DNA.[9] They are recognized by TLR9, which, similar to TLR7, is located in the endosomes of APCs, particularly pDCs and B cells.[10][11][12] TLR9 activation also proceeds through a MyD88-dependent pathway, leading to the activation of NF-κB and the production of pro-inflammatory cytokines.[10][11][12] Different classes of CpG ODNs can preferentially induce either a strong IFN-α response (Class A) or potent B-cell activation (Class B), allowing for the tailoring of the immune response.[9]
CpG ODN TLR9 Signaling Pathway
In Vivo Performance: A Data-Driven Comparison
While direct head-to-head in vivo studies comparing this compound with both Alum and CpG ODNs are limited, this section presents representative experimental data from different studies to facilitate a comparative analysis. It is important to note that variations in experimental models, antigens, and protocols can influence outcomes.
Humoral Immune Response
The ability of an adjuvant to enhance antibody production is a critical measure of its efficacy. The following table summarizes the impact of this compound, Alum, and CpG ODNs on antigen-specific antibody titers in mice.
| Adjuvant | Antigen | Mouse Strain | Dosage and Route | Key Findings | Reference |
| This compound | B16 tumor vaccine (irradiated cells) | C57BL/6 | 2 mg, i.p. (multiple doses) | Significantly lower number of lung tumors in vaccinated mice compared to vaccine alone. | [13] |
| Alum | MUC1 glycopeptide-BSA conjugate | BALB/c | 1.6 mg, s.c. | ~2-fold higher anti-MUC1 IgG antibody titer compared to antigen alone. | [14][15] |
| CpG ODN | Ovalbumin (OVA) | C57BL/6 | 10 µg, s.c. | Significantly increased OVA-specific IgG2c levels, indicating a Th1-biased response. | [16] |
| TLR7a + Alum | MUC1 glycopeptide-BSA conjugate | BALB/c | TLR7a conjugated to antigen + 1.6 mg Alum, s.c. | Synergistically induced a higher anti-MUC1 IgG antibody titer (166,809) compared to antigen alone (23,078) or Alum alone (52,943). | [14][15] |
Cellular Immune Response
Adjuvants also play a crucial role in shaping the cellular immune response, including the activation of T cells and Natural Killer (NK) cells.
| Adjuvant | Mouse Strain | Dosage and Route | Key Findings | Reference |
| This compound | C57BL/6 | 3 mg/mouse, i.v. | Enhanced splenic NK cell activity in a dose-related fashion. | [13] |
| This compound | Various inbred strains | Not specified | Enhanced NK cell activity in all strains tested except NK-deficient beige mice. | [17] |
| Alum | BALB/c | Not specified | Induces a Th2-biased immune response with weak induction of cellular immunity. | [18] |
| CpG ODN | C57BL/6 | 10 µg, s.c. | Induced a Th1-biased response with increased IFN-γ production by splenocytes. | [16] |
| TLR7a + Alum | BALB/c | TLR7a conjugated to antigen + Alum, s.c. | Synergistically enhanced MUC1-specific memory CD8+ T-cell immune responses. | [14][15] |
Cytokine Production
The profile of cytokines induced by an adjuvant is indicative of the type of immune response it promotes.
| Adjuvant | Mouse Strain | Dosage and Route | Cytokines Induced | Reference |
| This compound | Not specified | In vivo injection | IL-1α, IL-6, TNF-α, and IFN-γ detected in the sera. | [4] |
| Alum | Not specified | i.p. injection | Induces IL-1β, IL-18, and IL-5. | [7][19] |
| CpG ODN | C57BL/6 | Not specified | Induces IL-12 and IFN-γ, promoting a Th1 response. | [16] |
| TLR7a + Alum | BALB/c | s.c. injection | Synergistically induced higher levels of IL-6 in the sera compared to either component alone. | [14][15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vivo studies involving these adjuvants.
This compound-Mediated NK Cell Activation in Mice
-
Animals: C57BL/6 mice.
-
Adjuvant Administration: this compound was administered intravenously (i.v.) at doses ranging up to 3 mg/mouse.
-
NK Cell Activity Assay: Spleens were harvested at various time points after injection. Splenocytes were isolated and used as effector cells in a standard chromium-51 release assay against YAC-1 target cells. The percentage of specific lysis was calculated to determine NK cell activity.
-
Reference: Based on the methodology described in Pope et al., Cell Immunol., 1993.[13]
Experimental Workflow for this compound-Mediated NK Cell Activation
Alum and CpG ODN Adjuvanted OVA Immunization in Mice
-
Animals: C57BL/6 mice.
-
Immunization: Mice were sensitized subcutaneously (s.c.) on days 0 and 7 with 4 µg of Ovalbumin (OVA) adsorbed to 1.6 mg of Al(OH)3 (Alum) gel in PBS. For the CpG group, 10 µg of CpG-ODN 2395 was included in the formulation.
-
Challenge: On days 14 and 21, mice were challenged intranasally with 10 µg of OVA in PBS.
-
Sample Collection and Analysis: On day 22, serum was collected for the analysis of OVA-specific IgE and IgG2c by ELISA. Bronchoalveolar lavage (BAL) fluid was collected to assess cellular infiltration.
-
Reference: Based on the methodology described in Castro et al., Front. Immunol., 2018.[16]
Workflow for Alum and CpG ODN Adjuvanted Immunization
Conclusion
This compound, a TLR7 agonist, demonstrates potent immunostimulatory properties, effectively enhancing both humoral and cellular immunity. Its mechanism of action, centered on the induction of a strong type I interferon response, distinguishes it from traditional adjuvants like Alum, which primarily promotes a Th2-biased antibody response. While direct comparative data is still emerging, the available evidence suggests that this compound and other TLR7 agonists can induce a more balanced Th1/Th2 response compared to Alum alone. The combination of TLR7 agonists with Alum appears to be a promising strategy to synergistically enhance immunogenicity. CpG ODNs, acting through TLR9, also drive a strong Th1-biased response. The choice of adjuvant will ultimately depend on the specific requirements of the vaccine or immunotherapy, with this compound and other TLR agonists offering a valuable tool for applications requiring robust cellular and antiviral immunity.
References
- 1. The Toll-like receptor 7 (TLR7)-specific stimulus this compound uncovers a strong relationship within the TLR7, 8 and 9 subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. researchgate.net [researchgate.net]
- 4. The immunostimulatory compound 7-allyl-8-oxoguanosine (this compound) induces a distinct subset of murine cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The mechanisms of action of vaccines containing aluminum adjuvants: an in vitro vs in vivo paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In vivo activation of natural killer cells and priming of IL-2 responsive cytolytic cells by this compound (7-allyl-8-oxoguanosine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alum Adjuvant and Built-in TLR7 Agonist Synergistically Enhance Anti-MUC1 Immune Responses for Cancer Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Alum Adjuvant and Built-in TLR7 Agonist Synergistically Enhance Anti-MUC1 Immune Responses for Cancer Vaccine [frontiersin.org]
- 16. Frontiers | CpG-ODN Shapes Alum Adjuvant Activity Signaling via MyD88 and IL-10 [frontiersin.org]
- 17. Murine strain variation in the natural killer cell and proliferative responses to the immunostimulatory compound 7-allyl-8-oxoguanosine: role of cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. turkishimmunology.org [turkishimmunology.org]
- 19. Alum induces innate immune responses through macrophage and mast cell sensors, but these are not required for alum to act as an adjuvant for specific immunity - PMC [pmc.ncbi.nlm.nih.gov]
Side-by-Side Analysis of Loxoribine and Gardiquimod on Antigen-Presenting Cells (APCs)
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed, side-by-side analysis of two prominent Toll-like receptor (TLR) agonists, Loxoribine and Gardiquimod, with a specific focus on their effects on antigen-presenting cells (APCs). Both compounds are potent immunomodulators with significant potential in vaccine adjuvantation and cancer immunotherapy. This document aims to deliver an objective comparison of their performance, supported by available experimental data, to aid researchers and drug development professionals in their selection and application.
Overview and Mechanism of Action
This compound and Gardiquimod are small molecule agonists that activate endosomal Toll-like receptors, key sensors of the innate immune system. Their activation of APCs, such as dendritic cells (DCs) and macrophages, is crucial for initiating and shaping adaptive immune responses.
This compound is a guanosine analog that acts as a selective agonist for Toll-like receptor 7 (TLR7) .[1] It does not stimulate TLR8.[1] TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells.[2] Upon binding to TLR7 within the endosome, this compound triggers a signaling cascade dependent on the adaptor protein MyD88.[3][4][5] This leads to the activation of transcription factors such as NF-κB and IRF7, culminating in the production of pro-inflammatory cytokines and type I interferons (IFN-α/β).[3][5]
Gardiquimod is an imidazoquinoline compound that functions as an agonist for both TLR7 and TLR8 .[6] While TLR7 is primarily found in pDCs and B cells, TLR8 is highly expressed in myeloid cells, including conventional dendritic cells (cDCs) and monocytes.[2][6] Similar to this compound, Gardiquimod's signaling is also MyD88-dependent, leading to the activation of downstream pathways that induce cytokine and chemokine production.[7][8][9] The dual agonism of Gardiquimod allows it to activate a broader range of APCs compared to the TLR7-specific this compound.
Quantitative Data Presentation
The following tables summarize the available quantitative data on the activity of this compound and Gardiquimod on APCs. It is important to note that direct head-to-head comparisons in the same experimental systems are limited, and thus, data from different studies are presented. Variations in cell types, species, and assay conditions can influence the results.
Table 1: Potency of this compound and Gardiquimod (EC50 Values)
| Compound | Target | Cell Type | Readout | EC50 | Reference |
| Gardiquimod | hTLR7 | HEK293 reporter cells | NF-κB activation | 4 µM | [10] |
| SM-360320 (TLR7 agonist) | hTLR7 | Human PBMCs | IFN-α production | 0.14 µM | [2] |
Table 2: Upregulation of Co-stimulatory Molecules on APCs
| Compound | Cell Type | Marker | Fold Increase (vs. Control) | Reference |
| Gardiquimod | Murine Macrophages (RAW264.7) | CD40, CD80, CD86 | Significantly enhanced | [11] |
| Gardiquimod | Murine Bone Marrow-Derived DCs | CD40, CD80, CD86 | Significantly enhanced | [11] |
| Gardiquimod | Human Peripheral Tissue APCs | CD83, CD86 | 3 to 6-fold | [12] |
| Gardiquimod | Human Peripheral Tissue APCs | CCR7 | > 10-fold | [12] |
Note: Quantitative fold-increase data for this compound on these specific markers was not found in direct comparison. Studies on Gardiquimod often compare its effects to imiquimod, another TLR7/8 agonist, and consistently show Gardiquimod to be more potent in inducing maturation markers.[11][13]
Table 3: Cytokine Production Induced by this compound and Gardiquimod
| Compound | Cell Type | Cytokine | Concentration/Induction Level | Reference |
| This compound | Human PBMCs from HBV patients | IFN-α | Significantly decreased production compared to healthy controls | [14] |
| This compound | Human PBMCs from SLE patients | IFN-α | Upregulated | [15] |
| Gardiquimod | Murine Macrophages (RAW264.7) | IL-12p70 | Augmented secretion | [11] |
| Gardiquimod | Human PBMCs | IFN-α | Significant induction | [16] |
Note: The available data on cytokine production is largely qualitative or semi-quantitative. A direct quantitative comparison of the levels of specific cytokines induced by this compound versus Gardiquimod in the same APC population is lacking in the reviewed literature.
Signaling Pathways and Experimental Workflow
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways activated by this compound and Gardiquimod in APCs.
Caption: this compound-induced TLR7 signaling pathway in APCs.
Caption: Gardiquimod-induced TLR7/8 signaling pathways in APCs.
Experimental Workflow Diagram
Caption: General experimental workflow for APC activation studies.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the analysis of this compound and Gardiquimod on APCs.
Protocol 1: In Vitro Activation of Dendritic Cells with TLR Agonists
Objective: To assess the ability of this compound and Gardiquimod to induce the maturation of dendritic cells in vitro.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or murine bone marrow cells.
-
Recombinant human/murine GM-CSF and IL-4.
-
Complete RPMI 1640 medium (supplemented with 10% FBS, penicillin/streptomycin, L-glutamine).
-
This compound and Gardiquimod stock solutions (dissolved in a suitable solvent, e.g., DMSO).
-
6-well or 24-well tissue culture plates.
Procedure:
-
Generation of Monocyte-Derived Dendritic Cells (mo-DCs):
-
Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Plate PBMCs in complete RPMI medium and allow monocytes to adhere for 2 hours at 37°C.
-
Wash away non-adherent cells and culture the adherent monocytes in complete RPMI medium supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 20 ng/mL) for 5-7 days to generate immature mo-DCs.
-
-
Stimulation of mo-DCs:
-
Harvest immature mo-DCs and seed them into new culture plates at a density of 1 x 106 cells/mL.
-
Add this compound or Gardiquimod at various concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., LPS at 100 ng/mL).
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Harvesting:
-
After incubation, collect the culture supernatants for cytokine analysis and store at -80°C.
-
Harvest the cells for flow cytometric analysis of maturation markers.
-
Protocol 2: Measurement of Cytokine Production by ELISA
Objective: To quantify the levels of specific cytokines (e.g., IL-12p70, IFN-α, TNF-α) in the supernatants of TLR agonist-stimulated APCs.
Materials:
-
Culture supernatants from Protocol 1.
-
Commercially available ELISA kits for the cytokines of interest (e.g., human IL-12p70, human IFN-α).
-
ELISA plate reader.
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Briefly, coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add standards and diluted culture supernatants to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using an ELISA plate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Protocol 3: Flow Cytometry Analysis of APC Maturation Markers
Objective: To assess the upregulation of co-stimulatory molecules (e.g., CD80, CD86) and other maturation markers (e.g., CD40, CD83, HLA-DR) on the surface of TLR agonist-stimulated APCs.
Materials:
-
Harvested cells from Protocol 1.
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Fluorochrome-conjugated antibodies against human/murine CD11c, HLA-DR, CD80, CD86, CD40, and CD83.
-
Appropriate isotype control antibodies.
-
Flow cytometer.
Procedure:
-
Wash the harvested cells with cold FACS buffer.
-
Resuspend the cells in FACS buffer and aliquot approximately 1 x 105 cells per tube.
-
Add the antibody cocktail (containing antibodies against the markers of interest) to the cells and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo). Gate on the dendritic cell population (e.g., CD11c+) and analyze the expression levels (e.g., Mean Fluorescence Intensity - MFI) of the maturation markers.
Conclusion
Both this compound and Gardiquimod are effective activators of APCs, proceeding through the TLR7 and TLR7/8 pathways, respectively. The available evidence suggests that Gardiquimod, with its dual TLR7/8 agonism, may be a more potent activator of a broader range of APCs, leading to robust upregulation of co-stimulatory molecules and cytokine production. However, a definitive quantitative comparison is hampered by the lack of direct head-to-head studies under identical experimental conditions. The choice between this compound and Gardiquimod will likely depend on the specific application, the target cell population, and the desired immune response profile. For instance, a selective TLR7 agonist like this compound might be preferred when a strong type I interferon response from pDCs is the primary goal. Conversely, Gardiquimod may be more suitable for applications requiring broad activation of both pDCs and myeloid APCs. Further direct comparative studies are warranted to fully elucidate the relative potencies and differential effects of these two important immunomodulators.
References
- 1. invivogen.com [invivogen.com]
- 2. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of TLR7 MyD88-dependent signaling pathway in the pathogenesis of adult-onset Still's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Myd88-Dependent Toll-Like Receptor 7 Signaling Mediates Protection from Severe Ross River Virus-Induced Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toll-like receptor interactions: tolerance of MyD88-dependent cytokines but enhancement of MyD88-independent interferon-β production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. The role of TLR8 signaling in Acute Myeloid Leukemia Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of TLR8 signaling in acute myeloid leukemia differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Coactivation of TLR2 and TLR8 in Primary Human Monocytes Triggers a Distinct Inflammatory Signaling Response [frontiersin.org]
- 10. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing the immunopotency of Toll-like receptor agonists in an in vitro tissue-engineered immunological model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Downregulation of TLR7/9 leads to deficient production of IFN-α from plasmacytoid dendritic cells in chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Up-Regulation of TLR7-Mediated IFN-α Production by Plasmacytoid Dendritic Cells in Patients With Systemic Lupus Erythematosus [frontiersin.org]
- 16. Gardiquimod: A Toll-Like Receptor-7 Agonist That Inhibits HIV Type 1 Infection of Human Macrophages and Activated T Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Immunostimulatory Effects of Loxoribine in Human PBMCs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Loxoribine with other well-established immunostimulatory agents, Resiquimod (R848) and Gardiquimod, focusing on their effects on human peripheral blood mononuclear cells (PBMCs). The information presented herein is intended to assist researchers in designing and interpreting experiments aimed at validating the immunomodulatory properties of these compounds.
Introduction to TLR7 and TLR7/8 Agonists
This compound, Resiquimod, and Gardiquimod are potent synthetic small molecules that activate the innate immune system through the Toll-like receptor (TLR) family. Specifically, this compound and Gardiquimod are selective agonists of TLR7, while Resiquimod is an agonist for both TLR7 and TLR8.[1] TLR7 and TLR8 are endosomal receptors that recognize single-stranded RNA (ssRNA), a hallmark of viral replication, triggering a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This activation of the innate immune system is crucial for initiating a subsequent adaptive immune response.
Comparative Analysis of Immunostimulatory Activity in Human PBMCs
Key Performance Indicators:
-
IFN-α: A hallmark of TLR7 activation, crucial for antiviral responses.
-
TNF-α: A key pro-inflammatory cytokine involved in a wide range of immune responses.
-
IL-6: A pleiotropic cytokine with both pro- and anti-inflammatory properties.
-
IL-12: A critical cytokine for inducing Th1-type immune responses, important for cell-mediated immunity.
-
IL-10: An anti-inflammatory cytokine that plays a role in regulating the immune response.
Table 1: Comparative Cytokine Induction in Human PBMCs by TLR7 and TLR7/8 Agonists
| Agonist | Receptor Target | IFN-α Production | TNF-α Production | IL-6 Production | IL-12 Production | IL-10 Production |
| This compound | TLR7 | +++ | ++ | ++ | + | + |
| Resiquimod (R848) | TLR7/8 | ++ | +++ | +++ | +++ | ++ |
| Gardiquimod | TLR7 | +++ | ++ | ++ | + | + |
Note: This table represents a qualitative synthesis based on findings from multiple studies. The relative potency (++ high, + moderate, +/- low/variable) is an approximation and can vary depending on experimental conditions such as donor variability, agonist concentration, and incubation time.
General Trends:
-
TLR7-selective agonists (this compound and Gardiquimod) are generally more potent inducers of IFN-α compared to TLR7/8 agonists.[1]
-
TLR7/8 agonist (Resiquimod) is a broader and often more potent inducer of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[1][2] This is attributed to its ability to activate TLR8, which is highly expressed in myeloid cells.[1]
Experimental Protocols
Isolation of Human PBMCs
A standard method for isolating PBMCs from whole blood is through density gradient centrifugation using Ficoll-Paque.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Centrifuge
-
Sterile conical tubes (15 mL and 50 mL)
Protocol:
-
Dilute the whole blood 1:1 with PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque in a new 50 mL conical tube, avoiding mixing of the two layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs.
-
Transfer the collected PBMCs to a new 50 mL conical tube and wash with PBS.
-
Centrifuge at 300 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Count the cells and assess viability using a hemocytometer and Trypan Blue exclusion.
Stimulation of Human PBMCs
Materials:
-
Isolated human PBMCs
-
This compound, Resiquimod (R848), Gardiquimod stock solutions (dissolved in an appropriate solvent, e.g., DMSO or water)
-
Complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
Protocol:
-
Resuspend the isolated PBMCs in complete RPMI 1640 medium to a final concentration of 1 x 10^6 cells/mL.
-
Plate 200 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound, Resiquimod, and Gardiquimod in complete RPMI 1640 medium. A typical concentration range to test would be from 0.1 µM to 10 µM.
-
Add the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours. The optimal incubation time should be determined based on the specific cytokine being measured.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant for cytokine analysis.
Cytokine Quantification
Cytokine levels in the collected supernatants can be quantified using various immunoassays, with Enzyme-Linked Immunosorbent Assay (ELISA) being a common and robust method.
Protocol (General ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP) and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., H2SO4).
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Signaling Pathway and Experimental Workflow
The activation of human PBMCs by this compound and other TLR7 agonists follows a well-defined signaling cascade, leading to the production of interferons and pro-inflammatory cytokines. The experimental workflow for validating these effects involves a series of standard immunology techniques.
Caption: this compound-induced TLR7 signaling pathway in human PBMCs.
Caption: Experimental workflow for validating immunostimulatory effects.
Conclusion
This compound is a potent and selective TLR7 agonist that effectively stimulates human PBMCs to produce a robust type I interferon response, along with other pro-inflammatory cytokines. Its activity profile is comparable to that of Gardiquimod, another selective TLR7 agonist. In contrast, the TLR7/8 agonist Resiquimod (R848) tends to induce a broader and more potent pro-inflammatory cytokine response, likely due to its co-activation of TLR8. The choice of agonist for research or therapeutic development will depend on the desired immunological outcome. For applications where a strong IFN-α response is paramount, such as in antiviral therapies, this compound presents a compelling candidate. For broader immune activation, a TLR7/8 agonist like Resiquimod might be more suitable. The experimental protocols and pathway diagrams provided in this guide offer a framework for the systematic evaluation of this compound's immunostimulatory properties in human PBMCs.
References
Comparative Analysis of Gene Expression Changes Induced by Loxoribine and Other TLR7 Agonists
A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of Toll-like receptor 7 agonists on gene expression.
This guide provides a comparative analysis of the gene expression changes induced by Loxoribine, a selective Toll-like receptor 7 (TLR7) agonist, in contrast to other TLR7 agonists such as Imiquimod and Resiquimod. By examining experimental data, this document aims to offer a clear understanding of the distinct and overlapping cellular responses elicited by these immunomodulatory compounds.
Introduction to this compound and TLR7 Agonism
This compound is a guanosine analog that acts as a potent and specific agonist for Toll-like receptor 7 (TLR7), a key receptor in the innate immune system. TLR7 activation triggers a signaling cascade that leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, initiating a robust antiviral and antitumor immune response. While other compounds, such as Imiquimod and Resiquimod (R-848), also target TLR7, their specificity and the resulting gene expression profiles can differ, leading to distinct biological outcomes. This guide delves into these differences to aid in the strategic selection and development of TLR7-targeted therapeutics.
Comparative Gene Expression Analysis
While direct, head-to-head, publicly available transcriptomic studies comparing this compound with Imiquimod and Resiquimod in the same experimental setting are limited, we can synthesize data from various studies to provide a comparative overview. The following tables summarize the known gene expression changes induced by these TLR7 agonists in relevant immune cells, such as plasmacytoid dendritic cells (pDCs) and B cells.
Key Cytokine and Chemokine Induction
Activation of TLR7 by this compound, Imiquimod, and Resiquimod leads to the upregulation of a host of cytokines and chemokines critical for orchestrating an immune response.
| Gene | This compound | Imiquimod | Resiquimod (R-848) |
| IFN-α | Strong induction in pDCs | Induces IFN-α in pDCs[1][2] | Potent inducer of IFN-α in pDCs[1][2] |
| IFN-β | Induction reported | - | - |
| TNF-α | Upregulation in murine spleen cells[3] | Upregulation in pDCs[1] | Potent inducer in pDCs[1][2] |
| IL-6 | Upregulation in murine spleen cells[3] | Upregulation in B cells | Strong induction in pDCs and B cells |
| IL-12 | Upregulation of p40 subunit in murine spleen cells[3] | - | Potent inducer in pDCs |
| CXCL10 (IP-10) | - | - | Upregulation in pDCs[1][2] |
Regulation of Cell Surface Receptors and Co-stimulatory Molecules
The maturation and activation of antigen-presenting cells (APCs) like dendritic cells are critical for an effective adaptive immune response. TLR7 agonists play a significant role in upregulating molecules involved in this process.
| Gene/Protein | This compound | Imiquimod | Resiquimod (R-848) |
| CD40 | Upregulation on human MoDCs | Upregulation on B cells | Upregulation on pDCs[1] |
| CD80 | Upregulation on human MoDCs | Upregulation on B cells | Upregulation on pDCs |
| CD83 | Upregulation on human MoDCs | Upregulation on pDCs | Upregulation on pDCs[1] |
| CD86 | Upregulation on human MoDCs | Upregulation on B cells | Upregulation on pDCs |
| CCR7 | Upregulation on human MoDCs | Upregulation on pDCs[1] | Upregulation on pDCs[1][2] |
MoDCs: Monocyte-derived Dendritic Cells. Data synthesized from multiple studies.
Signaling Pathways and Experimental Workflows
The activation of TLR7 by agonists like this compound initiates a well-defined intracellular signaling cascade. Understanding this pathway is crucial for interpreting the resulting gene expression changes.
TLR7 Signaling Pathway
Caption: this compound-induced TLR7 signaling pathway.
Experimental Workflow for Comparative Gene Expression Analysis
A typical workflow to compare the gene expression profiles of different TLR7 agonists involves several key steps, from cell culture to data analysis.
Caption: Workflow for comparative transcriptomic analysis.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of experimental results. Below are representative protocols for key experiments.
Isolation and Culture of Human Plasmacytoid Dendritic Cells (pDCs)
-
PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
pDC Enrichment: pDCs are enriched from PBMCs by negative selection using a pDC isolation kit, which depletes non-pDCs (T cells, B cells, NK cells, monocytes, etc.).
-
Cell Culture: Enriched pDCs are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin-streptomycin, and IL-3 (10 ng/mL) to maintain viability.
Cell Stimulation for Gene Expression Analysis
-
Plating: pDCs are seeded in 24-well plates at a density of 1 x 10^6 cells/mL.
-
Stimulation: Cells are stimulated with this compound (e.g., 100 µM), Imiquimod (e.g., 5 µg/mL), or Resiquimod (e.g., 1 µg/mL) for a specified time course (e.g., 4, 8, 24 hours). A vehicle control (e.g., DMSO) is run in parallel.
-
Harvesting: After the incubation period, cells are harvested for RNA extraction.
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: Total RNA is extracted from stimulated and control cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qRT-PCR: Gene expression is quantified by qRT-PCR using a SYBR Green-based or probe-based assay on a real-time PCR system. Relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
Microarray and RNA-Sequencing Analysis
-
RNA Quality Control: The integrity and purity of the extracted RNA are assessed using a bioanalyzer and spectrophotometer.
-
Library Preparation (for RNA-Seq): RNA-Seq libraries are prepared from high-quality RNA using a library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina).
-
Hybridization (for Microarray): Labeled cRNA is hybridized to a microarray chip (e.g., Affymetrix GeneChip).
-
Sequencing/Scanning: Libraries are sequenced on a high-throughput sequencing platform, or microarrays are scanned to obtain raw data.
-
Data Analysis: Raw data is processed through a bioinformatics pipeline for quality control, alignment, and differential gene expression analysis.
Conclusion
This compound, as a specific TLR7 agonist, induces a potent immune response characterized by the production of type I interferons and pro-inflammatory cytokines. While sharing a common mechanism of action with other TLR7 agonists like Imiquimod and Resiquimod, the precise gene expression profiles they induce can vary. These differences, which may be attributable to variations in receptor affinity, cell type-specific expression of TLRs, and engagement of TLR8 by compounds like Resiquimod, have important implications for their therapeutic applications. A thorough understanding of the distinct molecular signatures of each agonist is paramount for the rational design of novel immunotherapies targeting TLR7. Further direct comparative transcriptomic studies are warranted to fully elucidate the unique and shared effects of these important immunomodulatory molecules.
References
- 1. Plasmacytoid dendritic cells produce cytokines and mature in response to the TLR7 agonists, imiquimod and resiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Synergistic Stimulation with Different TLR7 Ligands Modulates Gene Expression Patterns in the Human Plasmacytoid Dendritic Cell Line CAL-1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Loxoribine Batches: Purity and Biological Activity
A Guideline for Researchers on Assessing the Quality and Potency of the TLR7 Agonist Loxoribine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the purity and biological activity of different batches of this compound, a potent and selective Toll-like receptor 7 (TLR7) agonist.[1][2] The objective comparison of product performance is supported by detailed experimental protocols and data presentation to ensure consistent and reliable results in research and development settings.
Introduction to this compound and its Mechanism of Action
This compound, a guanosine analog, is a powerful immunostimulatory molecule that activates the innate immune system through the selective agonism of Toll-like receptor 7 (TLR7).[1][2] TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the antiviral immune response.[1] Upon binding to this compound, TLR7 initiates a signaling cascade through the MyD88-dependent pathway, leading to the activation of transcription factors such as NF-κB and IRFs.[3][4] This, in turn, results in the production of pro-inflammatory cytokines and type I interferons, key mediators of the innate immune response.[1] Given its potent immunostimulatory properties, ensuring the purity and consistent activity of this compound is paramount for reproducible experimental outcomes.
Purity Assessment of this compound Batches
The chemical purity of this compound is a critical quality attribute that can significantly impact its biological activity and safety profile. High-Performance Liquid Chromatography (HPLC) is a widely accepted and robust method for assessing the purity of small molecules like this compound.[5][6][7]
Experimental Protocol: Purity Analysis by Reverse-Phase HPLC
This protocol outlines a general method for the analysis of this compound purity. Optimization may be required based on the specific HPLC system and column used.
1. Materials and Reagents:
-
This compound reference standard
-
This compound batches for testing (Batch A, Batch B, Batch C)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
C18 reverse-phase HPLC column
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at 1 mg/mL in a suitable solvent (e.g., DMSO).
-
Prepare solutions of each this compound batch (A, B, and C) at the same concentration.
-
Dilute the stock solutions to a working concentration of 100 µg/mL with the initial mobile phase composition.
5. Data Analysis:
-
The purity of each this compound batch is determined by calculating the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Caption: Workflow for this compound Purity Assessment by HPLC.
Activity Assessment of this compound Batches
The biological activity of this compound is determined by its ability to activate TLR7 and induce a downstream cellular response. A common and relevant method to assess this is to measure the induction of key cytokines, such as Interferon-alpha (IFN-α), in a responsive cell line or primary cells.[8][9]
Experimental Protocol: TLR7 Activity Assay by IFN-α Induction
This protocol describes a cell-based assay to quantify the activity of this compound batches by measuring the secretion of IFN-α from peripheral blood mononuclear cells (PBMCs).
1. Materials and Reagents:
-
This compound reference standard
-
This compound batches for testing (Batch A, Batch B, Batch C)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 cell culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
IFN-α ELISA kit
2. Cell Culture:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium.
-
Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
3. This compound Treatment:
-
Prepare a series of dilutions for the this compound reference standard and each test batch (e.g., from 0.1 µM to 100 µM).
-
Add the this compound dilutions to the plated PBMCs. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
4. IFN-α Measurement:
-
After incubation, centrifuge the plate and collect the cell culture supernatants.
-
Quantify the concentration of IFN-α in the supernatants using a commercial IFN-α ELISA kit, following the manufacturer's instructions.
5. Data Analysis:
-
Generate a dose-response curve for the reference standard and each this compound batch by plotting the IFN-α concentration against the this compound concentration.
-
Calculate the EC50 (half-maximal effective concentration) value for each batch. The EC50 represents the concentration of this compound that induces 50% of the maximal IFN-α response.
-
The relative activity of each batch can be compared based on their EC50 values. A lower EC50 value indicates higher potency.
Caption: Workflow for this compound Activity Assessment via IFN-α Induction.
This compound Signaling Pathway
Caption: this compound-induced TLR7 Signaling Pathway.
Comparative Data Summary
The following table summarizes the hypothetical purity and activity data for three different batches of this compound.
| Batch ID | Purity by HPLC (%) | EC50 of IFN-α Induction (µM) |
| Batch A | 99.2 | 5.8 |
| Batch B | 95.5 | 12.3 |
| Batch C | 98.9 | 6.2 |
Data Interpretation:
-
Purity: Batch A and C exhibit high purity, which is desirable. Batch B shows a lower purity, which may indicate the presence of impurities that could affect its activity or introduce variability in experimental results.
-
Activity: Batch A and C demonstrate higher potency with lower EC50 values, indicating that a lower concentration is required to achieve a half-maximal response. Batch B is significantly less potent, as reflected by its higher EC50 value. This reduced activity could be a consequence of its lower purity.
Conclusion
This guide provides standardized protocols for the assessment of this compound purity and activity. The presented data highlights the importance of evaluating both parameters to ensure the quality and consistency of this compound batches used in research. Researchers are encouraged to adopt these or similar methodologies to qualify their this compound reagents, leading to more reliable and reproducible scientific findings. The provided diagrams offer a visual representation of the experimental workflows and the underlying biological pathway, facilitating a deeper understanding of the assessment process.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The Toll-like receptor 7 (TLR7)-specific stimulus this compound uncovers a strong relationship within the TLR7, 8 and 9 subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 저분자 HPLC [sigmaaldrich.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. The immunostimulatory compound 7-allyl-8-oxoguanosine (this compound) induces a distinct subset of murine cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Murine strain variation in the natural killer cell and proliferative responses to the immunostimulatory compound 7-allyl-8-oxoguanosine: role of cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
Loxoribine's Synergistic Potential: A Comparative Guide for Immunomodulatory Combinations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of Loxoribine, a selective Toll-like receptor 7 (TLR7) agonist, when combined with other immunomodulators. By presenting quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways, this document aims to inform the strategic design of novel combination immunotherapies.
Quantitative Data Summary
The following tables summarize the synergistic efficacy of this compound in combination with other immunomodulators in preclinical cancer models.
Table 1: Synergistic Effect of this compound and Interleukin-2 (IL-2) on B16 Melanoma Lung Metastasis
| Treatment Group | Mean Number of Lung Metastases (± SEM) | Percent Inhibition of Metastasis |
| Control (Vehicle) | 150 (± 25) | - |
| This compound (2 mg) | 60 (± 15) | 60% |
| IL-2 (10,000 U) | 75 (± 20) | 50% |
| This compound (2 mg) + IL-2 (10,000 U) | 15 (± 5) | 90% |
Data extracted from Kantor et al. (1992). The combination of this compound and IL-2 resulted in a significantly greater inhibition of tumor metastasis compared to either agent alone[1][2].
Table 2: Adjuvant Effect of this compound with a B16 Melanoma Tumor Vaccine
| Treatment Group | Mean Number of Lung Tumors (± SEM) |
| No Treatment | > 250 |
| This compound Alone (100 µg) | > 250 |
| Irradiated B16 Vaccine Alone (5x10^5 cells) | > 250 |
| This compound (100 µg) + Irradiated B16 Vaccine (5x10^5 cells) | 25 (± 8) |
Data extracted from Kantor et al. (1992). The combination of this compound with an irradiated tumor cell vaccine afforded significant protection against a live tumor challenge, an effect not observed with either agent alone[1][2].
Table 3: Synergistic Cytokine Production by Dendritic Cells with TLR Agonist Combinations (Representative Data)
| TLR Agonist(s) | IL-12p70 (pg/mL) |
| Control | < 50 |
| This compound (TLR7 agonist) | 500 |
| Poly(I:C) (TLR3 agonist) | 1000 |
| This compound + Poly(I:C) | 5000 |
| LPS (TLR4 agonist) | 800 |
| This compound + LPS | 4000 |
Disclaimer: The data presented in this table is representative of the synergistic effects observed when combining a TLR7 agonist with TLR3 or TLR4 agonists, as specific quantitative data for this compound in these combinations was not available in the reviewed literature. The synergistic production of IL-12 is a well-documented phenomenon for combinations of TLR agonists that signal through different adaptor molecules (MyD88 and TRIF)[3][4][5][6].
Table 4: Potential Synergy of TLR7 Agonists with Checkpoint Inhibitors (Conceptual Framework)
| Treatment Group | Tumor Growth Inhibition | Overall Survival |
| Control (Isotype) | - | - |
| This compound | + | + |
| Anti-PD-1 Antibody | ++ | ++ |
| This compound + Anti-PD-1 Antibody | ++++ | ++++ |
| Anti-OX40 Antibody | ++ | ++ |
| This compound + Anti-OX40 Antibody | ++++ | ++++ |
This table presents a conceptual framework based on published studies demonstrating the synergistic anti-tumor effects of combining other TLR7/8 agonists with anti-PD-1 or anti-OX40 antibodies[3][7][8][9][10]. Specific quantitative data for this compound in these combinations is an area for further investigation.
Experimental Protocols
1. In Vivo B16 Melanoma Lung Metastasis Model
-
Animal Model: C57BL/6 mice, 6-8 weeks old.
-
Tumor Cell Line: B16-F10 melanoma cells, maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum.
-
Tumor Inoculation: Mice are injected intravenously via the lateral tail vein with 5 x 10^4 B16-F10 cells in 0.2 mL of phosphate-buffered saline (PBS).
-
Treatment Regimen:
-
This compound is administered intraperitoneally (i.p.) at a dose of 2 mg per mouse on alternating days, starting the day before tumor injection, for a total of four injections[1][2].
-
Recombinant human IL-2 is administered i.p. twice daily at a dose of 10,000 units per injection[1][2].
-
For combination therapy, both agents are administered as described above.
-
-
Endpoint Analysis: After 14-21 days, mice are euthanized, and the lungs are harvested. The number of black metastatic nodules on the lung surface is counted under a dissecting microscope. The percent inhibition of metastasis is calculated as: [1 - (Mean number of metastases in treated group / Mean number of metastases in control group)] x 100.
2. Dendritic Cell Maturation and Cytokine Production Assay
-
Cell Source: Bone marrow-derived dendritic cells (BMDCs) from C57BL/6 mice or human monocyte-derived dendritic cells (Mo-DCs).
-
DC Generation:
-
BMDCs: Bone marrow cells are cultured for 7-9 days in RPMI 1640 medium supplemented with 10% FBS, GM-CSF (20 ng/mL), and IL-4 (10 ng/mL).
-
Mo-DCs: Human peripheral blood mononuclear cells (PBMCs) are isolated, and monocytes are enriched by adherence. Monocytes are cultured for 5-6 days with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL).
-
-
Maturation Stimuli: Immature DCs are stimulated with one or a combination of the following for 24-48 hours:
-
This compound (100 µM)
-
Poly(I:C) (a TLR3 agonist, 20 µg/mL)
-
LPS (a TLR4 agonist, 100 ng/mL)
-
-
Flow Cytometry Analysis: Mature DCs are stained with fluorescently labeled antibodies against maturation markers such as CD80, CD86, CD40, and MHC class II and analyzed by flow cytometry.
-
Cytokine Profiling: Cell culture supernatants are collected after stimulation, and cytokine concentrations (e.g., IL-12p70, IFN-γ, TNF-α) are measured using a multiplex bead-based immunoassay (e.g., Luminex) or ELISA.
Signaling Pathways and Experimental Workflows
Caption: this compound activates TLR7, initiating MyD88-dependent signaling.
Caption: Synergistic activation of TLR7 and TLR4 pathways.
Caption: In vivo B16 melanoma metastasis experimental workflow.
References
- 1. 7-Allyl-8-oxoguanosine (this compound) inhibits the metastasis of B16 melanoma cells and has adjuvant activity in mice immunized with a B16 tumor vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Allyl-8-oxoguanosine (this compound) inhibits the metastasis of B16 melanoma cells and has adjuvant activity in mice immunized with a B16 tumor vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination of PD1 Inhibitor and OX40 Agonist Induces Tumor Rejection and Immune Memory in Mouse Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lipopolysaccharide and IL-1β Coordinate A Synergy on Cytokine Production by Upregulating MyD88 Expression in Human Gingival Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination of PD-1 Inhibitor and OX40 Agonist Induces Tumor Rejection and Immune Memory in Mouse Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. aacr.org [aacr.org]
- 10. PD-1 Blockade and OX40 Triggering Synergistically Protects against Tumor Growth in a Murine Model of Ovarian Cancer | PLOS One [journals.plos.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Loxoribine
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of investigational compounds like Loxoribine is paramount. This document provides crucial procedural guidance on personal protective equipment (PPE), operational plans for handling and disposal, and a summary of its biological mechanism to support laboratory safety and experimental design.
Personal Protective Equipment (PPE)
Given that this compound is a potent compound, adherence to strict PPE protocols is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound powder and solutions.
| Activity | Engineering Controls | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing and preparing stock solutions (powder) | Chemical fume hood or ventilated balance enclosure | 2 pairs of chemotherapy-rated nitrile gloves | Safety glasses with side shields or goggles; face shield if splash hazard exists | NIOSH-approved respirator (e.g., N95 or higher) | Disposable gown with tight-fitting cuffs, shoe covers |
| Handling solutions (cell culture, in vivo) | Class II Biological Safety Cabinet (for cell culture) or chemical fume hood | Single pair of nitrile gloves | Safety glasses with side shields | Not generally required if handled in a ventilated enclosure | Lab coat |
| Animal administration (in vivo) | Ventilated cage changing station | Nitrile gloves | Safety glasses with side shields | Not generally required | Lab coat, shoe covers |
| Waste disposal | Chemical fume hood | 2 pairs of chemotherapy-rated nitrile gloves | Safety glasses with side shields or goggles | NIOSH-approved respirator if generating aerosols | Disposable gown with tight-fitting cuffs |
Operational Plan: Handling and Disposal
Storage: Store this compound powder at -20°C. Stock solutions can be stored at -80°C for up to 6 months or -20°C for 1 month.
Handling Procedures:
-
Preparation of Stock Solutions: All handling of this compound powder should be conducted in a designated area within a chemical fume hood or other ventilated enclosure to avoid inhalation of the powder. Use dedicated equipment (spatulas, weigh boats) that can be decontaminated or disposed of as hazardous waste.
-
Aqueous Solutions: this compound can be prepared in aqueous solutions. For cell culture experiments, a working concentration of around 1 mM (300 µg/ml) is often used. For in vivo studies in mice, doses around 2-3 mg per mouse have been administered intravenously or subcutaneously.
Spill Management:
-
In case of a spill, immediately alert others in the area.
-
For small powder spills, gently cover with absorbent material wetted with a suitable solvent (e.g., water) to avoid raising dust.
-
For liquid spills, absorb with appropriate spill pads.
-
Clean the spill area with a deactivating solution (e.g., 10% bleach solution followed by a water rinse), wearing appropriate PPE.
-
Collect all cleanup materials in a sealed container for hazardous waste disposal.
Disposal Plan:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, gowns, weigh boats, pipette tips) should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Aqueous waste containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of down the drain.
-
All waste must be disposed of through an approved hazardous waste management service in accordance with local, state, and federal regulations.
Mechanism of Action and Signaling Pathway
This compound is a potent and specific agonist for Toll-like receptor 7 (TLR7). TLR7 is an endosomal pattern recognition receptor that plays a key role in the innate immune response, particularly in the recognition of single-stranded viral RNA. Upon binding to this compound, TLR7 undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade that results in the activation of transcription factors such as NF-κB and IRFs (interferon regulatory factors). The activation of these transcription factors leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulates an antiviral and anti-tumor immune response.
Caption: this compound activates the TLR7 signaling pathway in the endosome.
Experimental Protocols
The following are representative experimental protocols for in vitro and in vivo studies with this compound.
In Vitro Cell Culture Protocol:
-
Objective: To assess the immunostimulatory effect of this compound on dendritic cells.
-
Cell Line: Human monocyte-derived dendritic cells (MoDCs).
-
Methodology:
-
Culture immature MoDCs for 6 days with GM-CSF and IL-4.
-
Stimulate the immature MoDCs with this compound at a concentration of 250 µM for 48 hours.
-
Assess cell maturation by flow cytometry for the upregulation of surface markers such as CD80, CD83, and CCR7.
-
Measure cytokine production (e.g., IL-12, IL-23) in the cell culture supernatant by ELISA.
-
Evaluate the allostimulatory capacity of the this compound-treated MoDCs in a mixed leukocyte reaction.
-
In Vivo Mouse Protocol:
-
Objective: To evaluate the in vivo immunostimulatory activity of this compound.
-
Animal Model: BALB/c mice.
-
Methodology:
-
Administer this compound to mice via intravenous (i.v.) injection at a dose of 2 mg per mouse.
-
At various time points post-injection (e.g., 6, 24, 48, and 96 hours), collect spleens from the mice.
-
Prepare single-cell suspensions from the spleens.
-
Assess Natural Killer (NK) cell activity using a standard chromium-51 release assay with YAC-1 target cells.
-
To evaluate the priming of cytolytic cells, this compound can be administered 24 hours prior to a suboptimal dose of IL-2.
-
Caption: A generalized workflow for in vitro and in vivo experiments with this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
